molecular formula AlFeH3MgO7Si2-3 B1143926 ATTAPULGITE CAS No. 12174-11-7

ATTAPULGITE

Cat. No.: B1143926
CAS No.: 12174-11-7
M. Wt: 278.32 g/mol
InChI Key: ZYWNCCPSJWJYPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Attapulgite, also known as Palygorskite, is a naturally occurring hydrous magnesium-aluminum phyllosilicate with a characteristic crystalline, rod-like structure and a high surface area, giving it exceptional adsorption and colloidal properties[a citation:1] . Its chemical formula is (Mg,Al)2Si4O10(OH)·4(H2O) . This structure allows it to form stable gel suspensions in both fresh and salt water, a key differentiator from other clays like bentonite . In research, this compound is a valuable material for environmental remediation studies. It has been effectively used as an amendment to immobilize heavy metals, such as Cadmium (Cd), in contaminated soils, significantly reducing their bioavailability and ecological toxicity . Its application also shows promise in improving soil quality, particularly in sandy soils, by promoting aggregate formation, which enhances water retention and increases soil organic carbon and total nitrogen content . Beyond environmental science, this compound serves as a rheology modifier and thickener in material science research due to its thixotropic properties. It is investigated for use in the development of paints, coatings, sealants, adhesives, and as a carrier in slow-release fertilizers and other agricultural formulations . Historically, it has been used medicinally as an adsorbent in anti-diarrheal medications, physically binding to acids and toxins in the digestive tract . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12174-11-7

Molecular Formula

AlFeH3MgO7Si2-3

Molecular Weight

278.32 g/mol

InChI

InChI=1S/Al.Fe.Mg.O5Si2.2H2O/c;;;1-6(2)5-7(3)4;;/h;;;;2*1H2/q;;;-2;;/p-1

InChI Key

ZYWNCCPSJWJYPR-UHFFFAOYSA-M

Canonical SMILES

O.[OH-].[O-][Si](=O)O[Si](=O)[O-].[Mg].[Al].[Fe]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Attapulgite Clay: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of attapulgite clay. This compound, also known as palygorskite, is a naturally occurring hydrated magnesium aluminum silicate (B1173343) with significant applications across various industries, including pharmaceuticals and drug development, owing to its unique structural and surface characteristics.

Molecular and Crystal Structure

This compound is a 2:1 phyllosilicate, meaning its fundamental structure consists of two tetrahedral silica (B1680970) sheets sandwiching a central octahedral magnesia-alumina sheet.[1][2] The ideal chemical formula is (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O).[1][3][4] A key feature that distinguishes this compound from other clays (B1170129) like bentonite (B74815) is the periodic inversion of the apical oxygen atoms in the tetrahedral sheets.[4] This inversion creates a unique chain-like, or ribbon-like, structure instead of continuous sheets, resulting in the formation of parallel channels or tunnels running along the length of the crystal.[4][5]

These channels, with approximate cross-sectional dimensions of 3.7 Å x 6.3 Å, contain two types of water molecules: zeolitic water, which is loosely held within the channels, and coordinated water, which is bound to the magnesium and aluminum cations in the octahedral layer.[4][5] This intricate structure gives rise to its characteristic acicular, or needle-like, morphology at the microscopic level.[1][6] The individual crystals are typically around 1-2.5 microns in length and 10-25 nanometers in diameter.[1][5][6] This fibrous morphology and internal channel network are fundamental to its high surface area and exceptional sorptive capabilities.[7]

G cluster_0 Repeating Unit of this compound Structure cluster_1 Structural Assembly T1 Tetrahedral Silica Sheet (Si-O) O1 Octahedral Mg-Al-O(OH) Sheet T1->O1 Shared Oxygen Atoms T2 Tetrahedral Silica Sheet (Si-O) O1->T2 Shared Oxygen Atoms Ribbon 2:1 Ribbons (Due to Apical Inversion) Channel Internal Channels (Contain Zeolitic & Coordinated H₂O) Ribbon->Channel Form Crystal Acicular (Needle-like) Crystal Morphology Channel->Crystal Leads to

Caption: Logical relationship of the this compound crystal structure.

Physicochemical Properties

This compound's unique structure imparts a range of physicochemical properties that are critical for its applications. These properties include a high surface area, significant porosity, and the ability to form stable colloidal suspensions with thixotropic behavior.[1][8] Its performance remains stable across a wide range of temperatures, pH levels, and electrolyte concentrations.[8]

Table 1: Quantitative Physicochemical Properties of this compound

PropertyTypical Value RangeReference(s)
Chemical Formula (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O)[1][3][4]
Molecular Weight ~583.38 g/mol (anhydrous basis varies)[9][10]
Appearance Light cream to bluish-gray fine powder[1][5][11]
Surface Area (BET) 150 - 320 m²/g[1]
Particle Dimensions Length: ~1-2.5 µm; Diameter: 10-25 nm[1][5][6]
Cation Exchange Capacity (CEC) 30 - 50 meq/100g[5]
pH (in suspension) 7.5 - 8.5[5]
Specific Gravity 2.0 - 2.3 g/cm³[5]
Water Absorption Up to 100% of its weight[5]
Oil Absorption Up to 80% of its weight[5]

Role and Mechanism in Drug Development

In the pharmaceutical industry, this compound is valued as an excipient and an active pharmaceutical ingredient (API).[10][11][12] Its primary mechanism of action is physical adsorption, where its high surface area and porous structure allow it to bind to toxins, bacteria, and excess water in the gastrointestinal tract.[13][14] This makes it effective in the management of diarrhea.[10][12]

As an excipient, it can function as a binder, suspending agent, and rheology modifier.[2][15] In drug delivery, its porous structure is being explored for the controlled and sustained release of therapeutic agents.[16][17] The drug molecules can be loaded into the clay's channels, and their release can be modulated. Furthermore, surface modification of this compound can enhance its drug-carrying capacity and tailor its release kinetics.[16]

G cluster_0 Mechanism of Action in Drug Delivery / Detoxification This compound This compound (High Surface Area, Porous) Adsorption Physical Adsorption (Surface & Channel Binding) This compound->Adsorption Drug Drug Molecules or Toxic Substances Drug->Adsorption Complex This compound-Substance Complex Adsorption->Complex Outcome Sustained Release (Drug) or Reduced Bioavailability (Toxin) Complex->Outcome

Caption: Logical pathway for this compound's adsorptive mechanism.

Experimental Protocols for Characterization

The structural and physicochemical properties of this compound are typically elucidated using a suite of analytical techniques. The following sections provide generalized, representative methodologies for these key experiments.

G Start Raw this compound Ore Purify Purification (e.g., Wet Sedimentation, Centrifugation) Start->Purify SamplePrep Sample Preparation (Drying, Grinding, Sieving) Purify->SamplePrep Split SamplePrep->Split XRD XRD Analysis (Crystal Structure, Phase Purity) Split->XRD SEM SEM/TEM Analysis (Morphology, Particle Size) Split->SEM BET BET Analysis (Surface Area, Porosity) Split->BET TGA TGA/DSC Analysis (Thermal Stability, Water Content) Split->TGA Data Data Interpretation & Property Correlation XRD->Data SEM->Data BET->Data TGA->Data End Technical Report Data->End

Caption: A typical experimental workflow for this compound characterization.

Objective: To identify the crystalline phases present in the sample and determine the crystal structure.

  • Sample Preparation: The this compound sample is dried at 60-80°C to remove adsorbed water and then ground into a fine powder (< 45 µm) to ensure random orientation of the crystallites.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Analysis: The resulting diffractogram is analyzed by comparing the peak positions (2θ values) and intensities to standard patterns from the International Centre for Diffraction Data (ICDD) database. Prominent peaks for palygorskite are typically observed around 2θ = 8.4° and 20°.[7]

Objective: To visualize the surface morphology, particle shape, and size of the this compound crystals.

  • Sample Preparation (SEM): A small amount of the dried this compound powder is mounted onto an aluminum stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[18]

  • Sample Preparation (TEM): The powder is dispersed in a solvent (e.g., ethanol) using ultrasonication. A drop of the dilute suspension is placed onto a carbon-coated copper grid and allowed to dry completely.[19]

  • Imaging: The prepared sample is loaded into the microscope. For SEM, secondary electron images are acquired at various magnifications (e.g., 1,000x to 50,000x) using an accelerating voltage of 10-20 kV to reveal the fibrous and bundled morphology. For TEM, bright-field images are taken at higher magnifications to resolve individual needle-like crystals.

Objective: To determine the specific surface area, pore volume, and pore size distribution.

  • Sample Preparation: A known mass of the this compound sample (typically 100-200 mg) is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove physisorbed moisture and other contaminants from the surface.

  • Measurement: The analysis is performed using a surface area and porosimetry analyzer. Nitrogen gas is typically used as the adsorbate at liquid nitrogen temperature (77 K). An adsorption-desorption isotherm is generated by measuring the amount of gas adsorbed by the sample at various relative pressures.

  • Calculation: The specific surface area is calculated from the linear part of the adsorption isotherm using the BET equation. Pore volume and pore size distribution are often determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

Objective: To evaluate the thermal stability and quantify the different types of water present in the structure.

  • Instrumentation: A thermogravimetric analyzer, which measures the change in mass of a sample as a function of temperature, is used.

  • Procedure: A small, accurately weighed sample (5-10 mg) is placed in a ceramic or platinum pan. The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The decomposition steps are analyzed. For this compound, distinct mass loss stages are observed: the first (below ~200°C) corresponds to the loss of zeolitic and adsorbed water, followed by subsequent losses at higher temperatures (~200-600°C) corresponding to the removal of coordinated water and dehydroxylation of the structure.[20][21]

Conclusion

This compound clay is a material of significant scientific and industrial interest due to its well-defined, yet complex, molecular architecture. Its fibrous morphology, high surface area, and internal channel network give rise to exceptional adsorptive, rheological, and colloidal properties. For professionals in research and drug development, a thorough understanding of this structure and its corresponding properties, verified through rigorous experimental characterization, is essential for leveraging its full potential as both a high-performance excipient and a versatile active pharmaceutical ingredient.

References

Unveiling the Nanoscale Architecture: A Technical Guide to the Crystalline Structure of Palygorskite-Attapulgite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palygorskite, also known as attapulgite, is a unique clay mineral with a complex crystalline structure that underpins its wide-ranging applications, from industrial absorbents to pharmaceutical excipients. This technical guide provides an in-depth exploration of the mineral's structural characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage its distinctive properties.

The Fundamental Structure: A Fibrous Phyllosilicate

Palygorskite is a hydrated magnesium aluminum phyllosilicate.[1][2] Unlike the sheet-like structures of other common clays, palygorskite is characterized by a unique arrangement of 2:1 layers composed of two tetrahedral silica (B1680970) sheets sandwiching a central octahedral sheet. These layers are not continuous but are arranged in ribbons that are inverted periodically, creating longitudinal channels or tunnels.[1][2][3] This fibrous, or acicular, morphology is a defining feature of palygorskite and is the primary source of its high surface area and exceptional absorption capacity.

The general chemical formula for palygorskite can be represented as (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O).[3] However, significant isomorphous substitution within the crystal lattice leads to variations in this formula.

Crystallographic Systems and Unit Cell Parameters

Palygorskite naturally occurs as a mixture of two polymorphs: monoclinic and orthorhombic.[4][5] The monoclinic form is generally considered the more common and stable phase. The unit cell parameters for both systems have been determined through techniques such as X-ray diffraction (XRD) and Rietveld refinement.[4][6]

Table 1: Crystallographic Data for Palygorskite-Attapulgite summarizes the typical unit cell parameters for both the monoclinic and orthorhombic systems. These values can vary slightly depending on the specific chemical composition and origin of the mineral sample.

Isomorphous Substitution and Chemical Composition

The chemical composition of palygorskite is not fixed due to extensive isomorphous substitution within both the tetrahedral and octahedral sheets. This variability significantly influences the mineral's surface charge and reactivity.

  • Tetrahedral Sheets: Aluminum (Al³⁺) can substitute for silicon (Si⁴⁺), although this substitution is relatively limited, typically ranging from 0.01 to 0.12 atoms per formula unit.[1][2]

  • Octahedral Sheets: More extensive substitution occurs in the octahedral layer, where aluminum (Al³⁺) and iron (Fe³⁺) commonly replace magnesium (Mg²⁺).[1][2] The extent of Al³⁺ substitution for Mg²⁺ can range from 28% to 59% of the occupied octahedral sites.[1]

Table 2: Chemical Composition of a Representative Palygorskite Sample provides an example of the elemental composition of palygorskite, highlighting the presence of these common substitutions.

The Role of Water in the Palygorskite Structure

Water is a critical component of the palygorskite structure and exists in three distinct forms:

  • Zeolitic Water: This water is located within the channels of the structure and is relatively weakly bound. It can be removed at lower temperatures (around 100-200°C) and is responsible for the mineral's high absorption capacity.[3][5]

  • Bound or Coordinated Water: These water molecules are directly coordinated to the cations (primarily Mg²⁺) at the edges of the octahedral ribbons. This water is more strongly held and is typically removed at temperatures between 200°C and 400°C.[3]

  • Structural Hydroxyl Groups: These are integral to the octahedral sheets, present as (OH) groups bonded to the octahedral cations. Their removal, through dehydroxylation, occurs at higher temperatures (above 400°C) and leads to a significant and often irreversible change in the crystal structure.[3]

Data Presentation

Table 1: Crystallographic Data for Palygorskite-Attapulgite
Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference(s)
MonoclinicC2/m12.78 - 13.29617.817 - 17.865.24 - 5.26495.78 - 106.38[4][6][7]
OrthorhombicPbmn12.94017.8655.24790[4][6]
Table 2: Chemical Composition of a Representative Palygorskite Sample
OxideWeight Percent (%)
SiO₂55.0 - 67.0
Al₂O₃9.0 - 12.0
MgO9.0 - 11.0
Fe₂O₃3.0 - 4.5
CaO1.0 - 2.5
K₂O0.5 - 1.5
H₂O (total)15.0 - 20.0

Note: The composition can vary significantly based on the geological source.

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Purpose: To determine the crystal structure, identify mineral phases, and quantify the proportions of monoclinic and orthorhombic polymorphs.

Methodology:

  • Sample Preparation: The palygorskite sample is ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites. The powder is then packed into a sample holder. For oriented samples, a clay slurry is deposited onto a glass slide and allowed to dry.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 75° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis (Rietveld Refinement): The Rietveld method is a full-profile fitting technique used to refine the crystal structure parameters.[6][8] A theoretical diffraction pattern is calculated based on a known or proposed crystal structure model and is fitted to the experimental data by least-squares refinement of structural (e.g., lattice parameters, atomic positions) and instrumental parameters.[6][8]

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)

Purpose: To directly visualize the fibrous morphology, measure crystal dimensions, and determine the crystallographic orientation of individual fibers.

Methodology:

  • Sample Preparation: Due to the fibrous nature of palygorskite, sample preparation for TEM can be challenging.

    • Dispersion Method: A dilute suspension of palygorskite in a solvent (e.g., ethanol) is prepared and sonicated to disperse the fibers. A drop of the suspension is then placed on a carbon-coated TEM grid and allowed to dry.

    • Ion Milling: For cross-sectional analysis, the sample can be embedded in a resin and then thinned to electron transparency using an ion mill.[9][10][11] This technique bombards the sample with a focused beam of ions (typically Argon) to remove material.[9][10][11]

  • Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-200 kV.

  • Imaging: Bright-field TEM images are acquired to observe the morphology and size of the palygorskite fibers.

  • Selected Area Electron Diffraction (SAED): An aperture is used to select a specific area of the sample (e.g., a single fiber). The electron beam is then diffracted by the crystal lattice, producing a diffraction pattern on the detector. The geometry of the diffraction spots is related to the crystal lattice parameters and orientation of the selected area.[12][13]

  • Data Analysis: The distances and angles between the diffraction spots in the SAED pattern are measured to calculate the lattice parameters and index the crystallographic planes, confirming the crystal structure.

Energy-Dispersive X-ray Spectroscopy (EDS) in TEM

Purpose: To determine the elemental composition of individual palygorskite fibers.

Methodology:

  • Instrumentation: A TEM equipped with an EDS detector.

  • Data Collection: While viewing a specific area of the sample in the TEM, the electron beam is focused on the region of interest. The interaction of the electron beam with the sample generates characteristic X-rays for the elements present. The EDS detector collects these X-rays and generates a spectrum.

  • Data Analysis: The energy of the peaks in the EDS spectrum identifies the elements present, and the intensity of the peaks can be used for quantitative analysis of the elemental composition.[14]

Mandatory Visualizations

G cluster_Structure Crystalline Structure of Palygorskite Phyllosilicate Phyllosilicate LayeredStructure 2:1 Layered Ribbon Structure Phyllosilicate->LayeredStructure TetrahedralSheet Tetrahedral (SiO₄) Sheets LayeredStructure->TetrahedralSheet OctahedralSheet Octahedral (Mg,Al)(O,OH)₆ Sheet LayeredStructure->OctahedralSheet Channels Longitudinal Channels/Tunnels LayeredStructure->Channels BoundWater Bound Water (H₂O) OctahedralSheet->BoundWater HydroxylGroups Structural Hydroxyls (OH) OctahedralSheet->HydroxylGroups ZeoliticWater Zeolitic Water (H₂O) Channels->ZeoliticWater

Caption: Hierarchical breakdown of the palygorskite crystalline structure.

G cluster_Workflow Experimental Workflow for Palygorskite Characterization cluster_XRD X-ray Diffraction (XRD) cluster_TEM Transmission Electron Microscopy (TEM) SamplePrep Sample Preparation (Grinding/Dispersion/Ion Milling) XRD_Analysis XRD Data Collection SamplePrep->XRD_Analysis TEM_Imaging TEM Imaging SamplePrep->TEM_Imaging SAED SAED Pattern Acquisition SamplePrep->SAED EDS EDS Analysis SamplePrep->EDS Rietveld Rietveld Refinement XRD_Analysis->Rietveld XRD_Results Crystal System, Lattice Parameters, Phase Purity Rietveld->XRD_Results TEM_Results Morphology, Dimensions, Crystal Orientation TEM_Imaging->TEM_Results SAED->TEM_Results EDS_Results Elemental Composition EDS->EDS_Results

Caption: Workflow for the structural characterization of palygorskite.

References

Unveiling the Surface: A Technical Guide to the Surface Chemistry and Charge Characteristics of Attapulgite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Attapulgite, a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay mineral, presents a unique combination of a fibrous morphology, high surface area, and distinct surface chemistry. These properties make it a material of significant interest in various scientific and industrial applications, including as a critical component in drug development and formulation. This in-depth technical guide provides a comprehensive overview of the surface chemistry and charge characteristics of this compound, offering detailed experimental protocols for its characterization and a summary of key quantitative data. This document aims to serve as a foundational resource for researchers and professionals leveraging the unique surface properties of this compound in their work.

Introduction

This compound, also known as palygorskite, is a 2:1 layered silicate clay mineral with a unique needle-like or fibrous morphology.[1] Its structure is composed of a central octahedral magnesia-alumina sheet sandwiched between two tetrahedral silica (B1680970) sheets. This arrangement results in a high specific surface area, typically ranging from 150 to 320 m²/g, and a porous nature, which are fundamental to its functionality.[1] The surface of this compound is rich in functional groups, primarily silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups, which play a crucial role in its interaction with various molecules and its overall surface charge characteristics.[2] Understanding these surface properties is paramount for its application in fields such as catalysis, adsorption, and particularly in the pharmaceutical industry as an excipient, drug carrier, and active agent.

Surface Chemistry

The surface of this compound is characterized by the presence of hydroxyl groups, which can be categorized as either terminal or bridging. These groups, along with the exposed oxygen atoms of the silicate and aluminate structures, create a chemically active surface capable of various interactions, including hydrogen bonding and electrostatic interactions. The reactivity and charge of these surface groups are highly dependent on the surrounding environment, particularly the pH of the aqueous medium.

Surface Functional Groups

The primary functional groups on the this compound surface are:

  • Silanol groups (Si-OH): These groups are located at the edges of the silica tetrahedral sheets.

  • Aluminol groups (Al-OH) and Magnesiol groups (Mg-OH): These are present at the edges of the octahedral sheets.

  • Siloxane groups (Si-O-Si): These form the basal surfaces of the tetrahedral sheets.

The density and accessibility of these groups contribute to the overall surface properties of this compound.

Charge Characteristics

The surface charge of this compound in an aqueous suspension is primarily governed by the protonation and deprotonation of the surface hydroxyl groups, as well as by isomorphic substitutions within the crystal lattice. This results in a pH-dependent surface charge.

Isoelectric Point (IEP) and Point of Zero Charge (PZC)

The isoelectric point (IEP) is the pH at which the net surface charge of the particle is zero. For this compound, the IEP is influenced by its purity and the nature of any modifications. Some studies have reported the point of zero charge (PZC) of palygorskite to be around pH 8.[2] However, other research indicates that for some palygorskite samples, the isoelectric point could not be detected within the typical studied pH range, suggesting a consistently negative surface charge in most aqueous environments.[3]

Zeta Potential

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it provides insight into the stability of colloidal dispersions. The zeta potential of this compound is highly pH-dependent. In acidic conditions, the surface can become less negative or even positive due to the protonation of hydroxyl groups. As the pH increases, the surface becomes more negatively charged due to deprotonation.

Cation Exchange Capacity (CEC)

This compound possesses a moderate cation exchange capacity (CEC), which is the measure of its ability to hold and exchange positive ions. This property arises from isomorphic substitutions within the clay lattice (e.g., Al³⁺ for Si⁴⁺ in the tetrahedral layer or Mg²⁺ for Al³⁺ in the octahedral layer), which creates a net negative charge on the structure. This charge is balanced by exchangeable cations, such as Na⁺, K⁺, and Ca²⁺, located on the surface and in the channels of the mineral.

Quantitative Data Summary

The following tables summarize key quantitative data related to the surface and charge characteristics of this compound.

Table 1: Physicochemical Properties of this compound

PropertyTypical Value/RangeReference(s)
Specific Surface Area (SSA)122 - 320 m²/g[1][4]
Cation Exchange Capacity (CEC)20 - 40 meq/100g[4]
Point of Zero Charge (PZC)~ pH 8[2]
Zeta Potential (in water)-13.1 to -25 mV[3][4]

Experimental Protocols

This section provides detailed methodologies for the characterization of the surface chemistry and charge of this compound.

Scanning Electron Microscopy (SEM)

Objective: To visualize the fibrous morphology and surface texture of this compound particles.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates. A drop of the suspension is then placed on an SEM stub (typically aluminum) and allowed to air-dry. For enhanced conductivity and to prevent charging under the electron beam, the dried sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium.

  • Instrumentation: A scanning electron microscope is used for imaging.

  • Operating Conditions:

    • Accelerating Voltage: Typically in the range of 5-20 kV. Lower voltages can be used to minimize beam damage to the sample.

    • Working Distance: Optimized for high-resolution imaging, typically a few millimeters.

    • Magnification: Varied to observe both the overall particle morphology and fine surface details.

    • Detector: A secondary electron (SE) detector is used to obtain topographical information.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the surface functional groups of this compound.

Methodology:

  • Sample Preparation: The KBr pellet method is commonly used. A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 32 or 64 scans are averaged to improve the signal-to-noise ratio.

    • Background: A spectrum of a pure KBr pellet is collected as a background and subtracted from the sample spectrum.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of elements on the surface of this compound.

Methodology:

  • Sample Preparation: The this compound powder is mounted onto a sample holder using double-sided adhesive tape. The sample should be pressed gently to ensure a flat, uniform surface.

  • Instrumentation: An X-ray photoelectron spectrometer equipped with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

  • Analysis Conditions:

    • Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ torr).

    • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.

    • Analysis Area: The area of analysis is defined by the instrument's aperture.

    • Survey Scan: A wide scan (e.g., 0-1200 eV binding energy) is first performed to identify all the elements present on the surface.

    • High-Resolution Scans: Detailed scans are then acquired for the core levels of the elements of interest (e.g., Si 2p, Al 2p, Mg 1s, O 1s, C 1s) to determine their chemical states.

    • Charge Correction: Due to the insulating nature of this compound, charge compensation using a low-energy electron flood gun is often necessary. The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

Zeta Potential Measurement

Objective: To determine the surface charge of this compound particles as a function of pH.

Methodology:

  • Sample Preparation: A dilute suspension of this compound (e.g., 0.01-0.1 wt%) is prepared in deionized water or a specific electrolyte solution. The suspension is typically sonicated to ensure good dispersion.

  • Instrumentation: A zeta potential analyzer based on electrophoretic light scattering (ELS).

  • Measurement Procedure:

    • The pH of the suspension is adjusted to the desired value using dilute HCl or NaOH.

    • The suspension is injected into the measurement cell of the zeta potential analyzer.

    • An electric field is applied, and the velocity of the particles is measured by detecting the Doppler shift of scattered laser light.

    • The electrophoretic mobility is then converted to zeta potential using the Smoluchowski or Huckel equation, depending on the particle size and ionic strength.

    • Measurements are repeated at various pH values to generate a zeta potential versus pH curve.

Visualizations

Logical Relationship of this compound's Surface Properties

Attapulgite_Surface_Properties cluster_structure Crystal Structure cluster_surface_chem Surface Chemistry cluster_charge_char Charge Characteristics Structure Fibrous 2:1 Layered Silicate FunctionalGroups Surface Functional Groups (Si-OH, Al-OH, Mg-OH) Structure->FunctionalGroups SurfaceArea High Specific Surface Area Structure->SurfaceArea Composition Mg, Al, Si, O, OH Composition->FunctionalGroups CEC Cation Exchange Capacity Composition->CEC SurfaceCharge pH-Dependent Surface Charge FunctionalGroups->SurfaceCharge ZetaPotential Zeta Potential SurfaceCharge->ZetaPotential IEP Isoelectric Point SurfaceCharge->IEP

Caption: Interrelationship of this compound's crystal structure, surface chemistry, and charge characteristics.

Experimental Workflow for this compound Characterization

Attapulgite_Characterization_Workflow Start This compound Sample Dispersion Sample Dispersion (e.g., Sonication) Start->Dispersion FTIR_Prep FTIR Sample Preparation (KBr Pellet) Start->FTIR_Prep XPS_Prep XPS Sample Preparation (Mounting) Start->XPS_Prep SEM_Prep SEM Sample Preparation (Coating) Dispersion->SEM_Prep Zeta_Prep Zeta Potential Sample Preparation (Dilute Suspension) Dispersion->Zeta_Prep SEM SEM Analysis (Morphology) SEM_Prep->SEM FTIR FTIR Analysis (Functional Groups) FTIR_Prep->FTIR XPS XPS Analysis (Elemental Composition, Chemical States) XPS_Prep->XPS Zeta Zeta Potential Analysis (Surface Charge vs. pH) Zeta_Prep->Zeta Data_Analysis Data Analysis and Interpretation SEM->Data_Analysis FTIR->Data_Analysis XPS->Data_Analysis Zeta->Data_Analysis

Caption: A typical experimental workflow for the comprehensive characterization of this compound.

This compound Interaction Pathway in Drug Delivery

Attapulgite_Drug_Delivery_Pathway cluster_formulation Formulation cluster_release Drug Release cluster_action Therapeutic Action Drug Drug Molecule Loading Drug Loading (Adsorption, Encapsulation) Drug->Loading This compound This compound Carrier This compound->Loading Release Controlled/Sustained Release Loading->Release Interaction with Environment Environment Physiological Environment (pH, Ions) Environment->Release Target Target Site Release->Target Effect Therapeutic Effect Target->Effect

Caption: Conceptual pathway of this compound as a drug carrier, from formulation to therapeutic action.

Conclusion

The surface chemistry and charge characteristics of this compound are complex and multifaceted, arising from its unique fibrous structure and chemical composition. A thorough understanding and precise characterization of these properties are essential for harnessing its full potential in various applications, especially in the demanding field of drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to explore and innovate with this versatile clay mineral. The ability to tailor its surface properties through various modification techniques further expands its applicability, promising novel solutions in advanced materials and pharmaceutical formulations.

References

Attapulgite Thermal Stability and Decomposition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attapulgite, a hydrated magnesium aluminum silicate (B1173343) clay mineral, possesses a unique needle-like morphology and a porous structure, rendering it valuable in various industrial and pharmaceutical applications. Its performance in many of these applications, particularly those involving thermal processing, is intrinsically linked to its thermal stability. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, detailing the key thermal events, their corresponding temperature ranges, and the associated structural transformations. The information presented herein is crucial for optimizing processing parameters and ensuring the material's integrity in thermally sensitive applications, including as an excipient in drug formulations.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a multi-stage process involving dehydration, dehydroxylation, and phase transformation. These events are driven by the removal of different types of water molecules from the clay structure, followed by the collapse of its crystal lattice and the formation of new crystalline phases at higher temperatures. The precise temperatures and mass losses associated with these events can vary depending on the specific this compound sample and the analytical conditions.

Data from Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA curves typically show several distinct mass loss steps corresponding to the removal of different forms of water.

Thermal EventTemperature Range (°C)Mass Loss (%)Description
Dehydration (Hygroscopic & Zeolitic Water) 20 - 2016.5 - 11This initial and significant mass loss is attributed to the removal of physically adsorbed water on the surface and zeolitic water held within the structural channels.[1]
Dehydration (Bound/Crystal Water) 201 - 4503.3 - 3.4This stage involves the loss of water molecules that are more strongly bound to the crystal structure.[1][2]
Dehydroxylation 312 - 9824.8 - 5.1This final mass loss stage corresponds to the removal of hydroxyl groups from the silicate structure, leading to the formation of an anhydride (B1165640) phase.[1][2] This process can occur in multiple, sometimes overlapping, steps.[1]
Data from Differential Thermal Analysis (DTA)

Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events.

Thermal EventPeak Temperature (°C)Event TypeDescription
Dehydration ~50 - 200EndothermicA broad endotherm corresponding to the energy required to remove hygroscopic, zeolitic, and bound water.[2] This can manifest as multiple overlapping peaks.
Dehydroxylation ~250 - 610EndothermicOne or more endothermic peaks associated with the removal of structural hydroxyl groups.[2]
Phase Transformation > 800ExothermicAn exothermic peak indicating the recrystallization of the amorphous anhydride phase into new, more stable crystalline phases such as enstatite.

Structural Transformations

The loss of water and hydroxyl groups induces significant changes in the crystal structure of this compound, which can be monitored by techniques such as X-ray Diffraction (XRD).

  • This compound Anhydride: Following the removal of bound water, the open-channel structure of this compound begins to fold, forming a phase known as this compound anhydride.

  • Amorphous Phase: With continued heating and dehydroxylation, the crystalline structure of this compound collapses, resulting in an amorphous material.

  • Recrystallization: At temperatures typically exceeding 800°C, the amorphous phase recrystallizes into high-temperature silicate phases, such as enstatite (a pyroxene).

Experimental Protocols

The following are generalized methodologies for the key analytical techniques used to study the thermal stability of this compound.

Thermogravimetric Analysis (TGA)
  • Objective: To quantify the mass loss of this compound as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating.

  • Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is accurately weighed into a ceramic or platinum crucible.

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.[3][4]

    • Temperature Range: The sample is heated from ambient temperature to approximately 1000 °C.

    • Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing nitrogen or air, to prevent unwanted side reactions.

  • Data Analysis: The resulting TGA curve plots mass loss (%) against temperature (°C). The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each decomposition step.

Differential Thermal Analysis (DTA)
  • Objective: To identify the temperatures at which endothermic and exothermic events occur in this compound upon heating.

  • Instrumentation: A differential thermal analyzer consisting of a furnace with two sample holders and thermocouples to measure the temperature of the sample and a thermally inert reference material (e.g., alumina).

  • Sample Preparation: The this compound sample and the reference material are packed into separate, identical crucibles.

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, typically 10 °C/min, is used.

    • Temperature Range: The analysis is performed over a temperature range similar to that of TGA (ambient to ~1000 °C).

    • Atmosphere: A controlled atmosphere (e.g., nitrogen or air) is maintained.

  • Data Analysis: The DTA curve plots the temperature difference (ΔT) between the sample and the reference against the sample temperature. Endothermic events are represented by downward peaks, while exothermic events are shown as upward peaks.

X-ray Diffraction (XRD) of Heated Samples
  • Objective: To identify the crystalline phases present in this compound at different temperatures and to monitor the structural changes during thermal decomposition.

  • Instrumentation: An X-ray diffractometer equipped with a high-temperature stage or a series of samples heated to specific temperatures and cooled before analysis.

  • Sample Preparation: For in-situ analysis, a powdered this compound sample is placed on the high-temperature stage. For ex-situ analysis, multiple aliquots of the sample are heated to predetermined temperatures in a furnace, held for a specific duration, and then quenched to room temperature for XRD analysis.[5]

  • Experimental Conditions:

    • Radiation: Copper Kα radiation is commonly used.

    • Scan Range: A 2θ range of approximately 5° to 70° is typically scanned to cover the characteristic diffraction peaks of this compound and its transformation products.

  • Data Analysis: The resulting XRD patterns are compared to standard diffraction patterns of known minerals to identify the crystalline phases present at each temperature. Changes in the intensity and position of diffraction peaks indicate structural transformations.

Visualizations

Thermal Decomposition Pathway of this compound

Attapulgite_Decomposition This compound This compound (Hydrated Mg-Al Silicate) Dehydration1 Loss of Hygroscopic & Zeolitic Water This compound->Dehydration1 ~20-200 °C Dehydration2 Loss of Bound/ Crystal Water Dehydration1->Dehydration2 ~200-450 °C Anhydride This compound Anhydride (Folded Structure) Dehydration2->Anhydride Dehydroxylation Loss of Structural Hydroxyls (OH) Amorphous Amorphous Phase (Structure Collapse) Dehydroxylation->Amorphous Anhydride->Dehydroxylation ~450-800 °C Recrystallization Recrystallization Amorphous->Recrystallization > 800 °C Enstatite Enstatite & Other Crystalline Phases Recrystallization->Enstatite

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for this compound Thermal Analysisdot

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DTA Differential Thermal Analysis (DTA) Sample->DTA Heated_XRD Heated Stage / Ex-situ X-ray Diffraction (XRD) Sample->Heated_XRD MassLoss Mass Loss vs. Temperature TGA->MassLoss ThermalEvents Endotherms & Exotherms DTA->ThermalEvents PhaseID Crystalline Phase Identification Heated_XRD->PhaseID Interpretation Comprehensive Thermal Decomposition Profile MassLoss->Interpretation ThermalEvents->Interpretation PhaseID->Interpretation

References

Colloidal Properties of Attapulgite in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core colloidal properties of attapulgite clay in aqueous solutions. This compound, a hydrated magnesium aluminum silicate, is a naturally occurring clay mineral with a unique needle-like (acicular) crystalline structure. This distinct morphology imparts exceptional colloidal and rheological properties, making it a valuable excipient in pharmaceutical formulations, particularly in suspensions and gels where it functions as a suspending and stabilizing agent. Understanding its behavior in aqueous environments is critical for optimizing formulation performance, stability, and bioavailability.

Structure and Surface Chemistry of this compound

This compound's fundamental building blocks are double silica (B1680970) chains linked by oxygen atoms. The substitution of aluminum and magnesium ions within the crystal lattice results in a net negative charge on the particle surface. This inherent negative charge is a key factor governing its colloidal behavior. The ends of the this compound crystals, however, can possess a pH-dependent charge, which can be positive in acidic conditions. This charge distribution contributes to the formation of complex three-dimensional structures in aqueous suspensions.

The chemical formula for this compound is generally represented as (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O). Its high surface area and porous nature further contribute to its excellent absorbent and adsorbent capabilities.

Colloidal Dispersion and Aggregation in Aqueous Solutions

When dispersed in water, individual this compound needles can separate from their bundles through mechanical shear. The stability of this dispersion is largely influenced by the surface charges of the particles. In a well-dispersed system, the negatively charged surfaces of the this compound rods lead to electrostatic repulsion, preventing rapid aggregation.

However, due to the different charges on the surfaces and ends of the crystals, various types of interactions can occur, leading to the formation of a three-dimensional gel network. This is often described by two primary models:

  • "House of Cards" Structure: In this model, the positively charged edges of the this compound particles are attracted to the negatively charged faces of other particles, forming a stable, three-dimensional network that entraps the aqueous phase.

  • "Ribbon" Structure: This model proposes that the needle-like particles align themselves end-to-end and side-to-side, forming ribbon-like structures that intertwine to create a gel network.

The formation of this gel structure is responsible for the thixotropic behavior of this compound suspensions, where the viscosity decreases under shear and recovers upon standing.

Rheological Properties of this compound Suspensions

This compound suspensions are non-Newtonian fluids, meaning their viscosity is dependent on the applied shear rate. They typically exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. This property is highly desirable in pharmaceutical suspensions, as it allows for easy pouring and administration, while the high viscosity at rest prevents sedimentation of the active pharmaceutical ingredient (API).

The rheological properties of this compound suspensions are influenced by several factors, including the concentration of the clay, the degree of dispersion, the pH of the medium, and the presence of electrolytes.

Factors Influencing Colloidal Properties

Effect of pH

The pH of the aqueous medium has a significant impact on the surface charge of this compound particles and, consequently, on the stability and rheology of the suspension. The isoelectric point (IEP) of this compound, the pH at which the net surface charge is zero, is typically in the acidic range. For calcined this compound, the isoelectric point has been observed at a pH of 1.07, and for mercapto-functionalized this compound, it is at pH 2.3. At pH values below the IEP, the surface charge is predominantly positive, while at pH values above the IEP, it is negative. Changes in pH can alter the electrostatic interactions between particles, leading to either enhanced dispersion or increased flocculation and gelation.

Effect of Electrolytes

The presence of electrolytes in the aqueous solution can significantly affect the colloidal stability of this compound suspensions. Electrolytes compress the electrical double layer around the particles, reducing the electrostatic repulsion between them. This can lead to increased flocculation and a more structured gel network. However, this compound is known to be less sensitive to electrolytes compared to other clays (B1170129) like bentonite, which is an advantage in formulating products with varying ionic strengths.

Data Presentation

The following tables summarize key quantitative data related to the colloidal properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O)
Crystal Structure Needle-like (acicular)
Particle Length 1.5 - 2.5 µm
Particle Diameter 20 - 30 nm
Surface Area 150 m²/g
Specific Gravity 2.0 - 2.3 g/cm³
Cation Exchange Capacity 30 - 50 meq/100g
pH (in water) 7.5 - 8.5

Table 2: Zeta Potential of this compound at Different pH Values

MaterialpHZeta Potential (mV)Reference(s)
Unmodified this compound3Positive (value decreases with increasing pH)
Unmodified this compound>3Negative
Calcined this compound1.07~0 (Isoelectric Point)
Mercapto-functionalized this compound2.3~0 (Isoelectric Point)
Cationic Polymer Modified this compound3Positive (maximum value)
Cationic Polymer Modified this compound3-11Positive
Unmodified this compoundNot specified-18.10
Hydrothermally Treated this compoundNot specified-19.00
Sodium Humate Modified this compound (0.01M)Not specified-26.80
Sodium Humate Modified this compound (0.05M)Not specified-28.10
Sodium Humate Modified this compound (0.2M)Not specified-28.80

Experimental Protocols

Zeta Potential Measurement

Objective: To determine the surface charge of this compound particles in an aqueous suspension as a function of pH.

Methodology:

  • Sample Preparation:

    • Prepare a stock suspension of this compound in deionized water (e.g., 0.1% w/v).

    • Disperse the sample using an ultrasonic bath for approximately 10-15 minutes to ensure deagglomeration.

    • Prepare a series of samples from the stock suspension and adjust the pH of each to the desired values (e.g., from pH 2 to 11) using dilute HCl or NaOH.

    • Allow the samples to equilibrate for at least 30 minutes before measurement.

  • Instrumentation and Measurement:

    • Use a zeta potential analyzer based on the principle of electrophoretic light scattering (ELS).

    • Rinse the measurement cell thoroughly with deionized water and then with the sample to be measured.

    • Inject the sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to thermally equilibrate.

    • Apply an electric field and measure the electrophoretic mobility of the particles. The instrument's software will then calculate the zeta potential using the Henry equation.

    • Perform at least three measurements for each sample and report the average value and standard deviation.

Rheological Characterization

Objective: To determine the flow behavior (viscosity versus shear rate) and thixotropic properties of this compound suspensions.

Methodology:

  • Sample Preparation:

    • Prepare this compound suspensions of different concentrations (e.g., 2%, 4%, 6% w/v) in the desired aqueous medium.

    • Ensure complete dispersion by using a high-shear mixer.

    • Allow the samples to rest for a defined period (e.g., 24 hours) to allow for the development of the internal structure.

  • Instrumentation and Measurement:

    • Use a rotational rheometer with a suitable geometry (e.g., concentric cylinders or cone and plate).

    • Load the sample into the rheometer, ensuring the correct gap setting.

    • Perform a pre-shear at a high shear rate to break down any existing structure and ensure a consistent starting point.

    • Allow the sample to rest for a specified time to allow for structural recovery.

    • Perform a shear rate sweep, either by increasing the shear rate in a stepwise or continuous manner (up-curve) and then decreasing it (down-curve).

    • Record the shear stress at each shear rate to determine the viscosity. The area between the up-curve and down-curve provides an indication of the degree of thixotropy.

Particle Size Analysis

Objective: To determine the particle size distribution of the this compound raw material.

Methodology:

  • Sample Preparation:

    • Weigh a representative sample of the dry this compound powder.

    • Disperse the sample in a suitable dispersant (e.g., deionized water with a dispersing agent like sodium hexametaphosphate) to create a suspension.

    • Use ultrasonication to break up any agglomerates.

  • Instrumentation and Measurement:

    • Use a laser diffraction particle size analyzer.

    • Add the prepared suspension to the instrument's dispersion unit until the recommended obscuration level is reached.

    • The instrument passes a laser beam through the dispersed sample, and the scattered light pattern is detected.

    • The software calculates the particle size distribution based on the scattering pattern using the Mie or Fraunhofer theory.

    • Perform multiple measurements and report the average particle size distribution, including parameters like D10, D50 (median particle size), and D90.

Visualizations

Attapulgite_Dispersion_Aggregation Dispersion and Aggregation of this compound in Water A This compound Bundles B Mechanical Shear (e.g., high-shear mixing) A->B C Individual Needles (Dispersed) B->C D Electrostatic Repulsion (Negative Surfaces) C->D Stabilization E Edge-to-Face Attraction ('House of Cards') C->E Aggregation F End-to-End/Side-to-Side ('Ribbon' Structure) C->F Aggregation G Stable 3D Gel Network E->G F->G H Thixotropic Suspension G->H

An In-depth Technical Guide to the Natural Sources and Geological Formation of Attapulgite Deposits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Attapulgite, a unique fibrous clay mineral also known as palygorskite, possesses exceptional adsorptive and rheological properties, making it a valuable material in a multitude of industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the natural sources of this compound deposits and the complex geological processes governing their formation. Detailed summaries of its physicochemical properties, alongside standardized experimental protocols for its characterization, are presented to serve as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a hydrated magnesium aluminum silicate (B1173343) with the general chemical formula (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O).[1] Its unique crystalline structure, characterized by a continuous two-dimensional tetrahedral silica (B1680970) framework with a discontinuous octahedral sheet, results in the formation of needle-like or fibrous particles. This morphology imparts a high surface area and porosity, underpinning its excellent absorbent and gelling capabilities. Major global deposits of this compound are found in the southeastern United States, China, and Senegal, each with distinct geological histories and resulting in variations in mineral purity and associated impurities.[2][3] Understanding the natural origins and formation mechanisms of these deposits is crucial for the exploration of new sources and the optimization of this compound for specific applications, including its use as an excipient and active pharmaceutical ingredient in the pharmaceutical industry.

Natural Sources of this compound Deposits

The most significant commercial deposits of this compound are located in specific geological settings around the world.

  • United States: The largest and most economically important this compound deposits are found in the Meigs-Attapulgus-Quincy district of southwestern Georgia and northern Florida.[2] The name "this compound" itself is derived from the town of Attapulgus, Georgia.[4] These deposits are of sedimentary origin and are renowned for their high purity and quality, particularly for gellant-grade applications.[4]

  • China: China possesses substantial this compound reserves, with the most notable deposits located in Xuyi County, Jiangsu Province.[5] The geological conditions of the Chinese deposits differ from those in the USA, leading to variations in the mineral's characteristics, such as lower grit and carbonate content.[5]

  • Senegal: Significant this compound deposits are also mined in Senegal. These deposits are a major source for the European market.[6]

Other notable, though less commercially exploited, deposits have been reported in various other countries, including Spain, Turkey, and Argentina.[6]

Geological Formation of this compound Deposits

The formation of this compound is a complex process that can occur through several geological pathways, primarily categorized as sedimentary, hydrothermal, and weathering-related processes.

Sedimentary Formation

Sedimentary formation is the most common process for the genesis of large-scale, economically viable this compound deposits. This process typically occurs in marginal marine or lacustrine environments under specific geochemical conditions.

The primary mechanism involves the chemical precipitation or neoformation of this compound from magnesium- and silica-rich waters in an alkaline environment. The presence of volcanic ash or other reactive silicate materials can serve as a source of silica and alumina. The transformation of precursor clay minerals, such as smectite (montmorillonite), into this compound in saline, alkaline lagoons is another significant sedimentary pathway.

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Diagram 1: Sedimentary Formation Pathway of this compound.
Hydrothermal Formation

This compound can also form through hydrothermal processes, where hot, mineral-rich fluids circulate through fractures and fissures in rocks. In this scenario, precursor minerals within the host rock, such as pyroxenes, amphiboles, or serpentinites, are altered by the hydrothermal fluids, leading to the crystallization of this compound. These deposits are typically smaller and less continuous than their sedimentary counterparts.

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Diagram 2: Hydrothermal Formation Pathway of this compound.
Formation through Weathering

The chemical weathering of magnesium-rich rocks, such as serpentinites and other ultramafic rocks, in arid or semi-arid climates can also lead to the formation of this compound. In this process, the primary minerals are broken down, and the released magnesium and silica recombine to form this compound in the soil profile or as surficial deposits.

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Diagram 3: Formation of this compound through Weathering.

Physicochemical Properties of this compound

The utility of this compound is intrinsically linked to its physicochemical properties, which can vary depending on the deposit's origin and subsequent processing.

Chemical Composition

The theoretical chemical composition of this compound can vary due to isomorphic substitutions within its crystal lattice, primarily the substitution of Mg²⁺ by Al³⁺ and Fe³⁺. The following table summarizes the typical chemical composition of this compound from major global deposits.

Oxide ComponentGeorgia, USA (Typical)Xuyi, China (Theoretical)[5]Senegal (Purified)
SiO₂~60-68%56.96%65.69%
Al₂O₃~10-12%-7.89%
MgO~9-11%23.83%17.90%
Fe₂O₃~3-5%-5.92%
CaO~1-2%-0.43%
K₂O~0.5-1%-0.93%
H₂O (structural)~10-12%19.21%-
Physical Properties

The key physical properties of this compound that contribute to its functionality are summarized in the table below.

PropertyTypical Value / Range
Surface Area 150 - 320 m²/g[4]
Porosity High, with numerous channels and pores
Cation Exchange Capacity (CEC) 20 - 40 meq/100g
Particle Shape Fibrous, Needle-like
Particle Size Length: 1-2 µm; Diameter: 10-30 nm
Density 2.2 - 2.4 g/cm³
Hardness (Mohs) 2.0 - 2.5
pH (in suspension) 7.5 - 9.5

Experimental Protocols for this compound Characterization

A thorough characterization of this compound is essential for its effective utilization. The following sections provide detailed methodologies for key analytical techniques.

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Diagram 4: General Experimental Workflow for this compound Characterization.
X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in the this compound sample and to determine its crystal structure.

Methodology:

  • Sample Preparation:

    • Grind the raw this compound sample to a fine powder (< 45 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

    • For oriented samples (to enhance basal reflections), prepare a slurry of the fine powder in deionized water and deposit it onto a glass slide, allowing it to dry slowly at room temperature.

    • The sample can also be packed into a standard powder XRD sample holder.

  • Instrument Parameters (Typical):

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 30 mA

    • Scan Range (2θ): 3° to 70°

    • Scan Speed: 1-2°/minute

    • Step Size: 0.02°

  • Data Analysis:

    • Identify the characteristic diffraction peaks of this compound (palygorskite), with the most intense peak typically appearing around 8.4° 2θ.

    • Compare the obtained diffractogram with standard reference patterns from the International Centre for Diffraction Data (ICDD) database for phase identification.

    • Identify any impurity phases present, such as quartz, calcite, or other clay minerals.

Scanning Electron Microscopy (SEM) Analysis

Objective: To visualize the morphology and surface texture of the this compound particles.

Methodology:

  • Sample Preparation:

    • Mount a small amount of the dry this compound powder onto an aluminum stub using double-sided carbon tape.

    • Gently blow off any excess loose powder with compressed air to prevent contamination of the SEM chamber.

    • For non-conductive clay samples, sputter-coat the mounted sample with a thin layer (10-20 nm) of a conductive material, such as gold or gold-palladium, to prevent charging under the electron beam.

  • Imaging Parameters (Typical):

    • Accelerating Voltage: 5 - 20 kV

    • Working Distance: 10 - 15 mm

    • Magnification: Ranging from 1,000x to 50,000x to observe both the overall particle aggregates and the individual fibrous crystals.

    • Detector: Secondary Electron (SE) detector for topographical imaging.

  • Data Analysis:

    • Acquire high-resolution images to observe the characteristic needle-like or fibrous morphology of the this compound crystals.

    • Measure the approximate length and diameter of the individual fibers.

    • Observe the arrangement and aggregation of the fibers.

Thermal Analysis (TGA/DTA)

Objective: To study the thermal stability of this compound and to identify the different types of water present in its structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the finely ground this compound sample into a ceramic or platinum crucible.

  • Instrument Parameters (Typical):

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/minute.

    • Temperature Range: Ambient to 1000 °C.

  • Data Analysis:

    • Thermogravimetric Analysis (TGA):

      • Observe the weight loss steps as a function of temperature.

      • The initial weight loss below 200°C corresponds to the removal of free and zeolitic water.

      • Weight loss between 200°C and 600°C is attributed to the loss of coordinated water and dehydroxylation of the octahedral groups.

    • Differential Thermal Analysis (DTA):

      • Identify endothermic and exothermic peaks.

      • Endothermic peaks correspond to dehydration and dehydroxylation events.

      • Exothermic peaks at higher temperatures (typically >800°C) indicate phase transformations and the formation of new crystalline phases.

Conclusion

This compound deposits are formed through a variety of geological processes, with sedimentary formation in marginal marine environments being the primary source of commercially significant deposits. The unique fibrous morphology and associated physicochemical properties of this compound are a direct consequence of its crystal structure and geological origin. A comprehensive understanding of these aspects, coupled with standardized analytical techniques, is paramount for the effective exploration, processing, and application of this versatile clay mineral in research, industry, and pharmaceutical development. The data and protocols presented in this guide offer a foundational resource for professionals working with this compound, enabling informed decision-making and fostering further innovation.

References

A Technical Guide to the Toxicological and Biocompatibility Profile of Attapulgite for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Attapulgite, also known as palygorskite, is a naturally occurring fibrous hydrated magnesium aluminum silicate (B1173343) clay mineral.[1][2] Its unique chain-layer crystal structure endows it with exceptional physical and chemical properties, including a large specific surface area, high chemical stability, and strong adsorptive capacity.[1][2] These characteristics have led to its widespread use in various fields, from industrial applications to pharmaceuticals. In the biomedical and pharmaceutical sectors, this compound is utilized as an active ingredient in anti-diarrheal medications, where it adsorbs toxins and bacteria, and as an excipient in drug delivery systems to achieve sustained release.[1][2][3][4][5]

Given its increasing application in drug development and tissue engineering, a thorough understanding of its toxicological and biocompatibility profile is critical for researchers, scientists, and formulation experts. This guide provides an in-depth summary of the existing scientific literature on the safety and biocompatibility of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to support its safe and effective use. Generally, this compound is considered to have low oral toxicity and is classified as Generally Recognized as Safe (GRAS) for specific uses, such as a processing aid in food, by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7][8]

Section 1: In Vitro Biocompatibility and Cytotoxicity

The assessment of cytotoxicity is a fundamental first step in evaluating the biocompatibility of any material intended for biomedical application. Studies consistently show that purified this compound exhibits excellent cytocompatibility and, in some cases, can even enhance cell proliferation and improve the biocompatibility of composite materials.[1][9]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes key findings from in vitro cytotoxicity studies on various forms of this compound.

This compound FormCell LineAssay(s) UsedKey Quantitative & Qualitative FindingsCitation(s)
Natural Nano-Attapulgite (NATP)African Green Monkey Kidney (Vero)MTT, LDH, Annexin V/PI Flow Cytometry- Does not exhibit cytotoxicity. - Substantially enhances Vero cell proliferation. - Slight increase in LDH from 0.22 (control) to 0.32 at 62.5 µg/mL, indicating minor necrosis.[9]
This compound Microspheres(Not specified)Cytotoxicity tests- Confirmed high biocompatibility. - Devoid of cell death induction.[10]
Na-Attapulgite (Na-ATP)Human Gastric Epithelial (GES-1)Cell Viability Assay- Used to test cytocompatibility as a drug excipient. - this compound is noted to promote cell differentiation and bone regeneration in other studies.[1]
Ag/Attapulgite (Ag/APT) Nanocomposites(Not specified)In vitro biocompatibility tests- Exhibited exceptional biocompatibility.[11]
Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common cytotoxicity assays used to evaluate this compound.

1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Methodology:

    • Cell Seeding: Vero cells are seeded into a 96-well microplate at a density of 3 x 10⁴ cells per well.

    • Incubation: The plate is incubated overnight at 37°C in a 5% CO₂ atmosphere.

    • Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of this compound suspension (e.g., 20 µg/mL and 150 µg/mL).

    • Co-culture: The cells are co-cultured with the this compound suspension for specified durations (e.g., 1, 2, and 3 days).

    • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the relative cell viability.[9]

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed Vero Cells (3x10⁴/well) inc1 Overnight Incubation start->inc1 treat Treat with This compound Suspension inc1->treat coculture Co-culture (1-3 days) treat->coculture mtt_add Add MTT Reagent (4 hr incubation) coculture->mtt_add solubilize Solubilize Formazan Crystals mtt_add->solubilize read Read Absorbance (570 nm) solubilize->read LDH_Assay_Workflow culture Culture Cells with This compound centrifuge Centrifuge Plate to Pellet Cells culture->centrifuge collect Collect Cell-Free Supernatant centrifuge->collect reagent Add LDH Assay Reagent Mixture collect->reagent incubate Incubate at Room Temp (Protected from Light) reagent->incubate stop Add Stop Solution incubate->stop read Read Absorbance (490 nm) stop->read Hemolysis_Assay_Workflow cluster_prep Sample Preparation cluster_exp Incubation cluster_analysis Analysis collect Collect Anticoagulated Blood wash Wash & Prepare RBC Suspension collect->wash incubate Incubate RBCs with This compound, Pos/Neg Controls (37°C) wash->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge quantify Quantify Hemoglobin in Supernatant centrifuge->quantify calculate Calculate % Hemolysis quantify->calculate Carcinogenicity_Logic cluster_material This compound Material cluster_forms Physical Forms cluster_risk IARC Classification & Risk ATP This compound Long Long Fibers (> 5 µm) ATP->Long contains Short Short Fibers (< 5 µm) ATP->Short contains Group2B Group 2B: Possibly Carcinogenic Long->Group2B leads to Group3 Group 3: Not Classifiable Short->Group3 leads to Risk Risk primarily associated with non-oral routes (inhalation, intraperitoneal, intrapleural) Group2B->Risk

References

A Technical Guide to the Synthesis and Characterization of Attapulgite Nanoparticles for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Attapulgite, a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay mineral, has garnered significant interest in the field of nanotechnology due to its unique needle-like morphology, high specific surface area, and porous structure. These intrinsic properties make it an excellent candidate for various applications, particularly as a nanocarrier in advanced drug delivery systems. This technical guide provides an in-depth overview of the synthesis and characterization of this compound nanoparticles, offering detailed experimental protocols and structured data for researchers and professionals in the pharmaceutical sciences.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles from raw this compound clay involves a series of purification and modification steps to enhance its properties for specific applications. The primary methods include purification to remove mineral impurities, followed by techniques such as mechanical grinding, acid activation, and thermal treatment to reduce particle size and modify surface characteristics.

Purification of Raw this compound

Crude this compound ore contains various impurities, such as quartz, dolomite, and montmorillonite, which can interfere with its performance. Wet purification methods are commonly employed to isolate the this compound nanofibers.

Experimental Protocol: Wet Purification

  • Crushing and Milling: The raw this compound ore is first crushed into smaller fragments and then subjected to ball milling to obtain a fine powder (e.g., particle size of approximately 5 µm)[1].

  • Dispersion: The milled this compound powder (10 g) is added to a 1 L solution of a dispersant, such as 3% (w/v) sodium hexametaphosphate[1]. The mixture is then processed in a colloid mill to ensure full dispersion of the this compound particles[1].

  • Centrifugation and Washing: The dispersed solution undergoes centrifugation to separate the this compound from heavier impurities. The supernatant containing the purified this compound is collected, and the process is repeated multiple times with deionized water until a neutral pH is achieved[2].

  • Drying: The purified this compound slurry is dried to a free moisture content of approximately 2-3%[3].

A multi-stage purification process can also be employed using a sequence of spiral classifiers, cyclone classifiers, and gravity separation equipment to achieve a higher purity of this compound clay mineral superfine powder[4].

Mechanical Grinding

Mechanical milling is a top-down approach used to reduce the particle size of purified this compound to the nanoscale. This process can be performed with or without a modifying agent.

Experimental Protocol: Ball Milling

  • Preparation: 20 g of purified this compound powder is placed in a planetary ball mill vial.

  • Milling Parameters: The ball-to-powder weight ratio is typically set between 20:1 and 50:1[5]. The milling is performed at a rotational speed of 300-400 rpm for a duration ranging from 30 minutes to 20 hours[5][6]. The milling can be conducted in a dry or wet environment (e.g., with ethanol)[5].

  • Collection: The resulting nanoparticle powder is collected for further characterization or modification.

It has been reported that ball milling can increase the specific surface area of this compound by up to 218%[6].

Acid Activation

Acid activation is a chemical modification process that enhances the specific surface area and porosity of this compound by removing octahedral cations and impurities.

Experimental Protocol: Hydrochloric Acid Activation

  • Dispersion: Purified this compound is dispersed in a hydrochloric acid solution (e.g., 1 mol/L)[1].

  • Reaction: The mixture is thoroughly agitated in a colloid mill for at least 1 hour at a controlled temperature (e.g., 75°C for 4 hours)[1][7].

  • Neutralization and Washing: The acidified this compound is separated by centrifugation and then redispersed in an alkaline solution, such as 1 mol/L ammonia (B1221849) solution, and stirred for at least 30 minutes[2]. This is followed by repeated washing with deionized water via centrifugation until the supernatant is neutral.

  • Drying: The final product is dried, for instance, by spray drying[2].

Acid treatment can significantly increase the specific surface area of this compound[7]. Sulfuric acid is also commonly used for this process[8].

Thermal Treatment

Thermal treatment, or calcination, is employed to remove different forms of water from the this compound structure, which can alter its surface properties and activity.

Experimental Protocol: Calcination

  • Preparation: A sample of purified and dried this compound powder is placed in a furnace.

  • Heating: The temperature is gradually increased to the desired level. Different temperature ranges have distinct effects:

    • 150-260°C: Removes physically adsorbed and zeolitic water, which can increase the specific surface area and enhance activity[9].

    • 300°C: A common temperature for initial calcination[10].

    • Up to 800°C: Leads to dehydroxylation and structural changes, which can increase the medium particle size and surface free energy[11].

  • Duration: The sample is held at the target temperature for a specific duration, typically ranging from 1.5 to 5 hours[9][10].

  • Cooling: The calcined this compound is allowed to cool down to room temperature.

Characterization of this compound Nanoparticles

A comprehensive characterization of the synthesized this compound nanoparticles is crucial to understand their physicochemical properties and predict their performance as drug carriers.

Morphological and Structural Characterization

Transmission Electron Microscopy (TEM)

TEM is used to visualize the size, shape, and morphology of the this compound nanoparticles.

Experimental Protocol: TEM Sample Preparation

  • Dispersion: A small amount of the this compound nanoparticle powder is dispersed in a suitable solvent like ethanol (B145695) or deionized water. The suspension is then sonicated for approximately 15 minutes to break up agglomerates.

  • Grid Preparation: A drop of the dispersed nanoparticle suspension (approximately 5-20 µL) is placed onto a Formvar-carbon coated copper TEM grid.

  • Drying: The grid is allowed to air-dry completely at room temperature before being loaded into the TEM for analysis.

Scanning Electron Microscopy (SEM)

SEM provides information about the surface topography and morphology of the nanoparticles. The sample preparation is similar to that for TEM, often involving mounting the dried powder on a stub with conductive tape and sputter-coating with a conductive material like gold.

X-ray Diffraction (XRD)

XRD is employed to determine the crystal structure and phase purity of the this compound nanoparticles.

Experimental Protocol: XRD Analysis

  • Sample Preparation: A thin film of the nanoparticle powder is prepared on a low-background substrate.

  • Data Acquisition: The sample is scanned over a range of 2θ angles, and the resulting diffraction pattern is compared with standard diffraction data for this compound to identify characteristic peaks.

Spectroscopic and Surface Area Analysis

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present on the surface of the this compound nanoparticles and to confirm surface modifications.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The nanoparticle sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Analysis: The sample is analyzed in an FTIR spectrometer, and the resulting spectrum shows absorption bands corresponding to specific chemical bonds, such as Si-O-Si, Al-OH, and Mg-OH groups in this compound.

Brunauer-Emmett-Teller (BET) Analysis

BET analysis is used to determine the specific surface area, pore volume, and pore size distribution of the nanoparticles.

Experimental Protocol: BET Analysis

  • Degassing: The nanoparticle sample is degassed under vacuum at an elevated temperature to remove any adsorbed moisture and gases.

  • Adsorption/Desorption: Nitrogen gas is introduced to the sample at liquid nitrogen temperature, and the amount of gas adsorbed and desorbed at different pressures is measured to generate an adsorption-desorption isotherm. The BET equation is then applied to calculate the surface area.

Quantitative Data Summary

The following tables summarize the quantitative data on the properties of this compound nanoparticles obtained through different synthesis methods as reported in the literature.

Table 1: Effect of Synthesis Method on Particle Size

Synthesis MethodAverage Particle SizeReference(s)
Wet Purification & Milling0.93 - 2.0 µm (superfine powder)[4]
Mechanical Ball MillingReduction to nanoscale, specific size depends on parameters[5][6]
Thermal Treatment (800°C)14.12 µm (increase from 3.09 µm)[11]

Table 2: Effect of Synthesis Method on Specific Surface Area

Synthesis MethodSpecific Surface Area (m²/g)Reference(s)
Raw this compoundVaries (e.g., ~130-150 m²/g)[7]
Wet PurificationUp to 151.6 m²/g[2]
Acid Activation (HCl)Significant increase (e.g., from 144.29 to 187.87 m²/g)[7]
Magnetic Modification148.035 m²/g

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows and a conceptual signaling pathway for drug delivery.

Experimental Workflows

SynthesisWorkflow cluster_purification Purification cluster_modification Modification raw Raw this compound Ore crush Crushing & Milling raw->crush disperse Dispersion (e.g., Sodium Hexametaphosphate) crush->disperse centrifuge Centrifugation & Washing disperse->centrifuge dry_purify Drying centrifuge->dry_purify purified Purified this compound dry_purify->purified grind Mechanical Grinding (Ball Milling) purified->grind acid Acid Activation (HCl or H2SO4) purified->acid thermal Thermal Treatment (Calcination) purified->thermal

Caption: Workflow for the synthesis of this compound nanoparticles.

CharacterizationWorkflow cluster_morphology Morphology & Structure cluster_spectroscopy Spectroscopy & Surface sample This compound Nanoparticle Sample tem TEM sample->tem sem SEM sample->sem xrd XRD sample->xrd ftir FTIR sample->ftir bet BET sample->bet

Caption: Workflow for the characterization of this compound nanoparticles.

Drug Delivery Signaling Pathway

This compound nanoparticles can be functionalized to target specific receptors on cancer cells, leading to their uptake via receptor-mediated endocytosis. This targeted delivery enhances the therapeutic efficacy of encapsulated drugs like doxorubicin (B1662922) while minimizing side effects.

DrugDeliveryPathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell np Drug-Loaded This compound Nanoparticle ligand Targeting Ligand receptor Overexpressed Receptor np->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release (e.g., Doxorubicin) endosome->drug_release nucleus Nucleus drug_release->nucleus Inhibits Topoisomerase II apoptosis Apoptosis nucleus->apoptosis

Caption: Targeted drug delivery via this compound nanoparticles.

Conclusion

This technical guide has outlined the core methodologies for the synthesis and characterization of this compound nanoparticles. By carefully selecting and optimizing purification, grinding, acid activation, and thermal treatment processes, researchers can tailor the properties of these nanoparticles for specific drug delivery applications. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for developing novel and effective nanocarrier systems. The visualization of workflows and the conceptual drug delivery pathway further elucidates the practical aspects and therapeutic potential of this compound nanoparticles in modern medicine.

References

Review of attapulgite applications in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Attapulgite, a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay mineral, is emerging as a versatile and cost-effective material in various scientific and industrial fields. Its unique needle-like (acicular) morphology, high surface area, and porous structure bestow upon it exceptional rheological, adsorbent, and catalytic properties. This technical guide provides an in-depth review of the applications of this compound in materials science, focusing on its use in composites, environmental remediation, catalysis, and drug delivery systems. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties of this compound

This compound's utility in materials science is rooted in its distinct physicochemical characteristics. Composed of needle-shaped crystals, it possesses a high surface area, typically ranging from 150 to 320 m²/g.[1] This extensive surface area, combined with its inherent porosity, is fundamental to its excellent absorbent and adsorbent capabilities. The chemical formula for this compound is (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O).[1]

The unique crystal structure of this compound allows for the formation of a three-dimensional lattice network when dispersed in a liquid, leading to its use as a rheology modifier. This property is particularly valuable in applications such as paints, coatings, and drilling fluids, where it imparts thixotropic behavior—thinning under shear stress and thickening at rest.[2][3]

This compound in Polymer Nanocomposites

The incorporation of this compound into polymer matrices can significantly enhance their mechanical and thermal properties. Its high aspect ratio and reinforcing capabilities make it an effective nanofiller.

Quantitative Data: Mechanical and Thermal Properties

The addition of this compound, particularly when surface-modified to improve compatibility with the polymer matrix, leads to notable improvements in the mechanical performance of composites.

Polymer MatrixThis compound Content (wt%)ModificationTensile Strength ImprovementImpact Strength ImprovementReference
Polypropylene (B1209903) (PP)Not specifiedEmulsion oxidized polyethylene6% - 11%44% - 83%[4]
Polypropylene (PP)3Chemical grafting23%123%[5]
Polypropylene (PP)1KH570-50%[6]
Experimental Protocol: Preparation of Polypropylene/Attapulgite Nanocomposites

Objective: To prepare polypropylene (PP)/attapulgite (ATP) nanocomposites with enhanced mechanical properties via melt blending.

Materials:

  • Polypropylene (PP) pellets

  • This compound (ATP) powder, dried

  • Silane (B1218182) coupling agent (e.g., 3-(trimethoxysilyl) propyl methacrylate (B99206) - KH570) for surface modification (optional, but recommended for improved performance)

  • Ethanol (B145695) and distilled water for silane hydrolysis

  • Acetic acid to adjust pH

Procedure:

  • Surface Modification of this compound (Optional but Recommended):

    • Prepare a hydrolysis solution by mixing the silane coupling agent (e.g., KH570), distilled water, and ethanol (e.g., in a 1:1:18 volume ratio).

    • Stir the solution at room temperature for approximately 3 hours, adjusting the pH to a range of 4 to 6 with acetic acid.[7]

    • Disperse the dried this compound powder in the hydrolyzed silane solution.

    • Heat the mixture to a specific temperature (e.g., 80°C) and maintain for a set duration (e.g., 2 hours) with constant stirring.[7]

    • After the reaction, filter the modified this compound, wash it several times with ethanol and distilled water to remove unreacted silane, and dry it in an oven at approximately 105-110°C to a constant weight.[7][8]

  • Melt Blending:

    • Thoroughly mix the dried polypropylene pellets and the (modified) this compound powder at the desired weight ratio.

    • Feed the mixture into a twin-screw extruder or an internal mixer.

    • Melt blend the components at a temperature appropriate for polypropylene (e.g., 180-220°C) and a specific screw speed for a sufficient residence time to ensure homogeneous dispersion of the this compound within the polymer matrix.

    • Extrude the resulting nanocomposite into strands, cool in a water bath, and pelletize for further processing (e.g., injection molding or compression molding) to create specimens for mechanical testing.

Characterization:

  • Mechanical Properties: Perform tensile and impact tests on the prepared specimens according to standard methods (e.g., ASTM D638 for tensile strength and ASTM D256 for Izod impact strength).

  • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the dispersion of this compound within the polypropylene matrix.

Visualization: Synthesis of this compound-Polymer Nanocomposite

G cluster_modification Surface Modification (Optional) cluster_blending Melt Blending Process RawATP Raw this compound Grafting Grafting Reaction RawATP->Grafting Silane Silane Coupling Agent (e.g., KH570) Hydrolysis Hydrolysis of Silane Silane->Hydrolysis Hydrolysis->Grafting ModifiedATP Modified this compound Grafting->ModifiedATP Mixer Melt Blending (e.g., Twin-Screw Extruder) ModifiedATP->Mixer PP Polypropylene (PP) Pellets PP->Mixer Composite PP/ATP Nanocomposite Mixer->Composite G Wastewater Contaminated Wastewater (with heavy metals, dyes, etc.) Adsorption Adsorption Process (Batch or Column) Wastewater->Adsorption This compound This compound Adsorbent (Raw or Modified) This compound->Adsorption Separation Solid-Liquid Separation (Filtration/Centrifugation) Adsorption->Separation TreatedWater Treated Water Separation->TreatedWater SpentAdsorbent Spent Adsorbent Separation->SpentAdsorbent Regeneration Regeneration (Optional) SpentAdsorbent->Regeneration Disposal Disposal SpentAdsorbent->Disposal Regeneration->this compound Recycled G cluster_prep Catalyst Preparation cluster_test Catalytic Activity Testing Support This compound Support Impregnation Impregnation Support->Impregnation Precursor Metal Precursor Solution (e.g., RuCl₃) Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination (Optional) Drying->Calcination Catalyst Final Catalyst Calcination->Catalyst Reactor Fixed-Bed Reactor Catalyst->Reactor Analysis Product Analysis (e.g., Gas Chromatography) Reactor->Analysis Feed Reactant Feed (e.g., Ammonia) Feed->Reactor Results Conversion, Selectivity, Yield Analysis->Results G cluster_loading Drug Loading cluster_release Drug Release Hydrogel This compound-Polymer Hydrogel Swelling Swelling and Drug Entrapment Hydrogel->Swelling DrugSolution Drug Solution DrugSolution->Swelling LoadedHydrogel Drug-Loaded Hydrogel Swelling->LoadedHydrogel Release Controlled Drug Release LoadedHydrogel->Release ReleaseMedium Release Medium (e.g., Body Fluid) ReleaseMedium->Release Stimulus Stimulus (e.g., Temperature, pH) Stimulus->Release ReleasedDrug Released Drug Release->ReleasedDrug

References

Attapulgite as a Drug Delivery Vehicle: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attapulgite (ATP), also known as palygorskite, is a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay mineral with a unique nanofibrous structure.[1][2] Its inherent properties, including a large specific surface area, high porosity, strong adsorption capacity, and excellent biocompatibility, have positioned it as a promising and cost-effective material for advanced drug delivery systems.[1][2] This technical guide provides a comprehensive overview of early-stage research on this compound as a drug delivery vehicle, focusing on its physicochemical properties, modification strategies, drug loading and release mechanisms, and biocompatibility. The guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this versatile biomaterial.

Core Properties of this compound for Drug Delivery

This compound's utility as a drug carrier is underpinned by its distinct structural and chemical characteristics. Its needle-like or fibrous morphology creates a highly porous structure with a large surface area, providing ample sites for drug adsorption and encapsulation.[1] Furthermore, its chemical stability and low toxicity make it a safe and reliable option for biomedical applications.[1]

Data Presentation: Quantitative Analysis of this compound-Based Drug Delivery Systems

The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems, focusing on drug loading capacity, encapsulation efficiency, and drug release kinetics.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

DrugThis compound FormulationDrug Loading CapacityEncapsulation Efficiency (%)Reference
DomperidoneNa-Attapulgite tabletsNot specified98.56% - 99.07% (Drug Content)[3]
Doxorubicin (B1662922)Doxorubicin-loaded collagen-PAPBA nanoparticles10% (w/w)97%[4]
CyromazineThis compound nanoparticles modified polypropylene (B1209903) adsorption membrane11.53 mg/gNot specified[5]
Malachite greenThis compound nanoparticles modified polypropylene adsorption membrane8.7 mg/gNot specified[5]
DagenanThis compound nanoparticles modified polypropylene adsorption membrane5.78 mg/gNot specified[5]

Table 2: In Vitro Drug Release Kinetics

DrugThis compound FormulationRelease ConditionsCumulative ReleaseTime PointsReference
DomperidoneNa-Attapulgite tablets (R1 formulation)Simulated gastric juice (pH 1.2)~29%1 h[3]
~81%8 h[3]
DomperidoneNa-Attapulgite tablets (R2 formulation)Simulated gastric juice (pH 1.2)~34%1 h[3]
~81%8 h[3]
DomperidoneNa-Attapulgite tablets (R3 formulation)Simulated gastric juice (pH 1.2)~73%1 h[3]
~80%8 h[3]
DomperidoneNa-Attapulgite tablets (R4 formulation)Simulated gastric juice (pH 1.2)~76%1 h[3]
~80%8 h[3]
DoxorubicinATT/DOX/PLGA nanofiberspH 7.4Sustained releaseNot specified[6]
DoxorubicinATT/DOX/PLGA nanofibersAcidic pHSustained releaseNot specified[6]
Ciprofloxacin lactateThis compound/N-isopropylacrylamide hydrogelBuffer solution (pH 7.38) at 37.0 °CIncreased with this compound contentNot specified[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the research and development of this compound-based drug delivery systems.

Preparation of this compound-Based Drug Carriers

a) Preparation of Activated this compound Powder

This protocol describes the high-temperature activation of this compound to enhance its adsorptive properties.

  • Materials: this compound clay, deionized water.

  • Equipment: Grinder, sieve (325-400 mesh), oven, furnace.

  • Procedure:

    • Pre-treat the raw this compound clay by washing with deionized water to remove impurities.

    • Dry the washed clay in an oven.

    • Grind the dried clay and sieve to obtain a fine powder (325-400 mesh).

    • Activate the this compound powder by heating in a furnace at 150-260°C for 3-5 hours.[3][8]

    • Allow the activated this compound to cool down before storage in an airtight container.

b) Preparation of this compound/Polymer Composite Hydrogel

This protocol outlines the synthesis of a pH- and temperature-responsive hydrogel incorporating this compound.

  • Materials: N-isopropylacrylamide (NIPAm), sodium alginate (SA), modified this compound, deionized water, cross-linking agent (e.g., N,N'-methylenebisacrylamide), initiator (e.g., ammonium (B1175870) persulfate).

  • Equipment: Beaker, magnetic stirrer, water bath.

  • Procedure:

    • Dissolve NIPAm and SA in deionized water with stirring to form a homogeneous solution.

    • Disperse the modified this compound in the polymer solution.

    • Add the cross-linking agent and initiator to the mixture.

    • Conduct the polymerization reaction in a water bath at a specific temperature for a set duration to form the hydrogel.[9]

    • Wash the resulting hydrogel with deionized water to remove any unreacted monomers and initiators.

    • Freeze-dry the hydrogel for storage and subsequent drug loading.

Drug Loading onto this compound Carriers

a) Doxorubicin Loading onto this compound Nanofibers

This protocol details the physical adsorption method for loading the anticancer drug doxorubicin onto this compound.

  • Materials: this compound, doxorubicin hydrochloride (DOX), deionized water, poly(lactic-co-glycolic acid) (PLGA) solution.

  • Equipment: Magnetic stirrer, centrifuge.

  • Procedure:

    • Prepare an aqueous solution of this compound and a separate aqueous solution of DOX.

    • Mix the this compound and DOX solutions and stir for a specified time to allow for physical adsorption of DOX onto the this compound surface.

    • Centrifuge the mixture to separate the DOX-loaded this compound (ATT/DOX complexes).

    • Wash the ATT/DOX complexes with deionized water to remove any unbound DOX.[6]

    • The resulting ATT/DOX complexes can then be incorporated into a polymer matrix, such as PLGA, for the fabrication of composite nanofibers.[6]

In Vitro Drug Release Studies

This protocol describes a standard method for evaluating the in vitro release of a drug from an this compound-based formulation.

  • Materials: Drug-loaded this compound formulation, simulated gastric fluid (e.g., pH 1.2), simulated intestinal fluid (e.g., pH 7.4), dialysis membrane.

  • Equipment: Beaker, magnetic stirrer, incubator or water bath, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • Accurately weigh a specific amount of the drug-loaded this compound formulation and place it in a dialysis bag.

    • Place the dialysis bag in a beaker containing a known volume of release medium (e.g., simulated gastric fluid).

    • Maintain the temperature at 37°C and stir the medium at a constant speed.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[3]

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.[3]

    • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the primary mechanisms of action of doxorubicin, a common anticancer drug delivered using this compound-based systems, within a cancer cell.

Doxorubicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOX_ATP Doxorubicin-Attapulgite Nanoparticle DOX_free Free Doxorubicin DOX_ATP->DOX_free Cellular Uptake & Drug Release ROS Reactive Oxygen Species (ROS) DOX_free->ROS Generates DNA_Intercalation DNA Intercalation DOX_free->DNA_Intercalation Translocates to Nucleus Topoisomerase_II Topoisomerase II Inhibition DOX_free->Topoisomerase_II Membrane_Damage Membrane Damage ROS->Membrane_Damage Apoptosis Apoptosis Membrane_Damage->Apoptosis Contributes to DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage DNA_Damage->Apoptosis Induces Experimental_Workflow Start Start: Identify Therapeutic Need Formulation Formulation Development: - this compound Modification - Carrier Preparation (e.g., hydrogel, nanoparticles) Start->Formulation Characterization1 Physicochemical Characterization: - SEM, TEM (Morphology) - FTIR (Chemical Interaction) - XRD (Crystallinity) Formulation->Characterization1 Drug_Loading Drug Loading: - Select Drug - Optimize Loading Conditions Formulation->Drug_Loading Characterization2 Characterization of Drug-Loaded Carrier: - Drug Loading Capacity - Encapsulation Efficiency Drug_Loading->Characterization2 In_Vitro_Release In Vitro Drug Release Study: - pH-dependent release - Sustained release kinetics Characterization2->In_Vitro_Release In_Vitro_Cellular In Vitro Cellular Studies: - Cytotoxicity Assay - Cellular Uptake In_Vitro_Release->In_Vitro_Cellular In_Vivo_Animal In Vivo Animal Studies: - Biocompatibility - Pharmacokinetics - Efficacy In_Vitro_Cellular->In_Vivo_Animal Data_Analysis Data Analysis and Optimization In_Vivo_Animal->Data_Analysis Data_Analysis->Formulation Iteration End End: Optimized Drug Delivery System Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for Enhanced Adsorption via Attapulgite Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the modification of attapulgite, a naturally occurring clay mineral, to enhance its adsorption capabilities for various applications, including pollutant removal and drug delivery. The following sections outline several key modification techniques, their impact on the physicochemical properties of this compound, and step-by-step protocols for their implementation in a laboratory setting.

Introduction

This compound, also known as palygorskite, is a crystalline hydrated magnesium aluminum silicate (B1173343) with a unique fibrous, needle-like morphology.[1] Its porous structure and large surface area make it a promising adsorbent material. However, raw this compound often contains impurities and possesses a limited number of active sites, which can restrict its adsorption efficiency.[2][3] To overcome these limitations, various modification methods have been developed to enhance its surface area, porosity, and surface chemistry, thereby improving its adsorption performance for a wide range of substances, including heavy metals, dyes, organic pollutants, and active pharmaceutical ingredients.[2][4][5]

This guide details four primary modification strategies: acid activation, thermal treatment, organic modification, and the synthesis of this compound-based composites. For each method, we provide a comprehensive overview, a detailed experimental protocol, and a summary of the expected outcomes based on peer-reviewed literature.

Acid Activation

Acid activation is a common method used to remove impurities, such as carbonates and iron oxides, from the this compound structure. This process can also increase the specific surface area and create more active adsorption sites by dissolving a portion of the octahedral cations.[6]

Experimental Protocol: Acid Activation

Objective: To increase the specific surface area and purity of this compound.

Materials:

  • Raw this compound powder

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Distilled water

  • Beakers and flasks

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

  • pH meter

Procedure:

  • Preparation: Weigh a desired amount of raw this compound powder and place it in a flask.

  • Acid Treatment: Prepare a solution of hydrochloric acid (e.g., 1-4 mol/L). Add the acid solution to the this compound at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[6][7]

  • Reaction: Place the flask on a magnetic stirrer with a heating plate. Heat the suspension to a specific temperature (e.g., 70-75°C) and stir continuously for a set duration (e.g., 4-24 hours).[6][7]

  • Washing: After the reaction, allow the mixture to cool to room temperature. Filter the suspension and wash the acid-activated this compound repeatedly with distilled water until the pH of the filtrate is neutral (pH ~7).[7]

  • Drying: Dry the washed this compound in an oven at a temperature of 105-110°C for at least 8 hours, or until a constant weight is achieved.[7]

  • Grinding: Gently grind the dried, acid-activated this compound to a fine powder.

Workflow for Acid Activation of this compound

raw_this compound Raw this compound mixing Mixing & Heating (70-75°C, 4-24h) raw_this compound->mixing acid_solution Acid Solution (e.g., 1-4M HCl) acid_solution->mixing washing Washing to Neutral pH mixing->washing drying Drying (105-110°C, >8h) washing->drying activated_this compound Acid-Activated This compound drying->activated_this compound

Caption: Workflow for the acid activation of this compound.

Thermal Treatment

Thermal treatment, or calcination, involves heating the this compound at high temperatures. This process removes adsorbed and zeolitic water, and at higher temperatures, dehydroxylates the mineral structure. These changes can lead to structural modifications, an increase in surface area, and the creation of new active sites, thereby enhancing adsorption capacity for certain substances.[8]

Experimental Protocol: Thermal Treatment

Objective: To modify the pore structure and surface chemistry of this compound through heating.

Materials:

  • Raw or acid-activated this compound

  • Muffle furnace

  • Ceramic crucibles

  • Desiccator

Procedure:

  • Sample Preparation: Place a known amount of this compound into a ceramic crucible.

  • Calcination: Place the crucible in a muffle furnace. Heat the sample to the desired temperature (e.g., 420°C, 700°C, or up to 973.15 K) for a specified duration (e.g., 2-4 hours).[6][8][9] The optimal temperature can vary depending on the target application.

  • Cooling: After calcination, turn off the furnace and allow the sample to cool to room temperature inside the furnace or in a desiccator to prevent moisture re-adsorption.

  • Storage: Store the thermally treated this compound in a sealed container in a desiccator.

Workflow for Thermal Treatment of this compound

start_material Raw or Acid-Activated This compound calcination Calcination (e.g., 420-700°C, 2-4h) start_material->calcination cooling Cooling in Desiccator calcination->cooling final_product Thermally Treated This compound cooling->final_product

Caption: Workflow for the thermal treatment of this compound.

Organic Modification

Organic modification involves grafting organic functional groups onto the surface of this compound. This can be achieved using surfactants, silane (B1218182) coupling agents, or polymers.[2] This method can alter the surface properties of this compound, for instance, from hydrophilic to hydrophobic, and introduce specific functional groups to enhance the selective adsorption of certain molecules.[2]

Experimental Protocol: Organic Modification with a Silane Coupling Agent (KH570)

Objective: To functionalize the this compound surface with organic groups to improve its compatibility with organic systems and enhance adsorption of specific pollutants.[7]

Materials:

  • Acid-activated this compound

  • Silane coupling agent (e.g., γ-methacryloxypropyltrimethoxysilane, KH570)

  • Ethanol (B145695)

  • Distilled water

  • Acetic acid

  • Beakers and three-neck flask

  • Magnetic stirrer

  • Ultrasonic bath

  • Drying oven

Procedure:

  • Hydrolysis of Silane Coupling Agent: In a beaker, prepare a mixture of KH570, distilled water, and ethanol (e.g., in a 1:1:18 volume ratio). Adjust the pH of the solution to a range of 4 to 6 using acetic acid. Stir the solution magnetically for approximately 3 hours at room temperature to hydrolyze the silane.[7]

  • Modification Reaction:

    • Disperse a specific amount of acid-activated this compound in a solution of ethanol and distilled water in a three-neck flask.

    • Add the hydrolyzed silane coupling agent solution to the this compound suspension. The amount of silane is typically a weight percentage of the this compound (e.g., 30 wt%).[7]

    • Heat the mixture to a specific temperature (e.g., 80°C) and stir for a set time (e.g., 2 hours).[7]

  • Washing and Drying: After the reaction, filter the modified this compound and wash it several times with ethanol to remove any unreacted silane. Dry the product in an oven at 105°C to a constant weight.[10]

Workflow for Organic Modification of this compound

activated_this compound Acid-Activated This compound reaction Modification Reaction (e.g., 80°C, 2h) activated_this compound->reaction silane Silane Coupling Agent (e.g., KH570) hydrolysis Silane Hydrolysis (Ethanol/Water, pH 4-6) silane->hydrolysis hydrolysis->reaction washing Washing with Ethanol reaction->washing drying Drying (105°C) washing->drying modified_this compound Organically Modified This compound drying->modified_this compound This compound This compound mixing Dispersion This compound->mixing glucose Glucose Solution glucose->mixing hydrothermal Hydrothermal Reaction (180°C, 12h) mixing->hydrothermal washing Washing & Filtration hydrothermal->washing drying Drying (60°C) washing->drying composite ATP@C Composite drying->composite

References

Application Notes and Protocols: Acid Activation of Attapulgite for Enhanced Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the acid activation of attapulgite clay, a process designed to enhance its catalytic properties for a range of applications, including organic pollutant degradation and chemical synthesis.

Introduction

This compound, also known as palygorskite, is a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay. Its unique fibrous structure, high surface area, and significant porosity make it a promising catalyst support and catalyst in its own right. Acid activation is a crucial modification technique that can significantly improve the catalytic efficacy of this compound. This process involves treating the clay with an acid to remove impurities, modify its surface chemistry, and increase its surface area and acidity, thereby creating more active sites for catalysis.

Effects of Acid Activation

Acid treatment of this compound leads to several key physicochemical changes that enhance its catalytic performance:

  • Increased Surface Area and Porosity: The acid dissolves carbonate impurities and leaches out some octahedral cations (Mg²⁺, Al³⁺, Fe³⁺), which unblocks pores and creates a more developed porous structure. This results in a significant increase in the specific surface area and pore volume, providing more accessible sites for catalytic reactions.

  • Enhanced Surface Acidity: The acid treatment generates more Brønsted and Lewis acid sites on the this compound surface. This is crucial for many acid-catalyzed reactions, such as esterification, hydrolysis, and cracking.

  • Removal of Impurities: Raw this compound often contains impurities like calcite and dolomite. Acid washing effectively removes these, leading to a purer and more active catalytic material.

Experimental Protocols

Below are detailed protocols for the acid activation of this compound. The choice of acid and treatment conditions can be tailored to the specific catalytic application.

Protocol 1: Hydrochloric Acid (HCl) Activation

This protocol is effective for general-purpose activation to increase surface area and acidity.

Materials:

  • Raw this compound powder

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Beaker or flask

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Muffle furnace

Procedure:

  • Dispersion: Disperse a known amount of raw this compound powder in deionized water to form a slurry (e.g., 10 g of this compound in 200 mL of water).

  • Acid Treatment: While stirring, slowly add the 1 M HCl solution to the this compound slurry. Continue stirring at a controlled temperature (e.g., 75°C) for a specific duration (e.g., 4 hours).[1]

  • Filtration and Washing: After the acid treatment, filter the slurry using a Büchner funnel. Wash the resulting filter cake with deionized water until the pH of the filtrate is neutral (pH ~7). This step is crucial to remove residual acid and dissolved salts.

  • Drying: Dry the washed this compound in an oven at 105-110°C overnight to remove the water.

  • Calcination (Thermal Activation): Calcine the dried, acid-activated this compound in a muffle furnace at a specific temperature (e.g., 420°C) for a set time (e.g., 2 hours).[1] This step further enhances the surface properties and removes any remaining organic impurities.

  • Characterization: The resulting acid-activated this compound is ready for characterization and use in catalytic applications.

Protocol 2: Acetic Acid (CH₃COOH) Activation

This protocol uses a weaker acid and can be advantageous for applications where a milder activation is desired to preserve more of the clay's original structure.

Materials:

  • Raw this compound powder

  • Acetic acid (CH₃COOH), 0.5 M - 1.5 M solution

  • Deionized water

  • Reaction vessel

  • Stirring mechanism

  • Filtration system

  • Drying oven

Procedure:

  • Slurry Preparation: Prepare a slurry of raw this compound in deionized water.

  • Acidification: Add the desired concentration of acetic acid solution to the slurry. The optimal concentration may vary depending on the specific this compound source and desired properties.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time.

  • Separation and Rinsing: Separate the solid material by filtration and wash thoroughly with deionized water to remove excess acid.

  • Drying: Dry the activated this compound in an oven at 105-110°C until a constant weight is achieved.

Data Presentation

The following tables summarize quantitative data on the effects of acid activation on the properties of this compound and its catalytic performance in various applications.

Table 1: Effect of HCl Activation on this compound Surface Properties [1]

ParameterRaw this compoundHCl-Activated this compound (1 M HCl, 75°C, 4h)
Specific Surface Area (m²/g)144.29187.87
Pore Volume (cm³/g)0.470.67
Average Pore Diameter (nm)13.3218.16

Table 2: Catalytic Performance of Acid-Activated this compound in Wastewater Treatment

ApplicationCatalystPollutantRemoval Efficiency (%)Reference
Heterogeneous Fenton-like OxidationIron-loaded this compoundRhodamine B>98[2][3]
Photo-Fenton Catalytic OxidationFe-Mn-Cu supported on Acid Modified this compoundChemical Pharmaceutical Wastewater (COD)65[4]

Table 3: Effect of Different Acids on Rheological Properties of this compound [5]

Acid Type (Concentration)Effect on MorphologyImpact on Rheological Properties
Citric Acid (0.3064 M)Harmful influenceSerious reduction
Hydrochloric Acid (0.911 M)Slighter impact than citric acidBetter than citric acid treatment
Acetic Acid (1.138 M)Removes calcite without damaging morphologyBest result among the tested acids

Visualizations

The following diagrams illustrate the acid activation workflow and the resulting changes in this compound's properties and catalytic activity.

experimental_workflow cluster_preparation Preparation cluster_activation Activation cluster_purification Purification & Drying cluster_final Final Processing raw_this compound Raw this compound slurry Aqueous Slurry raw_this compound->slurry Disperse in H₂O acid_treatment Acid Treatment (e.g., 1M HCl, 75°C, 4h) slurry->acid_treatment filtration Filtration & Washing (until neutral pH) acid_treatment->filtration drying Drying (105-110°C) filtration->drying calcination Calcination (e.g., 420°C, 2h) drying->calcination activated_catalyst Acid-Activated this compound Catalyst calcination->activated_catalyst logical_relationship cluster_process Process cluster_changes Physicochemical Changes cluster_performance Enhanced Catalytic Performance acid_activation Acid Activation of this compound surface_area Increased Surface Area acid_activation->surface_area acidity Enhanced Surface Acidity acid_activation->acidity impurities Removal of Impurities acid_activation->impurities degradation Degradation of Organic Pollutants surface_area->degradation synthesis Organic Synthesis (e.g., Esterification) surface_area->synthesis acidity->degradation acidity->synthesis impurities->degradation

References

Application Notes and Protocols for Organo-Modification of Attapulgite in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the organo-modification of attapulgite (ATP) clay for its use as a reinforcing agent in polymer composites. This compound, a naturally occurring hydrated magnesium aluminum silicate, possesses a unique needle-like morphology that, when properly dispersed within a polymer matrix, can significantly enhance the mechanical and thermal properties of the resulting composite material.

Introduction to Organo-Modification of this compound

This compound is inherently hydrophilic due to the presence of hydroxyl groups on its surface. This characteristic leads to poor compatibility and dispersion within most hydrophobic polymer matrices. Organo-modification is a surface treatment process designed to transform the hydrophilic surface of this compound to an organophilic one, thereby improving its interfacial adhesion with the polymer matrix. This enhancement is crucial for effective stress transfer from the polymer to the this compound nanorods, leading to improved composite properties. Common organo-modification strategies include the use of silane (B1218182) coupling agents, surfactants, and graft polymerization.

Experimental Protocols

Protocol for Organo-Modification of this compound with a Silane Coupling Agent

This protocol describes a general procedure for modifying this compound with an aminosilane (B1250345) coupling agent, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), a method frequently employed to improve compatibility with various polymer matrices.

Materials:

  • Natural this compound (ATP) powder

  • 3-aminopropyltriethoxysilane (APTES)

  • Ethanol (B145695) (95%) or other suitable solvent

  • Deionized water

  • Acetone (B3395972)

  • Mechanical stirrer

  • Ultrasonicator

  • Centrifuge

  • Drying oven

Procedure:

  • Purification of this compound (Optional but Recommended): To remove impurities such as carbonates and quartz that can negatively impact performance, a purification step can be performed. This may involve acid treatment and/or sedimentation techniques.

  • Dispersion: Disperse a known amount of this compound powder in a solution of ethanol and deionized water with the aid of mechanical stirring and ultrasonication to break up agglomerates.

  • Silane Treatment: While stirring, add the silane coupling agent (e.g., APTES) to the this compound suspension. The amount of silane coupling agent can be varied, typically ranging from 1% to 5% by weight of the this compound.

  • Reaction: Continue stirring the mixture at an elevated temperature (e.g., 70-80°C) for several hours to facilitate the reaction between the silane and the hydroxyl groups on the this compound surface.

  • Washing: After the reaction, the modified this compound is collected and washed multiple times with ethanol or acetone to remove any unreacted silane coupling agent. Centrifugation can be used to separate the solid from the liquid phase.

  • Drying: The resulting organo-modified this compound (organo-ATP) is dried in an oven at 80-100°C for 12-24 hours to remove any residual solvent.

  • Characterization: The success of the modification can be confirmed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), which will show characteristic peaks of the grafted organic functional groups, and Thermogravimetric Analysis (TGA), which will indicate the amount of organic modifier grafted onto the this compound surface.

Protocol for Fabrication of Polymer/Organo-Attapulgite Nanocomposites via Melt Blending

Melt blending is a common and scalable method for producing polymer nanocomposites. This protocol outlines the general steps for incorporating organo-modified this compound into a thermoplastic polymer matrix.

Materials:

  • Organo-modified this compound (organo-ATP) powder

  • Polymer pellets (e.g., polypropylene, polyethylene, polylactic acid)

  • Internal mixer or twin-screw extruder

  • Hot press or injection molding machine

Procedure:

  • Drying: Both the organo-ATP and the polymer pellets should be thoroughly dried in a vacuum oven to remove any absorbed moisture, which can negatively affect the final composite properties.

  • Melt Blending: The polymer pellets are fed into the internal mixer or extruder and heated to a temperature above their melting point.

  • Incorporation of Organo-ATP: Once the polymer is molten and a consistent melt is achieved, the pre-weighed organo-ATP is gradually added to the molten polymer. The loading of organo-ATP can be varied, typically from 1 to 10 wt%.

  • Mixing: The mixture is then blended for a specific period (e.g., 5-15 minutes) at a set screw speed to ensure uniform dispersion of the organo-ATP within the polymer matrix.

  • Sample Preparation: The resulting composite material is then collected and can be compression molded into sheets using a hot press or pelletized for subsequent injection molding to produce standardized test specimens.

  • Characterization: The mechanical properties of the nanocomposites can be evaluated using tensile and impact tests. The dispersion of the organo-ATP in the polymer matrix can be observed using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Thermal properties can be assessed using TGA and Differential Scanning Calorimetry (DSC).

Data Presentation

The following tables summarize the quantitative data on the effect of organo-modified this compound on the mechanical and thermal properties of various polymer composites, as reported in the literature.

Table 1: Mechanical Properties of Polymer/Attapulgite Composites

Polymer MatrixThis compound Loading (wt%)ModificationTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Polyurethane (PU)10Silylated with N-[3-(trimethoxysilyl)propyl]ethylenediamineIncreased by 220%--[1]
Polypropylene (PP)0.4Maleated Polypropylene (MPP)~35 (Max Value)--[2]
High-Density Polyethylene (HDPE)0.6None~24~1.1~800[3]
Natural Rubber (NR)6 phrSonication-assistedHigher than neat NRHigher than neat NRHigher than neat NR[4]
Polyketone-co-ether (PEK-C)-Acetalation with benzaldehydeEnhancedEnhancedEnhanced[1]

Table 2: Thermal Properties of Polymer/Attapulgite Composites

Polymer MatrixThis compound Loading (wt%)ModificationDecomposition TemperatureNotesReference
Polyurethane (PU)-MDI graftedIncreased by at least 10°CTwo-stage decomposition[5]
Polyamide 6 (PA6)-3-aminopropyl trimethoxysilane (B1233946) bromide and tributylhexadecyl phosphoniumIncreasedHigh thermal stability[6]
Polyethylene Glycol (PEG)-N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (KH792)Good thermal stabilityForm-stable composite phase change material[7]

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Organo_Modification_Workflow cluster_preparation This compound Preparation cluster_modification Surface Modification cluster_product Final Product A Natural this compound B Purification (Optional) A->B C Dispersion in Solvent B->C D Add Silane Coupling Agent C->D Ultrasonication E Reaction D->E Heating & Stirring F Washing & Centrifugation E->F G Drying F->G H Organo-Modified this compound G->H

Caption: Workflow for the organo-modification of this compound.

Composite_Fabrication_Workflow cluster_materials Starting Materials cluster_processing Melt Processing cluster_characterization Analysis cluster_final Final Product A Polymer Pellets C Drying A->C B Organo-ATP B->C D Melt Blending in Extruder C->D E Sample Fabrication D->E Hot Press / Injection Mold I Polymer Nanocomposite E->I F Mechanical Testing G Thermal Analysis H Morphological Characterization I->F I->G I->H

Caption: Workflow for polymer composite fabrication and testing.

References

Application Notes and Protocols: Synthesis of Attapulgite-Based Nanocomposites for Water Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various attapulgite-based nanocomposites tailored for water purification applications. The unique layer-chain structure, high specific surface area, and exceptional adsorption properties of this compound make it an ideal support material for creating advanced nanocomposites capable of removing a wide range of contaminants from water.[1][2][3][4] This document outlines the synthesis of nanocomposites targeting heavy metals and organic pollutants through adsorption and photocatalysis.

Introduction to this compound-Based Nanocomposites

This compound (ATP), a naturally occurring hydrated magnesium-aluminium silicate (B1173343) clay, possesses a unique rod-shaped morphology and porous structure.[2][3] While pristine this compound exhibits good adsorption capabilities, its performance can be significantly enhanced by creating nanocomposites.[1][4] Modification of this compound with nanoparticles, polymers, or carbon-based materials can improve its specific surface area, increase the number of active sites, and introduce new functionalities such as photocatalytic activity.[1][5] These modifications address the limitations of natural this compound, such as its tendency to aggregate and its relatively low specific surface area compared to other adsorbents.[1][4]

Common strategies for enhancing this compound's properties include:

  • Metal/Metal Oxide Modification: Incorporating nanoparticles like zero-valent iron (nZVI), TiO₂, and Ag₃PO₄ to introduce catalytic and photocatalytic properties.[5][6][7]

  • Polymer Modification: Coating or grafting with polymers such as chitosan (B1678972) or polyaniline to add functional groups that enhance adsorption of specific pollutants.[2][5]

  • Carbon-Based Material Modification: Creating composites with materials like activated carbon or graphene to increase surface area and adsorption capacity.[8]

These nanocomposites have shown high efficacy in removing heavy metal ions (e.g., Pb(II), Cu(II), Cr(VI), Ni(II)) and degrading organic pollutants (e.g., methylene (B1212753) blue, rhodamine B, tetracycline).[5][8][9][10][11]

Experimental Protocols

This section provides detailed protocols for the synthesis of three different types of this compound-based nanocomposites, each targeting a specific class of water contaminants.

Protocol 1: Synthesis of this compound@Carbon (ATP@C) Nanocomposite for Heavy Metal Adsorption

This protocol describes a one-pot hydrothermal carbonization process to synthesize an this compound-carbon nanocomposite for the removal of heavy metal ions like Cr(VI) and Pb(II).[8]

Materials:

  • This compound (ATP) clay

  • Glucose

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Disperse a specific amount of this compound clay in deionized water.

  • Dissolve glucose in the this compound suspension.

  • Transfer the mixture to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at a specified temperature for a set duration to induce hydrothermal carbonization.

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the resulting black precipitate by filtration.

  • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final this compound@carbon nanocomposite in an oven at a specified temperature.

Workflow Diagram:

ATP_C_Synthesis cluster_prep Preparation of Precursor Solution cluster_reaction Hydrothermal Carbonization cluster_purification Product Purification ATP This compound Mix Mixing & Sonication ATP->Mix Glucose Glucose Glucose->Mix DI_Water Deionized Water DI_Water->Mix Autoclave Transfer to Autoclave Mix->Autoclave Heating Heating (e.g., 180°C, 12h) Autoclave->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (DI Water & Ethanol) Filtration->Washing Drying Drying (e.g., 60°C) Washing->Drying Final_Product ATP@C Nanocomposite Drying->Final_Product

Synthesis of ATP@C Nanocomposite.
Protocol 2: Synthesis of this compound/TiO₂ Nanocomposite for Photocatalytic Degradation of Organic Dyes

This protocol details the synthesis of an this compound/TiO₂ nanocomposite using a neutralizing hydrolysis method for the degradation of organic dyes like methylene blue.[6]

Materials:

  • This compound (ATP)

  • Titanium tetrachloride (TiCl₄)

  • Ammonia (B1221849) solution (or other base)

  • Deionized water

Procedure:

  • Disperse a pre-determined amount of this compound in deionized water and sonicate to ensure uniform dispersion.

  • Slowly add titanium tetrachloride dropwise to the this compound suspension under vigorous stirring.

  • Adjust the pH of the solution by adding an ammonia solution dropwise until a desired pH is reached, leading to the hydrolysis of TiCl₄ and the formation of TiO₂ precursors on the this compound surface.

  • Continue stirring for a specified period to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the product repeatedly with deionized water until the filtrate is neutral and free of chloride ions.

  • Dry the obtained powder in an oven at a specific temperature.

  • Calcine the dried powder in a furnace at a high temperature (e.g., 500°C) for a set duration to crystallize the TiO₂ and form the final this compound/TiO₂ nanocomposite.

Workflow Diagram:

ATP_TiO2_Synthesis cluster_prep Precursor Preparation cluster_reaction Hydrolysis & Precipitation cluster_purification Purification & Thermal Treatment ATP_Suspension This compound Suspension Addition Dropwise Addition of TiCl4 ATP_Suspension->Addition TiCl4 Titanium Tetrachloride TiCl4->Addition pH_Adjustment pH Adjustment with Ammonia Addition->pH_Adjustment Stirring Stirring pH_Adjustment->Stirring Filtration Filtration Stirring->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Calcination Calcination (e.g., 500°C) Drying->Calcination Final_Product ATP/TiO2 Nanocomposite Calcination->Final_Product

Synthesis of ATP/TiO₂ Nanocomposite.
Protocol 3: Synthesis of this compound-Supported Nanoscale Zero-Valent Iron (nZVI@ATP) for Heavy Metal Removal

This protocol describes the synthesis of this compound-supported nanoscale zero-valent iron for the removal of heavy metal ions such as Ni²⁺.[11]

Materials:

Procedure:

  • Disperse a specific amount of this compound in deoxygenated deionized water and sonicate for uniform dispersion.

  • Dissolve ferrous sulfate heptahydrate in deoxygenated deionized water.

  • Add the ferrous sulfate solution to the this compound suspension and stir under an inert atmosphere (e.g., nitrogen) to ensure the adsorption of Fe²⁺ ions onto the this compound.

  • Prepare a fresh solution of sodium borohydride in deoxygenated deionized water.

  • Add the sodium borohydride solution dropwise to the this compound-Fe²⁺ suspension under vigorous stirring. The formation of a black precipitate indicates the reduction of Fe²⁺ to nZVI.

  • Continue stirring for a specified time to ensure complete reduction.

  • Collect the black magnetic precipitate using a magnet.

  • Wash the product multiple times with deoxygenated deionized water and ethanol.

  • Dry the nZVI@ATP nanocomposite under vacuum.

Workflow Diagram:

nZVI_ATP_Synthesis cluster_prep Preparation of Reactants cluster_reaction Adsorption & Reduction cluster_purification Product Collection & Purification ATP_Suspension This compound Suspension Mixing Mixing ATP & FeSO4 ATP_Suspension->Mixing FeSO4_Sol FeSO4 Solution FeSO4_Sol->Mixing NaBH4_Sol NaBH4 Solution Reduction Dropwise Addition of NaBH4 NaBH4_Sol->Reduction Mixing->Reduction Magnetic_Separation Magnetic Separation Reduction->Magnetic_Separation Washing Washing (Water & Ethanol) Magnetic_Separation->Washing Drying Vacuum Drying Washing->Drying Final_Product nZVI@ATP Nanocomposite Drying->Final_Product

Synthesis of nZVI@ATP Nanocomposite.

Data Presentation: Performance of this compound-Based Nanocomposites

The following tables summarize the performance of various this compound-based nanocomposites in water purification as reported in the literature.

Table 1: Adsorption Capacities for Heavy Metals

NanocompositeTarget PollutantMaximum Adsorption Capacity (mg/g)Reference
This compound@Carbon (ATP@C)Cr(VI)177.74[8]
This compound@Carbon (ATP@C)Pb(II)263.83[8]
Alginate-attapulgite foamCu(II)119.0[9]
Alginate-attapulgite foamCd(II)160.0[9]
Polyaniline/attapulgiteHg(II)>800[9]
nZVI@ATPNi²⁺143.20[11]
Aminosilane-grafted this compoundPb²⁺82.17[12]

Table 2: Degradation of Organic Pollutants

NanocompositeTarget PollutantDegradation EfficiencyConditionsReference
This compound/TiO₂Methylene Blue>90% in 30 minOzone-assisted catalytic oxidation[6]
nZVI/ATPQuinclorac97.36% in 1 hourActivation of peroxymonosulfate[5]
This compound/PbSMethylene Blue100% in 30 minVisible light irradiation[10]
Chitosan-coated this compoundTannic AcidMax. sorption capacity: 68 mg/g-[2][5]
Chitosan functionalized this compoundMethylene BlueMax. adsorption capacity: 215.73 mg/g-[5]

Characterization of Nanocomposites

To evaluate the successful synthesis and properties of the this compound-based nanocomposites, a suite of characterization techniques is essential.

Table 3: Common Characterization Techniques

TechniquePurpose
Scanning Electron Microscopy (SEM) To observe the surface morphology and the dispersion of nanoparticles on the this compound surface.[13]
Transmission Electron Microscopy (TEM) To visualize the internal structure and the size and distribution of the incorporated nanoparticles.[2][13]
X-ray Diffraction (XRD) To determine the crystal structure of the nanocomposite and confirm the presence of different phases.[2]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the surface of the nanocomposite and to confirm successful modification.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area, pore volume, and pore size distribution of the material.[2][11]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the elements on the surface of the nanocomposite.[2]
Zeta Potential Analysis To measure the surface charge of the nanocomposites in suspension, which is crucial for understanding adsorption mechanisms.

Conclusion

This compound-based nanocomposites are versatile and highly effective materials for water purification. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to synthesize and evaluate these advanced materials for the removal of a wide range of contaminants. The ability to tailor the properties of this compound through various modifications opens up numerous possibilities for developing next-generation water treatment technologies. Further research can focus on optimizing synthesis conditions, exploring novel composite materials, and scaling up production for practical applications in wastewater treatment.[1]

References

Application Notes & Protocols: Attapulgite as a Support for Metal Nanoparticle Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Attapulgite (ATP), a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay, has emerged as a promising, low-cost, and thermally stable support material for metal nanoparticle catalysts.[1][2] Its unique needle-like morphology, high surface area, and porous structure make it an excellent candidate for dispersing and stabilizing metal nanoparticles, thereby enhancing their catalytic activity and preventing agglomeration.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and use of this compound-supported metal nanoparticle catalysts in various chemical transformations.

Key Advantages of this compound as a Catalyst Support

  • High Surface Area and Porosity: this compound's fibrous and porous structure provides a large surface area for the uniform dispersion of metal nanoparticles.[1]

  • Thermal Stability: It can withstand high reaction temperatures, making it suitable for a wide range of catalytic applications.[1]

  • Cost-Effectiveness: As a naturally abundant mineral, this compound is a significantly cheaper alternative to many synthetic catalyst supports.[3][4]

  • Strong Metal-Support Interaction: The surface chemistry of this compound, particularly the presence of Si-OH groups, can lead to strong interactions with metal species, enhancing catalyst stability and performance.[1]

  • Versatility: this compound can be readily modified to tune its surface properties and can support a variety of metal nanoparticles, including nickel, iron, silver, and ruthenium.[1][4][5][6]

Applications

This compound-supported metal nanoparticle catalysts have demonstrated efficacy in a variety of applications, including:

  • Hydrogen Production: Catalyzing the decomposition of ammonia (B1221849) for COx-free hydrogen production.[1]

  • Environmental Remediation: Degradation of organic pollutants in wastewater through Fenton-like reactions and catalytic reduction.[5][6][7]

  • Biomass Conversion: Steam reforming of glycerol (B35011) for hydrogen production.[4]

  • Organic Synthesis: Catalyzing reduction reactions, such as the conversion of 4-nitrophenol (B140041) to 4-aminophenol (B1666318).[6]

Data Presentation: Performance of this compound-Supported Catalysts

The following tables summarize the performance of various this compound-supported metal nanoparticle catalysts as reported in the literature.

Table 1: Catalytic Performance in Ammonia Decomposition

CatalystNH₃ Conversion (%)H₂ Formation Rate (mmol min⁻¹ g_cat⁻¹)Reaction Temperature (°C)Reference
20%-Ni/AATP95.331.9650[1]

*AATP: Activated this compound

Table 2: Catalytic Performance in Reduction of 4-Nitrophenol

CatalystReactionOutcomeKey FeatureReference
CPSA@MATP/AgNPReduction of 4-nitrophenol to 4-aminophenol by NaBH₄Excellent catalytic activityMagnetic and easily recyclable[6]

*CPSA@MATP: Magnetic this compound nanocomposite grafted with a crosslinked copolymer

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-supported metal nanoparticle catalysts and their application in catalytic reactions.

Protocol 1: Synthesis of Nickel Nanoparticles on Activated this compound (Ni/AATP) for Ammonia Decomposition

This protocol is based on the homogeneous precipitation method.[1]

1. Materials:

2. Activation of this compound (AATP):

  • The raw this compound is typically activated to improve its surface properties. This often involves acid treatment followed by calcination. A general procedure involves treating the ATP with a dilute acid (e.g., HCl) followed by washing with deionized water until neutral pH is achieved. The material is then dried and calcined at a high temperature (e.g., 400-600 °C).

3. Synthesis of Ni/AATP Catalyst:

  • Disperse a specific amount of activated this compound (AATP) in deionized water.
  • Add a calculated amount of Ni(NO₃)₂·6H₂O and urea to the AATP suspension. The amount of nickel precursor will determine the final weight percentage of Ni on the support.
  • Heat the mixture to approximately 90 °C with vigorous stirring for several hours. Urea will decompose to generate ammonia, leading to the homogeneous precipitation of nickel hydroxide (B78521) onto the this compound support.
  • Cool the suspension, and then filter and wash the solid product thoroughly with deionized water to remove any unreacted precursors.
  • Dry the obtained solid in an oven at around 100-120 °C overnight.
  • Calcine the dried powder in air at a specified temperature (e.g., 500 °C) for a few hours to convert nickel hydroxide to nickel oxide (NiO).
  • Prior to the catalytic reaction, the calcined catalyst is typically reduced in a hydrogen atmosphere at a high temperature to obtain the active Ni nanoparticles.

Protocol 2: Synthesis of Iron Oxide on this compound (Fe₂O₃/ATP) for Fenton-like Reactions

This protocol describes a method for preparing an Fe₂O₃/ATP catalyst.[5]

1. Materials:

  • This compound (ATP)
  • Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) or a similar iron precursor
  • Deionized water

2. Synthesis of Fe₂O₃/ATP Catalyst:

  • Disperse a known amount of this compound in deionized water.
  • Dissolve a calculated amount of the iron precursor in deionized water and add it to the this compound suspension under stirring.
  • The mixture is then subjected to a process to precipitate iron hydroxide onto the this compound. This can be achieved by adjusting the pH with a base (e.g., NaOH or NH₄OH) or by thermal hydrolysis.
  • The resulting solid is filtered, washed extensively with deionized water, and then dried.
  • The dried material is calcined in air at a high temperature to convert the iron hydroxide to iron oxide (Fe₂O₃).

Protocol 3: Catalytic Reduction of 4-Nitrophenol using this compound-Supported Silver Nanoparticles

This protocol outlines the general steps for the catalytic reduction of 4-nitrophenol.[3][6]

1. Materials:

  • This compound-supported silver nanoparticle catalyst (e.g., CPSA@MATP/AgNP)
  • 4-nitrophenol solution
  • Sodium borohydride (B1222165) (NaBH₄) solution
  • UV-Vis spectrophotometer

2. Catalytic Reaction Procedure:

  • In a quartz cuvette, mix a specific volume of aqueous 4-nitrophenol solution with a freshly prepared aqueous solution of NaBH₄. The solution will turn to a bright yellow color due to the formation of the 4-nitrophenolate (B89219) ion.
  • Add a small amount of the this compound-supported silver nanoparticle catalyst to the mixture.
  • Immediately start monitoring the reaction progress by recording the UV-Vis absorption spectra of the solution at regular time intervals.
  • The characteristic absorption peak of the 4-nitrophenolate ion (around 400 nm) will decrease in intensity, while a new peak corresponding to the formation of 4-aminophenol will appear. The fading of the yellow color provides a visual indication of the reaction's progress.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the preparation and application of this compound-supported metal nanoparticle catalysts.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application This compound This compound Support Activation Activation (e.g., Acid Treatment, Calcination) This compound->Activation Synthesis_Method Synthesis Method (e.g., Precipitation, Impregnation) Activation->Synthesis_Method Metal_Precursor Metal Precursor (e.g., Ni(NO3)2) Metal_Precursor->Synthesis_Method Drying_Calcination Drying & Calcination Synthesis_Method->Drying_Calcination Final_Catalyst This compound-Supported Metal Nanoparticle Catalyst Drying_Calcination->Final_Catalyst Catalytic_Reaction Catalytic Reaction Final_Catalyst->Catalytic_Reaction Reactants Reactants Reactants->Catalytic_Reaction Products Products Catalytic_Reaction->Products Analysis Analysis (e.g., GC, HPLC, UV-Vis) Products->Analysis

Caption: General workflow for synthesis and application of catalysts.

Synthesis_Detail cluster_Precipitation Homogeneous Precipitation Method cluster_Impregnation Impregnation Method A1 Disperse Activated this compound in Water A2 Add Metal Salt and Precipitating Agent (e.g., Urea) A1->A2 A3 Heat to Induce Homogeneous Precipitation A2->A3 A4 Filter, Wash, and Dry the Precipitate A3->A4 A5 Calcine to Form Metal Oxide A4->A5 A6 Reduce to Obtain Metal Nanoparticles A5->A6 B1 Prepare Metal Salt Solution B2 Impregnate this compound Support with Solution B1->B2 B3 Evaporate the Solvent B2->B3 B4 Dry the Impregnated Support B3->B4 B5 Calcine and/or Reduce B4->B5

Caption: Common synthesis methods for supported catalysts.

References

Attapulgite as a Rheological Modifier in Drilling Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attapulgite, a naturally occurring crystalline hydrated magnesium aluminum silicate, serves as a highly effective rheological modifier in drilling fluids.[1][2] Its unique needle-like or fibrous particle structure provides exceptional thickening and suspension properties, particularly in high-salinity and high-temperature environments where traditional bentonite (B74815) clays (B1170129) often fail.[3][4] This document provides detailed application notes and experimental protocols for the utilization and evaluation of this compound in water-based drilling fluid systems.

This compound, also known as "saltwater clay," derives its effectiveness from the physical entanglement of its needle-shaped particles, forming a robust lattice structure that imparts viscosity and gel strength.[3] This mechanism is less dependent on hydration and surface charge interactions compared to bentonite, making it highly resistant to flocculation in the presence of salts and other electrolytes.[5] Key advantages of using this compound in drilling fluids include stable viscosity in saltwater, improved cuttings suspension, and enhanced thermal stability.[6][7][8]

Mechanism of Rheological Control

The primary function of this compound as a rheological modifier is to control the flow properties of the drilling fluid. At rest, the needle-like this compound particles form a three-dimensional, interconnected network that traps the liquid phase, resulting in a gel structure. This gel strength is crucial for suspending drill cuttings and weighting materials when circulation is stopped, preventing their settling and potential downhole problems. When shear is applied, such as during pumping, this structure breaks down, leading to a decrease in viscosity and allowing the fluid to be easily circulated. This reversible, shear-thinning behavior is known as thixotropy.

cluster_0 At Rest (Static Conditions) cluster_1 Under Shear (Pumping/Circulation) Attapulgite_Particles_1 Needle-like this compound Particles Interparticle_Network Formation of a 3D Lattice Structure Attapulgite_Particles_1->Interparticle_Network Physical Entanglement Gel_Strength High Gel Strength Interparticle_Network->Gel_Strength Suspension Suspension of Cuttings and Weighting Agents Gel_Strength->Suspension Shear_Application Application of Shear Gel_Strength->Shear_Application Attapulgite_Particles_2 Aligned this compound Particles Network_Breakdown Breakdown of Lattice Structure Attapulgite_Particles_2->Network_Breakdown Viscosity_Decrease Low Viscosity Network_Breakdown->Viscosity_Decrease Flow Ease of Pumping Viscosity_Decrease->Flow Shear_Removal Cessation of Shear Viscosity_Decrease->Shear_Removal Shear_Application->Network_Breakdown Shear_Removal->Interparticle_Network

Mechanism of this compound's rheological control.

Data Presentation: Rheological Properties of this compound-Based Drilling Fluids

The following tables summarize the typical rheological properties of water-based drilling fluids formulated with varying concentrations of this compound. The data is compiled from multiple sources and is intended for comparative purposes.

Table 1: Rheological Properties of this compound Suspensions in Freshwater

This compound Concentration (% w/v)Apparent Viscosity (AV) (cP)Plastic Viscosity (PV) (cP)Yield Point (YP) (lb/100 ft²)10-sec Gel Strength (lb/100 ft²)10-min Gel Strength (lb/100 ft²)
615.05201015
822.58291522
1030.012362028

Data synthesized from literature. Actual values may vary based on the specific grade of this compound and testing conditions.

Table 2: Rheological Properties of this compound Suspensions in Synthetic Seawater

This compound Concentration (% w/v)Apparent Viscosity (AV) (cP)Plastic Viscosity (PV) (cP)Yield Point (YP) (lb/100 ft²)10-sec Gel Strength (lb/100 ft²)10-min Gel Strength (lb/100 ft²)
618.06241218
825.09321825
1035.014422433

Data synthesized from literature. The presence of salts can enhance the performance of this compound, leading to higher viscosity and gel strength compared to freshwater formulations.

Experimental Protocols

The following protocols are based on the American Petroleum Institute's Recommended Practice 13B-1 (API RP 13B-1) for the field testing of water-based drilling fluids.

Protocol 1: Preparation of this compound-Based Drilling Fluid

Objective: To prepare a laboratory-scale sample of a water-based drilling fluid containing this compound.

Materials:

  • This compound powder (meeting API 13A Section 12 specifications)[6][7]

  • Deionized water or synthetic seawater

  • High-speed mixer (e.g., Waring blender or equivalent)

  • Beaker (500 mL or 1000 mL)

  • Weighing balance

Procedure:

  • Measure 350 mL of the base fluid (deionized water or synthetic seawater) into a beaker.

  • Weigh the desired amount of this compound powder. For a 6% w/v suspension, this would be 21 grams.

  • Place the beaker on the high-speed mixer.

  • Start the mixer at a low speed and gradually add the this compound powder to the vortex to ensure proper dispersion and avoid clumping.

  • Once all the powder is added, increase the mixer speed to high (e.g., 11,000 rpm) and mix for 20 minutes.[9]

  • After mixing, allow the fluid to stand for a specified period (e.g., 24 hours) to fully hydrate (B1144303) before testing.

start Start measure_fluid Measure 350 mL of Base Fluid start->measure_fluid weigh_this compound Weigh Desired Amount of this compound measure_fluid->weigh_this compound add_to_mixer Add Fluid to Mixer weigh_this compound->add_to_mixer add_this compound Gradually Add this compound to Vortex add_to_mixer->add_this compound mix_high_speed Mix at High Speed for 20 minutes add_this compound->mix_high_speed hydrate Allow to Hydrate for 24 hours mix_high_speed->hydrate end_protocol End: Drilling Fluid Ready for Testing hydrate->end_protocol

Workflow for preparing this compound drilling fluid.
Protocol 2: Determination of Rheological Properties

Objective: To measure the apparent viscosity, plastic viscosity, yield point, and gel strength of the prepared this compound drilling fluid.

Apparatus:

  • Rotational viscometer (e.g., Fann VG Meter, OFITE Model 900)[9]

  • Thermostatically controlled viscometer cup

  • Stopwatch

Procedure:

A. Viscosity Measurement:

  • Place the prepared drilling fluid in the viscometer cup and immerse the rotor to the prescribed depth.

  • Heat or cool the sample to the desired test temperature (e.g., 25°C or 50°C).

  • With the sleeve rotating at 600 RPM, wait for the viscometer dial reading to stabilize. Record this value (θ600).

  • Change the rotor speed to 300 RPM and wait for the dial reading to stabilize. Record this value (θ300).

B. Gel Strength Measurement:

  • Stir the drilling fluid at 600 RPM for 10 seconds.

  • Shut off the viscometer and allow the fluid to remain static for 10 seconds.

  • Set the viscometer to 3 RPM and record the maximum dial deflection before the gel breaks. This is the 10-second gel strength.

  • Re-stir the fluid at 600 RPM for 10 seconds.

  • Shut off the viscometer and allow the fluid to remain static for 10 minutes.

  • Set the viscometer to 3 RPM and record the maximum dial deflection. This is the 10-minute gel strength.

Calculations:

  • Apparent Viscosity (AV) in cP: AV = θ600 / 2

  • Plastic Viscosity (PV) in cP: PV = θ600 - θ300

  • Yield Point (YP) in lb/100 ft²: YP = θ300 - PV

cluster_viscosity Viscosity Measurement cluster_gel Gel Strength Measurement prep_sample Prepare and Thermally Condition Sample read_600 Record Stabilized Reading at 600 RPM (θ600) prep_sample->read_600 read_300 Record Stabilized Reading at 300 RPM (θ300) read_600->read_300 calc_viscosity Calculate AV, PV, and YP read_300->calc_viscosity stir_10s Stir at 600 RPM for 10s calc_viscosity->stir_10s rest_10s Rest for 10s stir_10s->rest_10s read_10s_gel Record Max. Deflection at 3 RPM (10s Gel) rest_10s->read_10s_gel restir_10min Re-stir at 600 RPM for 10s read_10s_gel->restir_10min rest_10min Rest for 10 min restir_10min->rest_10min read_10min_gel Record Max. Deflection at 3 RPM (10min Gel) rest_10min->read_10min_gel end_test End of Testing read_10min_gel->end_test start Start Rheological Testing start->prep_sample

References

Application Notes and Protocols for the Formulation of Sustained-Release Tablets Using Attapulgite Excipients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Attapulgite, a naturally occurring hydrated magnesium aluminum silicate, is a versatile excipient in pharmaceutical formulations.[1][2] Its unique, porous, and fibrous structure provides a large surface area, leading to excellent adsorptive properties and the ability to form stable gels.[2][3] These characteristics make it a promising and cost-effective material for the development of oral sustained-release dosage forms.[2][4]

This document provides detailed application notes and protocols for utilizing this compound in the formulation of sustained-release tablets. The information is based on a comprehensive review of scientific literature and is intended to guide researchers in developing robust and effective drug delivery systems. A case study on the formulation of domperidone (B1670879) sustained-release tablets is presented to illustrate the practical application of these principles.

Properties of this compound for Sustained-Release Formulations

This compound's utility in sustained-release formulations stems from its distinct physicochemical properties:

  • High Adsorption Capacity: The porous structure of this compound allows for the adsorption of active pharmaceutical ingredients (APIs) onto its surface.[3][5] This interaction can modulate the release of the drug over an extended period.

  • Biocompatibility and Safety: this compound is generally regarded as a safe and non-toxic material for oral administration, as it is not absorbed from the gastrointestinal tract.[1][6]

  • Chemical Inertness: It is stable over a wide pH range, ensuring that it does not react with the API or other excipients in the formulation.[4]

  • Gel Formation: In the presence of water, colloidal grades of this compound can form a gel matrix, which can further control the diffusion and release of the entrapped drug.[1]

Mechanism of Sustained Release with this compound

The primary mechanism for sustained release from this compound-based tablets is the formation of hydrogen bonds between the drug molecules and the surface of the this compound.[2][3] The surface of this compound is rich in hydroxyl (-OH) groups, which can interact with functional groups on the API, such as amines (N-H).[3][7] This reversible binding temporarily holds the drug within the tablet matrix, slowing its dissolution into the gastrointestinal fluid and thereby extending the release profile.[2] The degree of sustained release can be modulated by adjusting the concentration of this compound in the formulation.[3]

G cluster_matrix Tablet Matrix in GI Fluid API_bound API (Drug) (Bound) This compound This compound Particle with Surface -OH Groups API_bound->this compound Hydrogen Bonding (e.g., N-H --- OH) API_free API (Drug) (Free) API_bound->API_free Dissociation GI_Fluid Gastrointestinal Fluid API_free->GI_Fluid Diffusion & Dissolution Absorption Sustained Therapeutic Effect GI_Fluid->Absorption Absorption into Bloodstream

Caption: Mechanism of drug release from this compound matrix.

Case Study: Domperidone Sustained-Release Tablets

A study on the formulation of sustained-release tablets using Na-attapulgite (Na-ATP) as an excipient for the drug domperidone (DOM) provides valuable quantitative data and protocols.[2][3]

Formulation Data

Different formulations of domperidone sustained-release tablets were prepared with varying amounts of Na-attapulgite/domperidone composite material. The compositions of these formulations are summarized in the table below.

ComponentR1 (%)R2 (%)R3 (%)R4 (%)
5% Na-ATP/DOM Composite2040--
10% Na-ATP/DOM Composite--2040
Microcrystalline Cellulose (B213188)50305030
Polyvinyl Pyrrolidone10101010
Pre-crossed Starch18181818
Magnesium Stearate (B1226849)2222
Total Weight 100 100 100 100
Data sourced from a study on domperidone sustained-release tablets.[3]
Physical Properties of Formulated Tablets

The prepared tablets were evaluated for their physical properties according to United States Pharmacopoeia (USP) standards. All formulations met the required specifications.[2][3]

FormulationDiameter (mm)Hardness (kg)Friability (%)Drug Content (%)
R16.78 ± 0.047.40 ± 0.070.45 ± 0.0299.07 ± 0.43
R26.84 ± 0.036.93 ± 0.050.58 ± 0.0398.56 ± 0.38
R36.73 ± 0.056.67 ± 0.080.72 ± 0.0498.84 ± 0.51
R46.75 ± 0.026.46 ± 0.060.84 ± 0.0598.75 ± 0.47
Data presented as mean ± standard deviation. Sourced from a study on domperidone sustained-release tablets.[2][3]
In-Vitro Drug Release Profile

The in-vitro dissolution studies demonstrated a sustained release of domperidone from the tablets containing Na-attapulgite. Formulations R1 and R2, containing the 5% Na-ATP/DOM composite, exhibited a more pronounced sustained-release effect compared to R3 and R4.[2][3]

Time (hours)R1 (% Release)R2 (% Release)R3 (% Release)R4 (% Release)
129347376
243497578
462687879
674777980
879818080
1080818080
1280818080
Cumulative drug release data from in-vitro dissolution studies.[2][3]

Experimental Protocols

The following protocols are based on the methodologies used in the successful formulation of domperidone sustained-release tablets with this compound.[3]

Preparation of this compound-Drug Composite
  • Sieving: Pass the API (e.g., domperidone) and modified this compound (e.g., Na-attapulgite) through a 200-mesh sieve to ensure uniform particle size.

  • Ball Milling: Combine the sieved API and this compound at the desired ratio (e.g., 5% or 10% w/w of this compound to drug).

  • Milling Process: Ball mill the mixture for 2 hours to create a homogeneous composite material. This step is crucial for promoting the mechanochemical interaction between the drug and the excipient.[5]

Tablet Formulation and Compression
  • Mixing: In a suitable blender, mix the prepared this compound-drug composite with other excipients such as microcrystalline cellulose (filler), polyvinyl pyrrolidone (binder), and pre-crossed starch (disintegrant) in the desired proportions.

  • Drying: Dry the blend in a constant-temperature oven at 60°C for 4 hours.

  • Lubrication: Add magnesium stearate (lubricant) to the dried blend and mix for a further 5 minutes.

  • Compression: Compress the final blend into tablets using a single punch tablet machine.

  • Final Drying: Dry the compressed tablets at 60°C for 12 hours.

G Start Start: Raw Materials Sieving Sieving (API & this compound, 200-mesh) Start->Sieving BallMilling Ball Milling (2h) (API + this compound) Sieving->BallMilling Composite This compound-Drug Composite BallMilling->Composite Mixing Mixing with other Excipients Composite->Mixing Drying1 Drying (60°C, 4h) Mixing->Drying1 Lubrication Lubrication (Magnesium Stearate) Drying1->Lubrication Compression Tablet Compression Lubrication->Compression Drying2 Final Drying (60°C, 12h) Compression->Drying2 QC Quality Control (Hardness, Friability, Content, Dissolution) Drying2->QC End Final Product: Sustained-Release Tablets QC->End

Caption: Workflow for this compound tablet formulation.

In-Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).

  • Dissolution Medium: 900 mL of artificial gastric juice (pH 1.2).

  • Temperature: Maintain the medium at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle rotation speed to 50 rpm.

  • Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours). c. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

  • Analysis: a. Filter the samples through a 0.45 µm microporous filter membrane. b. Dilute the samples appropriately. c. Analyze the concentration of the API using a validated analytical method, such as UV-Visible spectrophotometry at the drug's λmax (e.g., 284 nm for domperidone).[3]

Conclusion

This compound is a highly effective and economical excipient for the formulation of sustained-release tablets. Its unique adsorptive properties and ability to form hydrogen bonds with APIs allow for the modulation of drug release profiles. The provided data and protocols, exemplified by the successful formulation of domperidone sustained-release tablets, offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their own oral drug delivery systems. Careful control of the this compound concentration and adherence to standardized manufacturing processes are key to achieving reproducible and effective sustained-release formulations.

References

Application Notes and Protocols for SEM and TEM Analysis of Attapulgite Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the morphological characterization of attapulgite clay using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). Detailed protocols for sample preparation and analysis are outlined to ensure reproducible and high-quality results.

Introduction to this compound Morphology

This compound, also known as palygorskite, is a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay mineral.[1][2][3] Its unique crystalline structure results in a distinct needle-like or rod-shaped morphology.[1] These nanorods or nanofibers are typically characterized by their length, width (or diameter), and aspect ratio, which are critical parameters influencing the material's physicochemical properties and applications in various fields, including pharmaceuticals as an excipient and active ingredient. SEM and TEM are powerful microscopy techniques used to visualize and quantify the morphology of this compound at the micro and nanoscale.

Quantitative Morphological Analysis of this compound

The dimensions of this compound nanorods can vary depending on the geological source and processing methods. The following table summarizes quantitative data on this compound morphology from various studies using SEM and TEM analysis.

ParameterValue RangeAnalytical MethodReference
Length0.5 µm - 2 µmSEM[1]
Diameter/Width20 nm - 50 nmSEM[4]
Length~600 nmSEM[5]
Width~30 nmSEM[5]
LengthSeveral hundred nanometersNot Specified[4]
Diameter10 nm - 30 nmNot Specified[4]
Length80 nm - 100 nmSEM[1]
Width10 nm - 15 nmSEM[1]

Experimental Protocols

Scanning Electron Microscopy (SEM) Analysis

SEM provides high-resolution imaging of the surface topography of this compound particles.

  • Sample Cleaning and Drying:

    • If necessary, wash the this compound powder with a volatile solvent like ethanol (B145695) or acetone (B3395972) to remove impurities.[6]

    • Gentle drying is crucial to prevent alteration of the clay structure. Drying in an oven at temperatures below 50°C is recommended to avoid the loss of structural water.[7] For sensitive samples, freeze-drying is an alternative.[8]

  • Sample Mounting:

    • Mount the dried this compound powder onto an SEM stub using double-sided carbon adhesive tape.[6]

    • Gently press the powder onto the tape to ensure good adhesion.

    • Remove excess, loose powder by blowing with a gentle stream of nitrogen gas to prevent contamination of the SEM chamber.[6]

  • Conductive Coating:

    • This compound is a non-conductive material and requires a conductive coating to prevent charging artifacts during SEM imaging.

    • Sputter-coat the sample with a thin layer of a conductive material. Common coating materials include gold (Au), gold-palladium (Au-Pd), or carbon. Carbon coating is often preferred when elemental analysis (EDX) is required.[9]

    • The coating thickness should be minimized (typically 5-20 nm) to avoid obscuring the fine surface features of the this compound nanorods.

  • Instrument: A Field Emission Scanning Electron Microscope (FE-SEM) is recommended for high-resolution imaging of the nanostructure of this compound.

  • Accelerating Voltage: Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the sample and to enhance surface detail.

  • Working Distance: Optimize the working distance to achieve a balance between image resolution and depth of field.

  • Detection Mode: Use a secondary electron (SE) detector for topographical imaging.

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis start This compound Powder clean_dry Cleaning & Drying (<50°C) start->clean_dry mount Mounting on SEM Stub (Carbon Tape) clean_dry->mount coat Conductive Coating (e.g., Au, C) mount->coat sem SEM Imaging (FE-SEM, 1-5 kV) coat->sem data Image Acquisition & Morphological Analysis sem->data

SEM Experimental Workflow
Transmission Electron Microscopy (TEM) Analysis

TEM allows for the visualization of the internal structure and individual nanorods of this compound at a higher resolution than SEM.

  • Dispersion of this compound Powder:

    • Weigh a small amount of this compound powder (e.g., 1-5 mg) and place it in a clean glass vial.[10]

    • Add a suitable solvent to the vial. Common solvents include ethanol, methanol, or deionized water.[10] The choice of solvent can influence the quality of the dispersion.

    • Disperse the powder in the solvent using an ultrasonic bath or probe sonicator. Sonication helps to break down agglomerates and obtain a suspension of individual nanorods. The sonication time and power should be optimized to avoid damaging the nanorods (e.g., 15-30 minutes in a bath sonicator).

  • Grid Preparation:

    • Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.[10]

  • Sample Deposition:

    • After sonication, allow the suspension to settle for a few minutes to let larger, undispersed particles sediment.

    • Using a micropipette, carefully take a small aliquot (e.g., 3-5 µL) from the upper portion of the suspension.

    • Drop the aliquot onto the surface of the TEM grid.[10]

    • Allow the solvent to evaporate completely at room temperature or in a desiccator. This may take several minutes to overnight.[10]

  • Staining (Optional):

    • For enhanced contrast, especially for viewing the internal structure, negative staining with a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) can be performed.[11] This step is generally not required for basic morphological analysis of this compound.

  • Instrument: A conventional Transmission Electron Microscope or a High-Resolution Transmission Electron Microscope (HR-TEM).

  • Accelerating Voltage: Typically operated at 80-200 kV.

  • Imaging Mode: Bright-field imaging is commonly used for morphological analysis.

  • Data Analysis: Image analysis software can be used to measure the length and diameter of individual nanorods to determine their size distribution and aspect ratio.

TEM_Workflow cluster_prep Sample Preparation cluster_analysis TEM Analysis start This compound Powder disperse Dispersion in Solvent (e.g., Ethanol + Sonication) start->disperse deposit Drop-Casting on TEM Grid disperse->deposit dry Solvent Evaporation deposit->dry tem TEM Imaging (80-200 kV) dry->tem data Image Acquisition & Quantitative Analysis tem->data

TEM Experimental Workflow

References

Application Note: Characterization of Modified Attapulgite using FTIR and XRD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Attapulgite (ATP), a natural hydrated magnesium aluminum silicate (B1173343) clay, is widely utilized in various fields due to its unique fibrous structure, high specific surface area, and significant adsorption capabilities. To enhance its physicochemical properties for specific applications, such as drug delivery and contaminant removal, this compound often undergoes modification through processes like acid activation, calcination, or surface grafting with organic molecules.[1] Verifying the success of these modifications and understanding their impact on the material's structure is critical. This application note provides detailed protocols for the characterization of raw and modified this compound using Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD), two fundamental analytical techniques for this purpose.[2][3]

Fourier Transform Infrared (FTIR) Spectroscopy

1.1. Principle FTIR spectroscopy is a powerful technique used to identify the functional groups present in a material. It measures the absorption of infrared radiation by the sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. For this compound, FTIR is used to identify characteristic bonds of the silicate structure and associated water molecules, and crucially, to detect the introduction of new functional groups or changes in existing ones after modification.[4]

1.2. Experimental Protocol: KBr Pellet Method

  • Sample Preparation:

    • Dry the this compound sample (raw or modified) in an oven at 60-80°C for at least 4 hours to remove physically adsorbed water.

    • Weigh approximately 1-2 mg of the dried sample.

    • Add the sample to ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

    • Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under a hydraulic press (typically 8-10 tons of pressure) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber to subtract contributions from atmospheric CO₂ and water vapor.

    • Collect the sample spectrum, typically in the mid-infrared range of 4000 to 400 cm⁻¹.[3]

    • Average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

1.3. Data Interpretation & Quantitative Summary The FTIR spectrum of natural this compound is characterized by several distinct absorption bands. Modification leads to predictable changes, such as the appearance of new peaks or shifts in existing ones. For instance, grafting with organic polymers introduces new peaks corresponding to C-H and N-H vibrations.[5] Acid treatment often alters the intensity of hydroxyl group bands.[6]

Table 1: Characteristic FTIR Absorption Bands for Natural and Modified this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentSignificance in Characterization
~3615Stretching of (Mg/Al/Fe)–O–H in the octahedral sheet[3]Indicates the integrity of the clay's core structure.
~3548Stretching of Si–O–H groups[3]Changes in this peak can suggest interaction or modification at the silicate surface.
3400-3600O-H stretching from adsorbed and zeolitic water[5]The intensity of this broad band decreases with drying and calcination.
~3280, 2935, 2854Stretching of -NH₂, –CH₃, and –CH₂ respectively[5]Appearance of these peaks is clear evidence of successful organic modification (e.g., with aminosilanes or polymers).
~1650H–O–H bending vibration of water molecules[7]Confirms the presence of coordinated or zeolitic water within the this compound channels.
~1030Asymmetric stretching of Si–O–Si bonds[3][5]This is the strongest peak, representing the main silicate backbone. Its persistence indicates the mineral structure is largely intact.[3]
New peaksDependent on modifierFor example, a new Si-O-Si bond can form after modification with silane (B1218182) coupling agents like APTES.[8]

X-ray Diffraction (XRD)

2.1. Principle XRD is a primary technique for determining the crystalline structure of materials. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to the material's crystal lattice. For this compound, XRD is used to confirm its crystalline phase, identify impurities (like quartz), and, most importantly, to verify that the modification process has not destroyed the fundamental crystal structure.[2]

2.2. Experimental Protocol

  • Sample Preparation:

    • Dry the this compound sample as described for FTIR analysis.

    • Grind the sample into a fine, uniform powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Carefully pack the powder into a sample holder, ensuring a flat and level surface that is flush with the holder's top edge.

  • Data Acquisition:

    • Mount the sample holder in the X-ray diffractometer.

    • Set the instrument parameters. Typical settings for this compound analysis are:

      • Radiation: Cu Kα (λ = 1.5418 Å)[9]

      • Voltage and Current: 40 kV and 40 mA (or similar, per instrument specifications)[3]

      • Scan Range (2θ): 3° to 70°[9]

      • Scan Speed/Step Size: A continuous scan rate of 5°/min or a step scan with a step size of 0.02° and a count time of 1-2 seconds per step.[9]

    • Initiate the scan to collect the diffraction pattern.

2.3. Data Interpretation & Quantitative Summary The XRD pattern of this compound shows characteristic peaks at specific 2θ angles. A key finding from many modification studies is that the process primarily affects the surface, leaving the underlying crystal structure unchanged.[2] This is confirmed by the presence of the main characteristic peaks in the modified sample's diffractogram, although their intensity may decrease.[3]

Table 2: Characteristic XRD Peaks for this compound

2θ Angle (°)(hkl) Miller IndexSignificance in Characterization
~8.4 - 8.5(110)The most intense and characteristic diffraction peak for this compound, confirming its identity.[2][3] Its persistence after modification is crucial.
~19.8-A characteristic reflection of the this compound mineral structure.[2]
~20.8-Another characteristic reflection of the this compound structure.[2]
~26.6(101)Characteristic peak of quartz (SiO₂), a very common impurity found in natural this compound samples.[2]

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for characterization and the logical connection between modification and the resulting analytical data.

G cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_xrd XRD Analysis prep Raw or Modified This compound Sample drying Drying (60-80°C) prep->drying grinding Grinding to Fine Powder drying->grinding kbr Mix with KBr & Press into Pellet grinding->kbr xrd_pack Pack into Sample Holder grinding->xrd_pack ftir_acq Data Acquisition (4000-400 cm⁻¹) kbr->ftir_acq ftir_data FTIR Spectrum Analysis ftir_acq->ftir_data result Confirmation of Modification & Structural Integrity ftir_data->result xrd_acq Data Acquisition (2θ = 3-70°) xrd_pack->xrd_acq xrd_data XRD Pattern Analysis xrd_acq->xrd_data xrd_data->result

Caption: Experimental workflow for FTIR and XRD characterization of this compound.

G cluster_mod cluster_analysis mod This compound Modification organic Organic Grafting (e.g., Silanization) mod->organic acid Acid Activation mod->acid ftir FTIR Analysis organic->ftir xrd XRD Analysis organic->xrd acid->ftir acid->xrd ftir_obs_organic New peaks appear (e.g., -CH₂, -NH₂) ftir->ftir_obs_organic ftir_obs_acid Intensity change in -OH bands ftir->ftir_obs_acid xrd_obs Characteristic peaks (e.g., ~8.4°) persist. Crystal structure is preserved. xrd->xrd_obs conclusion Successful Surface Modification without Crystal Destruction ftir_obs_organic->conclusion ftir_obs_acid->conclusion xrd_obs->conclusion

References

Application Note: BET Surface Area Analysis of Porous Attapulgite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Attapulgite, also known as palygorskite, is a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay with a unique needle-like or fibrous morphology. This structure imparts a high specific surface area and porosity, making it a valuable material for a wide range of applications in the pharmaceutical, environmental, and chemical industries. Its properties as an adsorbent, carrier for active ingredients, and rheological modifier are intrinsically linked to its surface characteristics. The Brunauer-Emmett-Teller (BET) surface area analysis is a critical technique for characterizing porous this compound, providing quantitative data on its specific surface area, pore volume, and pore size distribution. This information is paramount for researchers, scientists, and drug development professionals to understand and optimize the performance of this compound-based materials.

This application note provides a comprehensive overview of the BET surface area analysis of porous this compound, including detailed experimental protocols and a summary of how surface properties are influenced by various modification techniques.

Applications of Porous this compound

The high surface area and porous nature of this compound are key to its functionality in various applications:

  • Drug Delivery: this compound serves as an excipient and a carrier for active pharmaceutical ingredients (APIs).[1] Its large surface area allows for the adsorption of drug molecules, which can then be released in a controlled or sustained manner.[1] The interactions between the drug and the this compound surface, as well as the pore structure, govern the release kinetics.[2][3]

  • Adsorption and Purification: this compound is an effective adsorbent for removing impurities, toxins, and pollutants from liquids and gases.[4] It is used in the purification of oils, the removal of heavy metals and dyes from wastewater, and as an adsorbent for toxins in the gastrointestinal tract.[5][6][7] Surface functionalization of this compound can further enhance its adsorption capacity and selectivity for specific contaminants like mercury and PFAS.[8]

  • Catalysis: Due to its high surface area, this compound is used as a catalyst support. The large surface provides ample sites for the dispersion of active catalytic species, enhancing their reactivity.

  • Rheology Modifier: In paints, coatings, and drilling fluids, this compound's needle-like particles form a lattice structure that provides excellent thickening and suspension properties.

Data Presentation: BET Surface Area of Raw and Modified this compound

The surface properties of this compound can be significantly altered through various modification methods, such as thermal treatment, acid activation, and surface functionalization. These modifications can increase or decrease the BET surface area, pore volume, and average pore size, thereby tailoring the material for specific applications. The following table summarizes the BET surface area and pore characteristics of this compound under different conditions as reported in the literature.

Sample DescriptionModification MethodBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
Raw this compoundNone144.290.4713.32[9]
Raw this compoundNone1360.3811.2[10]
Acid and Thermal Activated this compound1 M HCl, 75°C for 4h, then 420°C for 2h187.870.6718.16[9]
Acid-Activated this compound (A-ATP)Moderate acid activation1740.429.7[10]
Silane-Modified this compound (Si-ATP)TMCS modification1360.4613.6[10]
Cationic Polymer-Modified this compound (CM-ATP)Grafting with EPI-DMADecreased compared to raw ATP-Increased compared to raw ATP[5]
Sodium Humate-Modified this compound (SA(0.2)-APT)Hydrothermal treatment with 0.2 mol/L sodium humateSignificantly lower than unmodified ATP--[4][6][7]
High-Temperature-Calcined this compound (T-ATP)High-temperature calcinationRelatively high--[11]
MgO-Loaded this compound (MgO-ATP)Hydrothermal loading of MgOLow--[11]

Note: "-" indicates data not provided in the cited source.

Experimental Protocol: BET Surface Area Analysis of this compound

This protocol outlines the steps for determining the specific surface area, pore volume, and pore size distribution of porous this compound using a static volumetric gas adsorption analyzer.

1. Materials and Equipment

  • Porous this compound sample (raw or modified)

  • Gas adsorption analyzer (e.g., Micromeritics, Quantachrome, or similar)

  • Sample tubes with filler rods

  • Heating mantles or a degassing station

  • High-purity nitrogen (N₂) gas (adsorbate)

  • High-purity helium (He) gas (for void volume determination)

  • Liquid nitrogen

  • Analytical balance (precision ±0.01 mg)

  • Spatula and funnel

2. Sample Preparation and Degassing

Proper degassing is crucial to remove adsorbed contaminants (e.g., water and atmospheric gases) from the surface of the this compound without altering its structure.

  • Sample Weighing: Weigh an appropriate amount of the this compound sample (typically 100-300 mg, depending on the expected surface area) into a clean, dry sample tube. Record the exact mass.

  • Degassing Setup: Assemble the sample tube onto the degassing port of the analyzer or a dedicated degassing station.

  • Degassing Conditions: The choice of degassing temperature and time is critical. For this compound, a temperature range of 110°C to 300°C is generally recommended.

    • For routine analysis and to preserve the structural water, degassing at 110-150°C for 4-6 hours under vacuum is a good starting point.

    • If the sample is known to be stable at higher temperatures, the temperature can be increased to 200-300°C for at least 3 hours to ensure complete removal of physisorbed water.[12] A thermogravimetric analysis (TGA) can be performed beforehand to determine the temperature at which the material starts to decompose or undergo structural changes.[13][14]

    • For samples with high moisture content, a flow degas with an inert gas like nitrogen can be used to accelerate the process.[15] For microporous this compound, a high vacuum degas is preferable.[15]

  • Cooling: After degassing, allow the sample to cool to room temperature under vacuum or an inert atmosphere before analysis.

3. Measurement

  • Void Volume Determination: Transfer the sample tube to the analysis port of the instrument. The instrument will first determine the free space (void volume) in the sample tube using helium gas, which does not adsorb on the sample surface at liquid nitrogen temperature.

  • Adsorption Isotherm: Immerse the sample tube in a dewar filled with liquid nitrogen (77 K). The instrument will then introduce known amounts of nitrogen gas into the sample tube in a stepwise manner, measuring the pressure equilibration at each step. This process generates the adsorption isotherm, which is a plot of the volume of gas adsorbed versus the relative pressure (P/P₀).

  • Desorption Isotherm: After reaching a high relative pressure (typically close to 1.0), the instrument will incrementally reduce the pressure, measuring the amount of gas desorbed at each step to generate the desorption isotherm.

4. Data Analysis

  • BET Surface Area: The specific surface area is calculated from the adsorption isotherm data using the BET equation, typically in the relative pressure range of 0.05 to 0.35. For microporous materials, this range may need to be adjusted to lower pressures to obtain a linear BET plot with a positive C-constant.[15]

  • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

  • Pore Size Distribution: The pore size distribution can be calculated from the desorption isotherm using the Barrett-Joyner-Halenda (BJH) method, which is suitable for mesoporous materials (2-50 nm).

Mandatory Visualizations

Caption: Experimental workflow for BET surface area analysis of this compound.

logical_relationship cluster_properties Surface Properties (BET Analysis) cluster_applications Applications This compound Porous this compound surface_area High Surface Area This compound->surface_area determines pore_volume Pore Volume This compound->pore_volume determines pore_size Pore Size Distribution This compound->pore_size determines drug_delivery Drug Delivery (Controlled Release) surface_area->drug_delivery influences adsorption Adsorption (Purification, Remediation) surface_area->adsorption influences catalysis Catalysis (Catalyst Support) surface_area->catalysis influences pore_volume->drug_delivery impacts pore_volume->adsorption impacts pore_size->drug_delivery impacts

Caption: Relationship between this compound's surface properties and applications.

Conclusion

BET surface area analysis is an indispensable tool for the characterization of porous this compound. The data obtained from this analysis provides fundamental insights into the material's surface area and pore structure, which are directly correlated with its performance in various applications, including drug delivery and adsorption. As demonstrated, modification techniques can be employed to tailor the surface properties of this compound for specific needs. The provided protocol serves as a guideline for researchers, scientists, and drug development professionals to obtain accurate and reproducible BET analysis results for porous this compound, thereby facilitating the development of advanced this compound-based materials.

References

Application of Attapulgite for the Removal of Heavy Metals from Wastewater: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Attapulgite, a naturally occurring hydrated magnesium-aluminum silicate (B1173343) clay mineral, has garnered significant attention as a low-cost and effective adsorbent for the removal of heavy metal ions from industrial wastewater.[1][2] Its unique needle-like morphology, high specific surface area, and porous structure provide abundant active sites for the adsorption of various heavy metal contaminants.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and its modified forms for heavy metal remediation.

This compound's inherent properties can be further enhanced through various modification techniques, including thermal activation, acid treatment, and functionalization with organic or inorganic compounds.[1][3][4] These modifications can increase the adsorbent's surface area, introduce new functional groups, and improve its selectivity and adsorption capacity for specific heavy metals.[1][3][4]

Data on Adsorption Capacities

The adsorption capacity of this compound and its derivatives is a critical parameter for evaluating their performance. The following tables summarize the maximum adsorption capacities (q_max) for various heavy metals under different experimental conditions as reported in the literature.

Table 1: Adsorption Capacities of Natural and Modified this compound for Lead (Pb²⁺)

AdsorbentInitial Pb²⁺ Conc. (mg/L)pHTemp. (°C)Adsorbent Dose (g/L)q_max (mg/g)Reference
Sulfhydryl this compound (SH-ATP)800Not Specified25Not Specified65.57[5][6]
Lignin-modified this compound (LATP)Not Specified4.5252.0286.40[4]
Lignin-modified this compound (LATP)Not Specified4.5352.0315.51[4]
Lignin-modified this compound (LATP)Not Specified4.5452.0349.70[4]
This compound-induced Porous Nanocomposite HydrogelNot SpecifiedNot SpecifiedNot SpecifiedNot Specified864.5[7]
Calcined this compound (ATP-C) modified with 3-MercaptopropyltrimethoxysilaneNot Specified8Not SpecifiedNot Specified274.83[3]
This compound functionalized with γ-divinyltriaminepropyl-methyldimethoxylsilane (KH-103-ATP)Not Specified4.025Not Specified82.17[8]
This compound functionalized with γ-aminopropyl-methyldiethoxysilane (KH-912-ATP)Not Specified4.025Not Specified78.80[8]
This compound functionalized with N-(β-aminoethyl-γ-aminopropyl)-methyl-dimethoxysilane (KH-602-ATP)Not Specified4.025Not Specified61.13[8]
Natural this compound (ATP)Not Specified4.025Not Specified28.56[8]

Table 2: Adsorption Capacities of Natural and Modified this compound for Cadmium (Cd²⁺)

AdsorbentInitial Cd²⁺ Conc. (mg/L)pHTemp. (°C)Adsorbent Dose (g/L)q_max (mg/g)Reference
Sulfhydryl this compound (SH-ATP)400Not Specified25Not Specified22.71[5][6]
Calcined this compound (ATP-C) modified with 3-MercapropyltrimethoxysilaneNot Specified8Not SpecifiedNot Specified43.81[3]
This compound/oyster shell (ATP–OS) composite506Not SpecifiedNot Specified197[9]
Raw this compound (APT)Not Specified5.45Not SpecifiedNot Specified10.38[10]
Struvite/Attapulgite (MAP/APT)Not Specified5.45Not SpecifiedNot Specified121.14[10]
This compound–Sodium Polyacrylate (OSAP)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified770[11]

Table 3: Adsorption Capacities of this compound for Other Heavy Metals

AdsorbentHeavy Metalq_max (mg/g)Reference
PANI@APTS-magnetic this compoundCu²⁺189[2]
PANI@APTS-magnetic this compoundNi²⁺143[2]
Calcium-based magnetic this compound/sludge biochar (CA–BC)Cu²⁺>38% increase over unmodified biochar[12]

Experimental Protocols

This section provides detailed protocols for key experiments involved in the assessment of this compound for heavy metal removal.

Adsorbent Preparation

2.1.1. Thermal Activation of this compound

  • Place raw this compound in a muffle furnace.

  • Heat the this compound at a specified temperature (e.g., 400-800°C) for a defined period (e.g., 2-4 hours).[13]

  • Allow the activated this compound to cool down to room temperature in a desiccator.

  • Grind and sieve the activated this compound to obtain a uniform particle size.

2.1.2. Acid Activation of this compound

  • Disperse a known weight of raw this compound in a specific concentration of an acid solution (e.g., HCl or H₂SO₄).

  • Stir the mixture at a constant temperature for a set duration.

  • Filter the suspension and wash the acid-activated this compound with deionized water until the pH of the filtrate is neutral.

  • Dry the resulting material in an oven at a specified temperature (e.g., 105°C) overnight.[14]

2.1.3. Preparation of Lignin-Modified this compound (LATP)

  • Prepare an acid-activated this compound as described in section 2.1.2.

  • Dissolve water-soluble lignin (B12514952) from black liquor in deionized water.

  • Add the acid-activated this compound to the lignin solution and stir for a specified time to allow for modification.

  • Separate the Lignin-modified this compound (LATP) by filtration or centrifugation.

  • Wash the LATP with deionized water and dry it in an oven.[4]

Batch Adsorption Experiments

Batch adsorption studies are performed to evaluate the effects of various parameters on the removal of heavy metals.

  • Prepare stock solutions of the target heavy metal ions (e.g., Pb(NO₃)₂, Cd(NO₃)₂) of a known concentration.

  • Prepare a series of experimental solutions by diluting the stock solution to desired initial concentrations.

  • Adjust the initial pH of the solutions using dilute HNO₃ or NaOH.[4]

  • Add a predetermined amount of the this compound adsorbent to each solution in a conical flask.[4]

  • Place the flasks in a thermostatic shaker and agitate at a constant speed (e.g., 160 rpm) for a specific contact time.[4]

  • After the desired time, separate the adsorbent from the solution by centrifugation or filtration.[4]

  • Analyze the concentration of the heavy metal ions remaining in the supernatant using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the amount of heavy metal adsorbed per unit mass of adsorbent (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[9]

Characterization of Adsorbents

To understand the physical and chemical properties of the this compound before and after modification and adsorption, various characterization techniques are employed:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and structure of the adsorbent.[4]

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the adsorbent surface.[4]

  • X-ray Diffraction (XRD): To determine the crystalline structure of the material.[14]

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.

Adsorption Mechanisms and Modeling

The removal of heavy metals by this compound is governed by various mechanisms, including ion exchange, surface complexation, and electrostatic attraction.[10][15] The experimental data from batch adsorption studies are often analyzed using kinetic and isotherm models to understand the adsorption process better.

3.1. Adsorption Kinetics

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent. The pseudo-first-order and pseudo-second-order models are commonly used to fit the experimental data.[7][16] The pseudo-second-order model, in particular, often provides a good fit for the adsorption of heavy metals onto this compound, suggesting that chemisorption is the rate-limiting step.[7][9][16]

3.2. Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are widely applied to analyze the adsorption data.[17] The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[17] The fit of these models can provide insights into the nature of the adsorption process. For instance, a good fit to the Langmuir model suggests a homogeneous distribution of active sites on the adsorbent surface.[7]

Visualizations

The following diagrams illustrate the key processes and relationships in the application of this compound for heavy metal removal.

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Data Analysis Raw this compound Raw this compound Modification Modification Raw this compound->Modification e.g., Thermal, Acid Modified this compound Modified this compound Modification->Modified this compound Adsorption Adsorption Modified this compound->Adsorption Wastewater Wastewater Wastewater->Adsorption Heavy Metals Separation Separation Adsorption->Separation Filtration/ Centrifugation Treated Water Treated Water Separation->Treated Water Spent Adsorbent Spent Adsorbent Separation->Spent Adsorbent Analysis Analysis Adsorption Capacity Adsorption Capacity Analysis->Adsorption Capacity Kinetics Kinetics Analysis->Kinetics Isotherms Isotherms Analysis->Isotherms Treated Water->Analysis AAS/ICP-OES

Caption: Experimental workflow for heavy metal removal using this compound.

Adsorption_Parameters Adsorption_Efficiency Adsorption Efficiency pH pH pH->Adsorption_Efficiency Contact_Time Contact Time Contact_Time->Adsorption_Efficiency Temperature Temperature Temperature->Adsorption_Efficiency Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Adsorption_Efficiency Initial_Concentration Initial Metal Concentration Initial_Concentration->Adsorption_Efficiency Adsorbent_Modification Adsorbent Modification Adsorbent_Modification->Adsorption_Efficiency

Caption: Key parameters influencing the adsorption efficiency of heavy metals.

This compound and its modified forms have demonstrated significant potential as effective and economical adsorbents for the removal of heavy metals from wastewater. The data and protocols presented in this document provide a comprehensive guide for researchers to explore and optimize the application of this compound-based materials for environmental remediation. Further research can focus on the development of novel this compound composites, understanding the synergistic effects in multi-metal systems, and scaling up the application for industrial wastewater treatment.

References

Attapulgite: A Natural Clay Adsorbent for the Remediation of Cesium-137 Contaminated Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Radioactive contamination of water resources, particularly with long-lived isotopes like Cesium-137 (Cs-137), poses a significant environmental and health risk. Attapulgite, a naturally occurring clay mineral, has demonstrated significant potential as a low-cost and effective adsorbent for the removal of Cs-137 from aqueous solutions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for this purpose. The protocols herein cover adsorbent preparation and characterization, batch adsorption experiments to determine removal efficiency, and methods for modifying this compound to enhance its adsorption capacity.

Introduction

Cesium-137 is a fission product with a half-life of approximately 30 years, making it a persistent and hazardous environmental pollutant.[1] Conventional methods for removing radioactive isotopes from water can be expensive and technologically complex. This compound, a hydrated magnesium aluminum silicate (B1173343) clay, offers a promising alternative due to its unique needle-like morphology, high specific surface area, and cation exchange capacity.[2] This document outlines the practical application of this compound as an adsorbent for Cs-137, providing standardized protocols for its evaluation and use.

Adsorbent Preparation and Characterization

Protocol 1: Preparation of Natural this compound Adsorbent
  • Raw Material Acquisition: Obtain raw this compound clay from a commercial supplier.

  • Purification:

    • Disperse the raw clay in deionized water.

    • Allow the suspension to settle to remove heavier impurities like quartz and dolomite.

    • Decant the supernatant containing the purified this compound.

    • Wash the purified clay multiple times with deionized water.

  • Drying: Dry the washed this compound in an oven at 105°C overnight to remove physically adsorbed water.

  • Grinding and Sieving: Grind the dried this compound using a mortar and pestle and sieve to obtain a fine powder of uniform particle size (e.g., < 200 mesh).

  • Storage: Store the prepared adsorbent in a desiccator to prevent moisture re-adsorption.

Protocol 2: Characterization of this compound

A thorough characterization of the this compound is crucial to understand its adsorption capabilities. The following techniques are recommended:

  • X-ray Diffraction (XRD):

    • Prepare a powder mount of the this compound sample.

    • Run the XRD analysis using Cu Kα radiation over a 2θ range of 5-70°.

    • Identify the characteristic peaks of this compound to confirm its mineralogical purity.

  • Scanning Electron Microscopy (SEM):

    • Mount a small amount of the this compound powder onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to ensure conductivity.

    • Observe the morphology of the this compound particles under the SEM to visualize its fibrous structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide.

    • Press the mixture into a transparent disk.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹ to identify the functional groups present on the this compound surface.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis:

    • Degas the this compound sample under vacuum at an elevated temperature (e.g., 150°C) to remove any adsorbed contaminants.

    • Perform nitrogen adsorption-desorption measurements at 77 K.

    • Calculate the specific surface area, pore volume, and pore size distribution from the adsorption isotherm.

Batch Adsorption Experiments for Cs-137 Removal

Protocol 3: Batch Adsorption Studies
  • Preparation of Cs-137 Solution: Prepare a stock solution of non-radioactive Cesium Chloride (CsCl) of known concentration. For studies involving radioactive Cs-137, appropriate safety protocols and certified radioactive sources must be used in a licensed facility. The initial activity concentration of Cs-137 can be in the range of 1000-8000 Bq/L.

  • Experimental Setup:

    • In a series of conical flasks, add a known volume of the Cs-137 solution (e.g., 50 mL).

    • Adjust the initial pH of the solutions to a desired value (e.g., 6-8) using dilute HCl or NaOH.

    • Add a pre-weighed amount of the prepared this compound adsorbent to each flask (e.g., solid/liquid ratio of 1 g/L).

  • Adsorption Process:

    • Place the flasks in a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).

    • Withdraw aliquots of the solution at different time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) to determine the effect of contact time.

  • Sample Analysis:

    • Centrifuge or filter the withdrawn aliquots to separate the adsorbent.

    • Analyze the supernatant for the remaining Cs-137 concentration using a gamma spectrometer or an atomic absorption spectrophotometer for non-radioactive cesium.

  • Data Analysis:

    • Calculate the removal efficiency (%) and the adsorption capacity (mg/g) at each time point using the following equations:

      • Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

      • Adsorption Capacity (qₑ) = ((C₀ - Cₑ) * V) / m

      • Where:

        • C₀ = Initial concentration of Cs-137

        • Cₑ = Equilibrium concentration of Cs-137

        • V = Volume of the solution (L)

        • m = Mass of the adsorbent (g)

Data Presentation

Table 1: Summary of Quantitative Data for Cs-137 Adsorption on Natural this compound

ParameterValueReference
Optimal pH 6.0 - 8.0[3]
Equilibrium Time 2 hours[1][4]
Removal Efficiency ~97%[1][4]
Adsorption Kinetics Pseudo-second-order[1][4]
Adsorbent Dosage 1.0 g/L[3]
Temperature 298 K[3]

Adsorbent Modification for Enhanced Performance

The adsorption capacity of this compound can be further improved through modification.

Protocol 4: Thermal Activation of this compound
  • Place the prepared natural this compound in a muffle furnace.

  • Heat the sample to a specific temperature (e.g., 400°C) and maintain for a set duration (e.g., 2 hours).

  • Allow the sample to cool down to room temperature in a desiccator.

  • The thermally activated this compound is now ready for use in adsorption experiments.

Protocol 5: Acid Activation of this compound
  • Disperse the prepared natural this compound in a mineral acid solution (e.g., 1 M HCl) at a specific solid-to-liquid ratio.

  • Heat the mixture at a controlled temperature (e.g., 75°C) with constant stirring for a defined period (e.g., 4 hours).

  • After the reaction, filter the solid and wash thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the acid-activated this compound in an oven at 105°C overnight.

Visualizations

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_adsorption Batch Adsorption cluster_characterization Characterization Raw_this compound Raw this compound Purification Purification Raw_this compound->Purification Drying Drying (105°C) Purification->Drying Grinding Grinding & Sieving Drying->Grinding Prepared_Adsorbent Prepared Adsorbent Grinding->Prepared_Adsorbent Adsorbent_Addition Add Prepared Adsorbent Prepared_Adsorbent->Adsorbent_Addition XRD XRD SEM SEM FTIR FTIR BET BET Cs137_Solution Cs-137 Solution pH_Adjustment pH Adjustment Cs137_Solution->pH_Adjustment pH_Adjustment->Adsorbent_Addition Agitation Agitation Adsorbent_Addition->Agitation Sampling Sampling Agitation->Sampling Analysis Analysis (Gamma Spec/AAS) Sampling->Analysis Results Results Analysis->Results

Caption: Experimental workflow for the removal of Cs-137 using this compound.

Adsorption_Mechanism cluster_solution Aqueous Phase cluster_adsorbent This compound Surface cluster_process Key Processes Cs137 Cs-137 Ions Active_Sites Active Sites (e.g., -OH groups, Cation Exchange Sites) Cs137->Active_Sites Adsorption Ion_Exchange Ion Exchange Surface_Complexation Surface Complexation

Caption: Simplified logical relationship of Cs-137 adsorption onto this compound.

Conclusion

This compound is a readily available, cost-effective, and efficient natural adsorbent for the removal of radioactive Cs-137 from contaminated water. The protocols provided in this document offer a standardized framework for researchers to prepare, characterize, and evaluate this compound for this critical application. Further research into the modification of this compound and its performance in complex environmental matrices will continue to enhance its utility in radioactive waste management and environmental remediation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Attapulgite Agglomeration in Aqueous Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the agglomeration of attapulgite in aqueous dispersions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it tend to agglomerate in water?

A1: this compound, also known as palygorskite, is a naturally occurring clay mineral composed of hydrated magnesium aluminum silicate.[1][2] Its unique crystal structure consists of needle-like or rod-shaped particles.[2] In aqueous suspensions, these elongated particles can interact through van der Waals forces and hydrogen bonding, leading to the formation of a three-dimensional lattice or "house of cards" structure.[1] This network entraps water and causes the suspension to thicken or gel, but can also lead to undesirable agglomeration and settling if not properly dispersed.

Q2: What are the primary factors influencing this compound dispersion?

A2: The stability of an this compound dispersion is primarily influenced by:

  • pH: The pH of the aqueous medium affects the surface charge of the this compound particles, which in turn influences particle-particle interactions and, consequently, the viscosity and stability of the suspension.[3]

  • Shear Energy: Adequate mechanical energy is crucial to break down the initial agglomerates of this compound and distribute the individual needle-like particles throughout the liquid.

  • Dispersants: Chemical additives, known as dispersants or deflocculants, can modify the surface properties of the this compound particles, preventing them from re-agglomerating.[4][5]

  • Ionic Strength: The concentration of salts in the dispersion can impact the effectiveness of certain dispersants and the overall stability of the suspension.[3] However, this compound is known to be less sensitive to salt concentration than other clays (B1170129) like bentonite.[2]

Q3: How does pH affect the viscosity of an this compound suspension?

A3: The pH of the suspending medium can alter the edge charges of the this compound clay particles, thereby influencing the state of flocculation and the rheological behavior of the suspension.[3] An inversion in viscosity has been observed at a pH of approximately 6.3.[6] Adjusting the pH can be a tool to control the viscosity, but this effect can be counteracted by high ionic strength at very high or very low pH levels.[3]

Q4: What is the role of high-shear mixing in this compound dispersion?

A4: High-shear mixing is essential for deagglomerating the raw this compound clay, which often exists in bundles of crystals. The mechanical force of high-shear mixers, such as rotor-stator homogenizers or colloid mills, breaks apart these bundles and allows the individual needle-like particles to be wetted by the aqueous medium.[7] This process is critical for achieving a stable and effective dispersion. Insufficient shear will result in a lumpy, inhomogeneous mixture with poor performance.

Q5: What types of dispersants are effective for this compound, and how do they work?

A5: Several types of chemical dispersants are effective for preventing the agglomeration of this compound:

  • Inorganic Phosphates: Tetrasodium (B8768297) pyrophosphate (TSPP) is a commonly used deflocculating agent for this compound.[7] It works by adsorbing onto the surface of the clay particles, increasing their negative charge and promoting electrostatic repulsion, which prevents them from coming together.

  • Polyacrylates: Sodium polyacrylate is another effective dispersant.[8] These polymers adsorb onto the this compound surface, providing both electrostatic and steric hindrance to prevent agglomeration.

  • Other Surfactants: Various other surfactants can be used to aid in the dispersion of this compound by modifying the surface tension of the aqueous medium and improving the wetting of the clay particles.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Lumps or "fish eyes" in the dispersion Inadequate shear; adding this compound too quickly.Increase mixing speed and/or duration. Add this compound powder to the vortex of the liquid slowly to ensure each particle is wetted before the next is added.
High viscosity and poor flowability Insufficient dispersant; incorrect pH.Add an appropriate dispersant such as tetrasodium pyrophosphate or sodium polyacrylate. Adjust the pH of the dispersion; for some systems, a pH around 8-9 can improve fluidity.
Settling of this compound particles over time Incomplete dispersion; particle agglomeration.Ensure complete initial dispersion using high-shear mixing. Optimize the concentration of the dispersant. Consider the ionic strength of the medium, as high salt concentrations can sometimes reduce the effectiveness of certain dispersants.
Inconsistent batch-to-batch viscosity Variations in raw material; inconsistent mixing procedure.Characterize each new batch of this compound. Standardize the mixing time, speed, and order of addition of all components in your protocol.

Quantitative Data

Table 1: Effect of Tetrasodium Pyrophosphate (TSPP) on the Viscosity of a 25% this compound Dispersion

TSPP Concentration (% by weight of clay)Viscosity (cP)
0>10,000 (Thick Gel)
11,200
2800
3950

Note: Data synthesized from descriptions in patents and technical articles. Actual values may vary depending on the specific grade of this compound and processing conditions.

Table 2: Effect of Shear Rate and Time on this compound Dispersion

This compound Concentration (wt%)Shear Rate (rpm)Shear Time (min)Apparent Viscosity (mPa·s)
412,00020~20
412,00040~20
812,00020~80
812,00040~90

Note: This table illustrates that for lower concentrations, a shear time of 20 minutes may be sufficient, while higher concentrations may benefit from slightly longer mixing times to achieve stable viscosity.[10] Data is illustrative and based on trends described in the literature.

Experimental Protocols

Protocol 1: High-Shear Dispersion of this compound in Water

  • Preparation: Add the desired amount of deionized water to a suitable mixing vessel.

  • Mixing: Begin agitation of the water with a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed to create a vortex.

  • Addition of this compound: Slowly add the pre-weighed this compound powder into the side of the vortex. Ensure the powder is added at a rate that allows for individual particle wetting and avoids clumping.

  • Dispersion: Once all the this compound has been added, increase the mixer speed to a high setting (e.g., 8,000 - 12,000 rpm).

  • Homogenization: Continue mixing for a period of 20-40 minutes to ensure complete deagglomeration and dispersion.[10]

  • Observation: The final dispersion should appear smooth and homogenous, without any visible lumps or agglomerates.

Protocol 2: Dispersion of this compound using Tetrasodium Pyrophosphate (TSPP)

  • Preparation of Dispersant Solution: Add the desired amount of deionized water to a mixing vessel. While stirring with a standard overhead mixer or magnetic stirrer, add the calculated amount of TSPP (typically 1-3% based on the weight of the this compound) and stir until fully dissolved.[7]

  • Initial Mixing: Switch to a high-shear mixer and begin agitating the TSPP solution at a moderate speed to form a vortex.

  • Addition of this compound: Gradually add the this compound powder to the vortex of the solution.

  • High-Shear Dispersion: After all the this compound is added, increase the mixing speed to a high setting and continue to mix for 20-30 minutes.

  • pH Adjustment (Optional): Check the pH of the dispersion. If necessary, adjust the pH to the desired range using a suitable acid or base.

  • Final Homogenization: Continue high-shear mixing for an additional 5-10 minutes after any pH adjustments.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Cause Analysis & Solution Start Dispersion Issue Lumps Lumps or 'Fish Eyes' Start->Lumps High_Viscosity High Viscosity Start->High_Viscosity Settling Settling Start->Settling Shear Inadequate Shear? Lumps->Shear Dispersant Incorrect Dispersant Level? High_Viscosity->Dispersant Settling->Dispersant Shear->Dispersant No Increase_Shear Increase Shear Speed/Time Shear->Increase_Shear Yes pH Suboptimal pH? Dispersant->pH No Add_Dispersant Add/Optimize Dispersant Dispersant->Add_Dispersant Yes Adjust_pH Adjust pH pH->Adjust_pH Yes Dispersion_Mechanism Mechanism of this compound Dispersion cluster_agglomerated Agglomerated State cluster_dispersed Dispersed State with Dispersant cluster_dispersant A1 This compound Rod A2 This compound Rod A1->A2 van der Waals Attraction A3 This compound Rod A2->A3 Hydrogen Bonding High_Shear High Shear + Dispersant A2->High_Shear D1 This compound Rod D2 This compound Rod D3 This compound Rod Disp1 Dispersant Molecule Disp1->D1 Disp2 Dispersant Molecule Disp2->D1 Disp3 Dispersant Molecule Disp3->D2 Disp4 Dispersant Molecule Disp4->D2 Disp5 Dispersant Molecule Disp5->D3 Disp6 Dispersant Molecule Disp6->D3 High_Shear->D2

References

Technical Support Center: Attapulgite Dispersion in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with dispersing attapulgite clay in nonpolar solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound clay not disperse well in nonpolar solvents like hexane (B92381) or toluene (B28343)?

This compound is a naturally hydrophilic mineral. Its surface is rich in hydroxyl (-OH) groups, which readily form hydrogen bonds with water and other polar molecules. Nonpolar solvents cannot interact effectively with this hydrophilic surface, leading to strong aggregation of the clay particles and rapid sedimentation. To achieve a stable dispersion, the surface of the this compound must be modified to become organophilic (hydrophobic).

Q2: What is the most common method to improve this compound dispersion in nonpolar solvents?

The most common and effective method is surface modification using coupling agents. These agents act as molecular bridges, with one end reacting with the hydroxyl groups on the this compound surface and the other end being compatible with the nonpolar solvent. Silane (B1218182) and titanate coupling agents are the most widely used for this purpose.

Q3: What is a silane coupling agent and how does it work?

A silane coupling agent is a bifunctional molecule, typically with the structure R-Si-(OR')₃.

  • The hydrolyzable alkoxy groups (-OR') react with water to form reactive silanol (B1196071) groups (-Si-OH).

  • These silanol groups then condense with the hydroxyl groups on the this compound surface, forming stable covalent Si-O-Si bonds.

  • The organic group (R) is a nonpolar chain (e.g., octyl, hexadecyl) that is compatible with the solvent, rendering the particle surface hydrophobic.

Q4: How do I choose the right silane coupling agent?

The choice depends on the nonpolar solvent and the desired surface properties. For dispersion in aliphatic solvents (like hexane) or aromatic solvents (like toluene), silanes with long alkyl chains (e.g., octyltriethoxysilane, hexadecyltrimethoxysilane) are generally effective as they provide a highly nonpolar surface.

Q5: What are the advantages of titanate coupling agents over silanes?

Titanate coupling agents react differently, targeting free protons on the inorganic surface, which means they do not require surface hydroxyl groups to bond. This gives them broader substrate compatibility.[1] They can be particularly effective on surfaces with low hydroxyl density and may offer superior hydrolytic stability and mechanical properties in some composite systems.[1][2]

Q6: Can I improve dispersion without chemical modification?

While less effective for achieving long-term stability, some strategies can temporarily improve dispersion:

  • High-Shear Mixing: Intense mechanical energy can temporarily break down agglomerates. However, without surface modification, the particles will likely re-agglomerate over time.

  • Use of Dispersants/Surfactants: Certain polymeric dispersants can adsorb onto the particle surface and provide steric hindrance to prevent aggregation. However, selecting an effective dispersant for a specific clay-solvent system can be challenging and may introduce unwanted components into your formulation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: this compound still settles quickly after surface modification.
Potential Cause Recommended Solution
Incomplete Silanization: The reaction did not go to completion, leaving hydrophilic patches on the surface.Verify the modification protocol: Ensure correct reaction time, temperature, and pH. Confirm the silane was hydrolyzed before adding the clay. Check for characteristic peaks using FTIR spectroscopy to confirm the presence of organic groups on the surface.
Insufficient Silane Concentration: The amount of coupling agent was not enough to cover the entire surface area of the this compound.Increase the silane concentration. Typical dosages range from 1-5% by weight of the this compound, but the optimal amount depends on the specific surface area of your clay. Run a concentration optimization experiment.
Incorrect pH during Silanization: The pH of the reaction medium affects the hydrolysis of the silane and the surface charge of the clay.[3][4]For aminosilanes, acidic conditions (pH 4-5) are often optimal for hydrolysis. For other silanes, refer to the manufacturer's guidelines. The surface charge of this compound is also pH-dependent, which influences its interaction with the silane.[1][5]
Presence of Water: Residual water on the clay or in the nonpolar solvent can interfere with dispersion by causing the modified particles to agglomerate.Thoroughly dry the modified this compound in a vacuum oven before attempting to disperse it. Ensure your nonpolar solvent is anhydrous.
Insufficient Mechanical Energy: The modified this compound may consist of tightly bound agglomerates that require significant energy to break apart.Optimize the dispersion process. Use high-shear mixing, a rotor-stator homogenizer, or probe sonication. Experiment with increasing the mixing time and intensity.[6][7][8]
Issue 2: The modified this compound forms clumps or a gel-like mass in the solvent.
Potential Cause Recommended Solution
Silane Multilayer Formation: Excessive silane can lead to the formation of polysiloxane multilayers on the surface, which can cause inter-particle bridging and clumping.Reduce the silane concentration. Aim for a monomolecular layer. Perform a thermogravimetric analysis (TGA) to estimate the grafting density.
Inadequate Initial Wetting: The powder was added too quickly to the solvent, trapping air and preventing proper wetting of the particle surfaces.Add the modified this compound powder slowly to the solvent under vigorous agitation. This ensures each particle is properly wetted before the concentration becomes too high.
High Clay Concentration: The concentration of this compound in the solvent may be too high, exceeding the point where a stable dispersion can be formed.Reduce the solids loading. Determine the maximum dispersible concentration for your specific system through serial dilution experiments.

Data Presentation: Evaluating Dispersion Stability

A key quantitative measure of dispersion stability is the Sedimentation Volume (F) . A higher value of F indicates better dispersion and less compaction of the sediment. An ideal dispersion has an F value approaching 1.0.

Table 1: Example Data Template for Sedimentation Volume (%) of Modified this compound in Nonpolar Solvents After 24 Hours.

This compound Treatment Coupling Agent (Type, Conc. w/w) Solvent Sedimentation Volume (F) Observations
Unmodified None Toluene [User to enter data] Rapid settling, dense sediment
Unmodified None Hexane [User to enter data] Rapid settling, dense sediment
Modified Octyltriethoxysilane (3%) Toluene [User to enter data] Hazy dispersion, loose sediment
Modified Octyltriethoxysilane (3%) Hexane [User to enter data] Hazy dispersion, loose sediment
Modified Titanate LICA 12 (2%) Toluene [User to enter data] Stable dispersion, very loose sediment

| Modified | Titanate LICA 12 (2%) | Hexane | [User to enter data] | Stable dispersion, very loose sediment |

Users should generate this data by following the protocol outlined in "Experimental Protocol 2: Sedimentation Volume Measurement."

Experimental Protocols

Experimental Protocol 1: Surface Modification of this compound with an Alkylsilane

This protocol describes a general method for making this compound organophilic.

Materials:

  • This compound (ATP) powder

  • Silane coupling agent (e.g., Octyltriethoxysilane)

  • Ethanol (B145695)

  • Deionized Water

  • Acetic Acid (for pH adjustment)

  • Toluene or other nonpolar solvent for washing

Procedure:

  • Drying: Dry the this compound powder in an oven at 110-120°C for at least 12 hours to remove adsorbed water. Cool in a desiccator.

  • Hydrolysis of Silane: In a separate flask, prepare a solution of 90% ethanol and 10% deionized water. Adjust the pH to 4.5-5.5 using acetic acid. Add the desired amount of silane coupling agent (e.g., 3g of silane for every 100g of ATP) to this solution and stir for 1 hour at room temperature to allow for hydrolysis.

  • Grafting Reaction: Disperse the dried this compound in a sufficient volume of an anhydrous solvent like toluene in a three-necked flask equipped with a mechanical stirrer and condenser.

  • Slowly add the hydrolyzed silane solution to the this compound slurry under constant, vigorous stirring.

  • Heat the mixture to 80-110°C (depending on the solvent) and maintain the reaction for 2-4 hours with continuous stirring.

  • Washing: After the reaction, cool the mixture and collect the modified this compound by filtration or centrifugation. Wash the product several times with toluene or ethanol to remove any unreacted silane, followed by a final wash.

  • Final Drying: Dry the surface-modified this compound in a vacuum oven at 80-100°C for 12-24 hours until a constant weight is achieved.

  • Characterization (Optional but Recommended):

    • FTIR Spectroscopy: Confirm the success of the grafting by identifying characteristic C-H stretching peaks (around 2850-2960 cm⁻¹) from the silane's alkyl chain on the ATP spectrum.

    • Contact Angle: Measure the contact angle of a water droplet on a pressed pellet of the modified powder. A high contact angle (>90°) indicates a successful hydrophobic modification.

Experimental Protocol 2: Sedimentation Volume Measurement

This protocol is used to quantitatively evaluate the dispersion stability.

Materials:

  • Modified this compound powder

  • Nonpolar solvent of interest (e.g., toluene, hexane)

  • 100 mL graduated cylinders with stoppers

  • High-shear mixer or sonicator

Procedure:

  • Add a specific amount (e.g., 2.0 g) of modified this compound to a 100 mL graduated cylinder.

  • Add the nonpolar solvent to the 100 mL mark.

  • Seal the cylinder and shake vigorously by hand for 2 minutes to pre-wet the powder.

  • Disperse the mixture using a high-shear mixer or sonicator for a standardized time (e.g., 5 minutes) to ensure full deagglomeration.

  • Place the cylinder on a level, vibration-free surface and allow it to stand undisturbed.

  • Record the initial total volume of the dispersion (V₀), which should be 100 mL.

  • After a set period (e.g., 24 hours), record the final volume of the sediment (Vₛ).

  • Calculate the sedimentation volume (F) using the formula: F = Vₛ / V₀

  • Compare the F values for different surface modifications and solvents as outlined in Table 1.

Visualizations

G cluster_0 Surface Modification Workflow A 1. Dry this compound (110°C, 12h) C 3. Disperse Dried ATP in Anhydrous Solvent A->C B 2. Hydrolyze Silane (Ethanol/Water, pH 4.5-5.5) D 4. Mix & React (80-110°C, 2-4h) B->D C->D E 5. Wash & Filter (Remove excess silane) D->E F 6. Dry Final Product (Vacuum Oven) E->F G decision decision issue issue solution solution start Start: Poor Dispersion After Modification d1 Was silanization successful? start->d1 Check... d2 Was sufficient mechanical energy used? d1->d2 Yes s1 Troubleshoot Reaction: - Verify pH (4.5-5.5) - Check Reagent Ratios - Confirm ATP was dry d1->s1 No d3 Is the solvent anhydrous? d2->d3 Yes s2 Optimize Dispersion: - Increase high-shear mixing time/speed - Use probe sonication d2->s2 No end Stable Dispersion d3->end Yes s3 Use Anhydrous Solvent & Ensure Modified ATP is Completely Dry d3->s3 No

References

Technical Support Center: Enhancing the Specific Surface Area of Attapulgite via Thermal Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals experimenting with the thermal treatment of attapulgite to enhance its specific surface area. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of expected outcomes based on various thermal parameters.

Data Summary: Thermal Treatment Effects on this compound Properties

The following table summarizes the quantitative effects of different thermal treatment temperatures on the properties of this compound, including its specific surface area.

Treatment Temperature (°C)Resulting Specific Surface Area (m²/g)Key Observations
100 - 200Initial increase in unit cell volume may lead to a temporary increase in water vapor absorption.[1]Loss of hygroscopic (adsorbed) and zeolitic water.[2][3]
200 - 400Can increase from ~231.5 m²/g to ~337.7 m²/g in composite aerogels.[4]Decomposition of excess organic matter inside pores can create extra porosity.[4] Loss of bound water begins.[2]
450+Mortar mixed with this compound calcined above 450°C showed increased compressive strength.[5]Loss of more strongly bound water.[2]
500Surface area decreases to 77 m²/g as coordination water is removed.[3]Sintering does not yet occur.[5] Dehydroxylation begins.[3]
600 - 850Can result in a surface area of 115-135 m²/g for bleaching clay applications.[6]Partial sintering may occur.[5]
700Surface area decreases to 65 m²/g.[3]Found to be the most efficient temperature for phosphate (B84403) removal.[7]
800Significant particle aggregation, with median size increasing from 3.09 µm to 14.12 µm.[1][8]Complete sintering and melting of fibers can occur, leading to a significant drop in specific surface area.[5][9]
900Surface area can decrease to 48.6 m²/g.[7]Transformation into non-crystalline phases may occur.[1]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the thermal treatment of this compound.

Q1: Why did the specific surface area of my this compound decrease after heating, even though I expected it to increase?

A1: A decrease in specific surface area, particularly at high temperatures (above 500-600°C), is a common observation. This is typically due to:

  • Sintering and Particle Fusion: At elevated temperatures, this compound fibers can fuse, leading to the collapse of the porous network.[9] At 800°C, a complete melting and sintering phenomenon can occur.[5]

  • Structural Collapse: The removal of coordinated water and structural hydroxyl groups (dehydroxylation) at higher temperatures can cause the this compound's channel-like structure to distort and collapse.[3]

Q2: What is the optimal temperature range to maximize specific surface area?

A2: The optimal temperature is a balance between removing pore-blocking water and avoiding structural collapse. While the ideal temperature can vary based on the specific this compound source and desired application, a range of 200°C to 500°C is often a good starting point for experimentation. For instance, in some composite materials, the specific surface area increased dramatically when the temperature was raised from 200°C to 400°C.[4] However, exceeding this range can lead to a reduction in surface area due to structural changes.[3]

Q3: My this compound sample changed color after thermal treatment. Is this normal?

A3: Yes, a color change is normal. Raw this compound is often grayish-white. With increasing calcination temperature, it can gradually become orange or reddish-brown.[5] This is often attributed to the oxidation of iron impurities (e.g., Fe²⁺ to Fe³⁺) within the clay structure.

Q4: I'm observing significant aggregation of my this compound powder after treatment. How can I minimize this?

A4: Aggregation is directly related to sintering at higher temperatures. To minimize this:

  • Lower the Treatment Temperature: As shown by studies, the median particle size can increase dramatically at temperatures like 800°C.[1][8] Operating at lower temperatures (e.g., < 600°C) can prevent the onset of significant sintering.[5]

  • Control Heating Rate: A very rapid heating rate might contribute to localized overheating and fusion. A slower, more controlled heating ramp may be beneficial.

  • Post-Treatment Milling: If some aggregation is unavoidable for your target temperature, gentle milling after the thermal treatment can help break up agglomerates.

Q5: What are the key structural changes happening at different temperature stages?

A5: The thermal treatment of this compound involves several distinct stages of water loss:

  • < 200°C: Removal of physically adsorbed (hygroscopic) water and zeolitic water from the structural channels.[2][3]

  • 200°C - 450°C: Loss of the first two molecules of bound (coordination) water. This can lead to a folding of the structure.[2]

  • 450°C - 600°C: Removal of the remaining, more strongly bound coordination water, leading to the formation of an anhydride (B1165640) structure.[2][3]

  • > 600°C: Dehydroxylation, where structural hydroxyl groups are removed as water. This process is associated with significant structural changes and potential collapse.[10][11]

Standardized Experimental Protocol

This protocol outlines a general procedure for the thermal activation of this compound. Researchers should optimize parameters based on their specific material and application.

1. Materials & Equipment:

  • Raw this compound powder

  • High-temperature muffle furnace with programmable temperature control

  • Ceramic crucibles

  • Desiccator

  • Analytical balance

  • Characterization equipment (e.g., BET surface area analyzer)

2. Sample Preparation:

  • Dry the raw this compound powder in an oven at 105-110°C for at least 4 hours to remove any adsorbed moisture.

  • Allow the sample to cool to room temperature in a desiccator.

  • Weigh a precise amount of the dried this compound into a ceramic crucible.

3. Thermal Treatment Procedure:

  • Place the crucible containing the sample into the muffle furnace.

  • Program the furnace with the desired heating protocol. A typical protocol includes:

    • Heating Rate (Ramp): 5-10°C/min to ensure uniform heating.

    • Target Temperature: Select a temperature based on your experimental goals (e.g., 400°C).

    • Dwell Time: Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours).

    • Cooling: Allow the furnace to cool naturally to room temperature.

  • Once cooled, immediately transfer the crucible to a desiccator to prevent rehydration from atmospheric moisture.

4. Characterization:

  • Weigh the sample after treatment to determine mass loss.

  • Characterize the specific surface area and pore size distribution of the thermally treated this compound using a BET (Brunauer-Emmett-Teller) surface area analyzer.

  • Optional: Use techniques like XRD (X-ray Diffraction) and SEM (Scanning Electron Microscopy) to analyze changes in crystal structure and morphology, respectively.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the thermal treatment process for enhancing the specific surface area of this compound.

G cluster_prep Sample Preparation cluster_treatment Thermal Treatment cluster_analysis Characterization cluster_output Output Raw_this compound Raw this compound Drying Oven Drying (105-110°C, 4h) Raw_this compound->Drying Weighing Weighing Drying->Weighing Furnace Place in Muffle Furnace Weighing->Furnace Heating Heat Treatment (Ramp, Target Temp, Dwell) Furnace->Heating Cooling Cooling & Storage (Desiccator) Heating->Cooling Treated_Sample Thermally Treated this compound Cooling->Treated_Sample BET BET Analysis (Specific Surface Area) Treated_Sample->BET XRD_SEM Optional Analysis (XRD, SEM) Treated_Sample->XRD_SEM Results Data Interpretation BET->Results XRD_SEM->Results

References

Optimizing pH for maximum adsorption capacity of attapulgite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the adsorption capacity of attapulgite. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining the optimal pH for maximum adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for optimizing the adsorption capacity of this compound?

The pH of the solution is a primary factor that significantly influences the adsorption capacity of this compound. It affects the surface charge of the this compound and the ionization state of the adsorbate, which in turn governs the electrostatic interactions between them.

Q2: How does pH affect the surface charge of this compound?

The surface of this compound contains silanol (B1196071) (-SiOH) and aluminol (-AlOH) groups. The charge on these groups is pH-dependent. At low pH, the surface is generally positively charged due to the protonation of these groups. As the pH increases, the surface becomes more negatively charged due to deprotonation. Natural this compound typically has a negative surface charge over a wide pH range.[1]

Q3: What is the general rule for selecting the optimal pH for different types of adsorbates?

The optimal pH depends on the nature of the substance you are trying to adsorb (the adsorbate).

  • For cationic adsorbates (e.g., methylene (B1212753) blue, heavy metal cations like Pb²⁺, Cd²⁺): Adsorption is generally favored at higher pH values (neutral to alkaline).[2][3] At higher pH, the this compound surface is more negatively charged, leading to stronger electrostatic attraction with positively charged molecules.[2]

  • For anionic adsorbates (e.g., anionic dyes, graphene oxide): Adsorption is typically more effective at lower pH values (acidic conditions).[1][4] Under acidic conditions, the this compound surface becomes more positively charged, promoting attraction with negatively charged molecules.[4][5][6]

  • For pH-sensitive drug molecules: The optimal pH will depend on the pKa of the drug. For efficient adsorption, the pH should be adjusted to ensure the drug is in its desired ionic state for interaction with the this compound surface.

Q4: Can the optimal pH for adsorption change with modifications to the this compound?

Yes, surface modification of this compound can alter its surface charge characteristics and shift the optimal pH for adsorption. For instance, modifying this compound with cationic polymers can induce a positive surface charge over a broad pH range (3 to 11), enhancing its capacity for adsorbing anionic dyes.[1][7]

Troubleshooting Guide

Problem 1: Low or no adsorption of a cationic substance (e.g., a specific drug, methylene blue).

  • Possible Cause: The pH of your solution may be too low. At a low pH, the surface of the this compound may be neutral or slightly positive, leading to electrostatic repulsion with the cationic adsorbate.

  • Troubleshooting Steps:

    • Measure the pH of your current experimental setup.

    • Systematically increase the pH of the solution. For cationic dyes like methylene blue, the adsorption capacity significantly increases from pH 2 to 4 and then remains relatively constant up to pH 10.[2]

    • Conduct a series of batch experiments at varying pH levels (e.g., from pH 4 to 10) to identify the optimal range for your specific molecule.

Problem 2: Poor adsorption of an anionic compound (e.g., certain dyes, graphene oxide).

  • Possible Cause: The pH of your solution is likely too high (neutral or alkaline). In this range, both the this compound surface and the anionic adsorbate are negatively charged, causing electrostatic repulsion.[1]

  • Troubleshooting Steps:

    • Verify the pH of your solution.

    • Decrease the pH of the solution to the acidic range. For example, the optimal adsorption of graphene oxide onto this compound occurs at a pH of 3.[4][5][6]

    • Perform experiments across a pH range of 3 to 7 to determine the point of maximum adsorption. For some anionic dyes, adsorption removal percentages gradually decrease as the pH increases.[1]

Problem 3: Inconsistent or non-reproducible adsorption results.

  • Possible Cause 1: Inadequate pH buffering. The adsorption process itself can sometimes alter the pH of the solution, especially if the initial solution is unbuffered.

  • Troubleshooting Steps 1:

    • Use a suitable buffer system to maintain a constant pH throughout the experiment.

    • Ensure the chosen buffer does not interfere with the adsorption process.

  • Possible Cause 2: Insufficient equilibration time. Adsorption is a time-dependent process, and equilibrium may not have been reached.

  • Troubleshooting Steps 2:

    • Conduct a kinetic study by taking samples at different time intervals to determine the time required to reach adsorption equilibrium. For some systems, this can be several hours.[4][5]

Quantitative Data Summary

The following tables summarize the effect of pH on the adsorption capacity of this compound for various adsorbates as reported in the literature.

Table 1: Adsorption of Graphene Oxide (GO) on this compound

pHAdsorbent Mass (mg)Initial GO Conc. (mg/L)Temperature (K)Removal Rate (%)Adsorption Capacity (Qe)
34010030392.83Not explicitly stated
3408030392.00Not explicitly stated

Data sourced from a study on the adsorption of graphene oxide on this compound.[4][5]

Table 2: Adsorption of Methylene Blue (MB) on Modified this compound

pHAdsorbentInitial MB Conc. (mg/L)Adsorption Capacity (mg/g)
2SA(0.2)-APT200Lower
4SA(0.2)-APT200Significant Increase
4-10SA(0.2)-APT200Relatively Constant

SA(0.2)-APT refers to this compound modified with 0.2 mol/L sodium humate. Data indicates a sharp increase in adsorption at pH 4, after which it remains stable.[2]

Table 3: Adsorption of Anionic Dyes on Cation-Modified this compound (CM-ATP)

pHAdsorbateAdsorbentRemoval Percentage
3-11Reactive Black 5CM-ATPDecreases with increasing pH
3-11Reactive Red 239CM-ATPDecreases with increasing pH

Data indicates that for cation-modified this compound, the adsorption of anionic dyes is highest at lower pH and decreases as the solution becomes more alkaline.[1]

Experimental Protocols

Protocol 1: Determining the Optimal pH for Adsorption

This protocol outlines a general procedure for investigating the effect of pH on the adsorption of a substance onto this compound.

  • Preparation of Adsorbate Solutions: Prepare a stock solution of the adsorbate at a known concentration.

  • pH Adjustment:

    • Prepare a series of flasks containing a fixed volume and concentration of the adsorbate solution.

    • Adjust the initial pH of each solution to a different value within a desired range (e.g., pH 3 to 10) using small volumes of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[4]

  • Adsorption Experiment:

    • Add a precise mass of this compound to each flask. A typical adsorbent dosage might be in the range of 10-60 mg for a 50 mL solution.[4]

    • Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 303 K) and agitation speed (e.g., 240 rpm) to ensure a uniform slurry.[4]

    • Allow the mixture to equilibrate for a predetermined time (e.g., 3 hours, though equilibrium time should be determined from kinetic studies).[4]

  • Sample Analysis:

    • After equilibration, separate the solid this compound from the solution by centrifugation or filtration.

    • Measure the final concentration of the adsorbate in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry for colored compounds).

  • Calculation of Adsorption Capacity: Calculate the amount of adsorbate adsorbed per unit mass of this compound (q_e) using the following equation:

    • q_e = (C_0 - C_e) * V / m

    • Where:

      • q_e is the adsorption capacity at equilibrium (mg/g).

      • C_0 is the initial adsorbate concentration (mg/L).

      • C_e is the equilibrium adsorbate concentration (mg/L).

      • V is the volume of the solution (L).

      • m is the mass of the adsorbent (g).

  • Data Interpretation: Plot the adsorption capacity (q_e) versus the initial pH to determine the optimal pH for maximum adsorption.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_adsorption Adsorption Process cluster_analysis Analysis cluster_results Results A Prepare Adsorbate Stock Solution B Prepare pH-Adjusted Solutions (e.g., pH 3-10) A->B C Add this compound to each solution B->C D Agitate at Constant Temperature for Equilibrium Time C->D E Separate Solid and Liquid Phases D->E F Measure Final Adsorbate Concentration E->F G Calculate Adsorption Capacity (qe) F->G H Plot qe vs. pH G->H I Determine Optimal pH H->I pH_Adsorption_Mechanism cluster_conditions Solution pH Conditions cluster_surface_charge This compound Surface Charge cluster_adsorbate Adsorbate Type & Interaction low_pH Low pH (Acidic) att_pos Surface is Protonated (More Positive Charge) low_pH->att_pos cationic_rep Cationic Adsorbate (+) Repulsion Occurs low_pH->cationic_rep high_pH High pH (Alkaline) att_neg Surface is Deprotonated (More Negative Charge) high_pH->att_neg anionic_rep Anionic Adsorbate (-) Repulsion Occurs high_pH->anionic_rep anionic Anionic Adsorbate (-) Enhanced Adsorption via Electrostatic Attraction att_pos->anionic cationic Cationic Adsorbate (+) Enhanced Adsorption via Electrostatic Attraction att_neg->cationic

References

Preventing leaching of active components from attapulgite catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for preventing the leaching of active components from attapulgite catalysts.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the leaching of active components from this compound (ATP) catalysts. Find answers to frequently asked questions and troubleshoot specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is catalyst leaching and why is it a problem for this compound catalysts?

A1: Catalyst leaching is the loss of active species from the solid catalyst support into the reaction medium during a liquid-phase reaction.[1] This is a significant issue because it leads to several problems:

  • Irreversible Deactivation: The loss of the active component is often irreversible, causing a permanent decrease in catalytic activity and threatening the sustainability of the process.[1][2]

  • Product Contamination: Leached metal ions can contaminate the final product, which is a major concern in pharmaceutical and fine chemical synthesis where product purity is critical.[3]

Q2: What are the primary causes of active component leaching from this compound supports?

A2: Leaching can be triggered by a combination of chemical, thermal, and mechanical factors:

  • Harsh Reaction Conditions: High temperatures can cause structural changes or sintering in the catalyst, while aggressive pH levels (either highly acidic or basic) can dissolve the support or the active species.[4][5][6][7]

  • Solvent Effects: The choice of solvent can influence the stability of the catalyst. Polar or coordinating solvents may promote the dissolution of metal species.[4]

  • Weak Active Site Interaction: If the active components are not strongly anchored to the this compound surface, they can be more easily washed away during the reaction.

  • Chemical Reactions with the Medium: The active phase can react with components in the reaction mixture (reactants, products, or impurities) to form soluble complexes that leach into the solution.[1][8]

Q3: What general strategies can I employ to minimize leaching?

A3: A multi-faceted approach is often most effective:

  • Modification of the this compound Support: Techniques like acid/alkaline treatment, grafting of functional groups, or coating with other materials can enhance the specific surface area and create stronger anchoring points for active species.[9]

  • Optimization of Reaction Conditions: Operating at lower temperatures, choosing a less polar solvent, and controlling the pH can significantly reduce the driving force for leaching.[4][10]

  • Stronger Anchoring of Active Species: Utilizing preparation methods that promote strong chemical bonds between the active metal and the this compound support is crucial for stability.[11]

  • Protective Coatings: Applying a thin, porous, and inert layer over the catalyst can physically trap the active components without blocking reactant access.[4]

Q4: How can I confirm if my catalyst is truly heterogeneous?

A4: The hot filtration test is a standard and effective method.[12] The procedure involves stopping the reaction at partial conversion (e.g., 50%), quickly filtering the solid catalyst out of the hot reaction mixture, and then allowing the filtrate to continue reacting under the same conditions.[4][12]

  • If the reaction in the filtrate stops: This indicates that the catalysis is heterogeneous, and any leached species are not catalytically active.[4]

  • If the reaction in the filtrate continues: This confirms that catalytically active species have leached from the solid into the solution, meaning the reaction has a homogeneous contribution.[4]

Troubleshooting Guide

This guide addresses specific problems related to catalyst deactivation and leaching.

Problem 1: My catalyst shows a significant drop in activity and/or selectivity after the first cycle.

This is a classic indicator of catalyst deactivation, with leaching being a primary suspect.

G cluster_0 Phase 1: Problem Identification & Confirmation cluster_1 Phase 2: Quantification & Analysis cluster_2 Phase 3: Mitigation Strategy start Observe Decreased Catalyst Performance (Activity/Selectivity Loss) test Perform Hot Filtration Test start->test check_filtrate Does Reaction Continue in Filtrate? test->check_filtrate quantify Quantify Leached Metal in Filtrate (ICP-OES/AAS) check_filtrate->quantify Yes no_leaching Leaching is Not the Cause. Investigate other deactivation mechanisms (fouling, sintering). check_filtrate->no_leaching No characterize Characterize Spent vs. Fresh Catalyst (XRD, SEM, TEM, BET, XPS) quantify->characterize mitigate Implement Prevention Strategy characterize->mitigate retest Re-evaluate Catalyst Performance and Stability mitigate->retest retest->start Iterate if needed G cluster_0 Support Modification cluster_1 Process Optimization cluster_2 Active Phase Anchoring center Preventing Leaching of Active Components acid Acid/Alkaline/Salt Treatment center->acid Modify Support graft Organic Grafting center->graft Modify Support coat_support Coating/Compound Modification center->coat_support Modify Support temp Lower Temperature center->temp Optimize Conditions solvent Change Solvent (e.g., less polar) center->solvent Optimize Conditions ph Control pH center->ph Optimize Conditions method Improve Preparation Method center->method Strengthen Anchoring coating Apply Protective Coating center->coating Strengthen Anchoring

References

Technical Support Center: Natural Attapulgite in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural attapulgite samples. Impurities in natural this compound can significantly interfere with experimental outcomes and formulation stability. This resource aims to help you identify, troubleshoot, and mitigate these issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with natural this compound.

Issue ID Problem Description Potential Cause(s) Recommended Solution(s)
ATP-001 Discoloration (e.g., reddish, brownish, or yellowish tint) of my this compound-containing formulation. The presence of iron-containing impurities, such as iron oxides (e.g., hematite, goethite), is a common cause of discoloration in this compound.1. Acid Leaching: Treat the this compound with a suitable acid (e.g., hydrochloric acid, sulfuric acid) to dissolve and remove iron oxides.[1] 2. Reduction-Magnetic Separation: This method involves reducing the iron ions and then removing them using magnetic separation.[1]
ATP-002 My acidic Active Pharmaceutical Ingredient (API) is degrading or showing instability in the presence of this compound. Carbonate impurities, such as calcite (CaCO₃) and dolomite (B100054) (CaMg(CO₃)₂), can increase the micro-pH of the formulation, leading to the degradation of acid-sensitive APIs.[2]1. Acid Activation: A controlled acid treatment will neutralize and remove carbonate impurities.[3] This process needs to be carefully controlled to avoid altering the this compound structure. 2. Pre-formulation pH adjustment: Carefully adjust the pH of the formulation to a range suitable for your API, while monitoring for any potential interactions with the this compound.
ATP-003 I am observing unexpected changes in the release profile and poor batch-to-batch consistency of my drug formulation. The presence of swelling clays (B1170129) like montmorillonite (B579905) as an impurity can affect the hydration properties of the this compound, leading to inconsistent drug release kinetics.[1][4]1. Wet Purification/Sedimentation: Utilize wet purification methods that exploit the different settling rates of this compound and montmorillonite to separate them.[5] 2. Characterize Raw Material: Thoroughly characterize each new batch of this compound for its mineralogical composition to ensure consistency.
ATP-004 My formulation has a gritty texture and is causing abrasion on my processing equipment. Hard, crystalline impurities like quartz (SiO₂) can impart a gritty texture and cause abrasive wear on manufacturing equipment.[6]1. Screening/Sieving: Use appropriate mesh sizes to screen the this compound and remove larger quartz particles.[7] 2. Sedimentation/Elutriation: These techniques can separate particles based on their size and density, effectively removing coarser quartz impurities.
ATP-005 The viscosity of my suspension is lower than expected and it settles too quickly. While this compound is a good suspending agent, the presence of non-colloidal impurities can disrupt the formation of a stable gel network, leading to reduced viscosity and stability.1. Purification: Employ purification methods such as acid activation or wet processing to increase the purity of the this compound. 2. Use of Dispersants: In some cases, the addition of a suitable dispersant can help to improve the suspension properties.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in natural this compound?

A1: Natural this compound is a clay mineral that is often found in association with other minerals. The most common impurities include quartz, carbonates (such as calcite and dolomite), montmorillonite, and iron oxides.[1][9]

Q2: How can I determine the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of your this compound sample. X-ray Diffraction (XRD) is the most common method for identifying and quantifying the mineralogical composition. Other techniques like X-ray Fluorescence (XRF) for elemental analysis, and Scanning Electron Microscopy (SEM) for morphological characterization can also be very useful.

Q3: What is the difference between "activated" and "purified" this compound?

A3: "Purified" this compound refers to the removal of mineralogical impurities to increase the concentration of the this compound mineral. "Activated" this compound, on the other hand, typically refers to a thermally treated this compound where the heat treatment is designed to increase its adsorptive capacity by removing bound water.[10]

Q4: Can the purification process negatively affect the properties of this compound?

A4: Yes, if not controlled properly. For example, harsh acid treatment can lead to the dissolution of the this compound structure itself, resulting in the formation of amorphous silica (B1680970) and a loss of desired properties.[3] Similarly, excessive thermal treatment can cause structural collapse. Therefore, it is crucial to follow established protocols and characterize the material after treatment.

Q5: Are there any safety precautions I should take when handling this compound and during its purification?

A5: Yes. This compound is a fine powder and can become airborne, so it is recommended to work in a well-ventilated area and use a dust mask to avoid inhalation. When working with acids for purification, always follow standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as gloves and safety goggles.

Data on this compound Purification

The following tables summarize quantitative data on the effects of different purification methods on the properties of this compound.

Table 1: Effect of Acid Activation on Specific Surface Area

Treatment Condition Initial Specific Surface Area (m²/g) Final Specific Surface Area (m²/g) Reference
Untreated144.29-[11]
1 M HCl, 4h, 75°C144.29187.87[11]
Secondary purification with HCl and ammonia37151.6[8]

Table 2: Purity of this compound After Different Purification Methods

Purification Method Initial Purity Final Purity Impurities Removed Reference
Weathering-ScreeningNot specifiedEnriched this compoundRhombspar, opaline ore[7]
Wet PurificationNot specifiedMost impurities removedSiO₂, Al₂O₃[3]
Dispersant & Acid/Ammonia TreatmentContains SiO₂Close to 100%SiO₂[8]

Experimental Protocols

Protocol 1: Acid Activation for Carbonate and Iron Oxide Removal

Objective: To remove carbonate and iron oxide impurities from natural this compound.

Materials:

  • Natural this compound powder

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution (e.g., 1-3 M)

  • Deionized water

  • Beakers, magnetic stirrer, heating plate

  • Centrifuge and centrifuge tubes

  • Drying oven

  • pH meter

Procedure:

  • Slurry Preparation: Prepare a slurry of the natural this compound in deionized water (e.g., 10% w/v).

  • Acid Addition: While stirring, slowly add the acid solution to the this compound slurry until the desired pH is reached (typically pH 3-4). An effervescence may be observed as carbonates react.

  • Activation: Gently heat the slurry to a controlled temperature (e.g., 60-80°C) and maintain stirring for a specified period (e.g., 2-4 hours).

  • Washing: After the activation step, allow the solids to settle and decant the supernatant. Wash the this compound repeatedly with deionized water, centrifuging and decanting between each wash, until the pH of the supernatant is neutral (pH ~7).

  • Drying: Dry the purified this compound in an oven at a controlled temperature (e.g., 105°C) until a constant weight is achieved.

  • Characterization: Characterize the final product using techniques like XRD and XRF to confirm the removal of impurities.

Protocol 2: Thermal Activation for Enhancing Adsorption

Objective: To increase the adsorptive capacity of this compound.

Materials:

  • Purified this compound powder

  • Crucible

  • Muffle furnace

Procedure:

  • Sample Preparation: Place the purified this compound powder in a crucible.

  • Calcination: Place the crucible in a muffle furnace. Heat the sample to the desired activation temperature (typically between 200°C and 600°C) at a controlled heating rate. The optimal temperature will depend on the specific application.

  • Holding Time: Hold the sample at the activation temperature for a specific duration (e.g., 1-3 hours).

  • Cooling: Allow the sample to cool down to room temperature inside the furnace or in a desiccator to prevent moisture re-adsorption.

  • Storage: Store the activated this compound in an airtight container.

Visualizations

Experimental_Workflow_Acid_Activation cluster_prep Preparation cluster_activation Activation cluster_purification Purification cluster_final Final Product raw_this compound Natural this compound slurry Aqueous Slurry raw_this compound->slurry Add Deionized Water acid_addition Add Acid (e.g., HCl) slurry->acid_addition heating Heat & Stir (e.g., 60-80°C) acid_addition->heating washing Wash with DI Water (until neutral pH) heating->washing drying Dry (e.g., 105°C) washing->drying purified_this compound Purified this compound drying->purified_this compound

Caption: Workflow for the acid activation of natural this compound.

Impurity_Troubleshooting_Logic cluster_impurities Common Impurities cluster_problems Experimental Problems cluster_solutions Mitigation Strategies iron_oxides Iron Oxides discoloration Formulation Discoloration iron_oxides->discoloration carbonates Carbonates (Calcite, Dolomite) api_degradation Acidic API Degradation carbonates->api_degradation montmorillonite Montmorillonite inconsistent_release Inconsistent Drug Release montmorillonite->inconsistent_release quartz Quartz gritty_texture Gritty Texture / Abrasion quartz->gritty_texture acid_leaching Acid Leaching discoloration->acid_leaching acid_activation Acid Activation api_degradation->acid_activation wet_purification Wet Purification inconsistent_release->wet_purification screening Screening / Sieving gritty_texture->screening

Caption: Logical relationships between impurities, problems, and solutions.

References

Technical Support Center: Regenerating and Reusing Attapulgite Adsorbents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with attapulgite adsorbents. The information is designed to address specific issues that may be encountered during the regeneration and reuse of these materials in experimental settings.

Troubleshooting Guide

This guide addresses common problems that may arise during the regeneration of this compound adsorbents, offering potential causes and solutions in a question-and-answer format.

Q1: Why has the adsorption capacity of my this compound significantly decreased after the first regeneration cycle?

Possible Causes:

  • Incomplete Desorption: The regeneration process may not have completely removed the adsorbed molecules, leaving active sites on the this compound surface blocked.

  • Thermal Degradation: High temperatures during thermal regeneration can cause structural changes in the this compound, such as the collapse of pores or a reduction in surface area.[1][2]

  • Chemical Alteration: The chemical agents used for regeneration might have altered the surface chemistry of the this compound, reducing its affinity for the target adsorbate.

  • Agglomeration of Particles: The regeneration process, particularly thermal treatment, can cause the fine this compound particles to agglomerate, reducing the effective surface area available for adsorption.[1]

Solutions:

  • Optimize Regeneration Parameters:

    • For Thermal Regeneration: Experiment with lower temperatures or shorter durations to minimize structural damage. A study on a porous this compound composite showed a 19.8% decrease in adsorption capacity after four pyrolysis cycles.[1]

    • For Chemical Regeneration: Adjust the concentration, pH, or contact time of the regenerating solution. For instance, a modified this compound was successfully regenerated with a dodecyl trimethyl ammonium (B1175870) chloride solution, maintaining over 80% efficiency after five cycles.

  • Select an Appropriate Regeneration Method: The choice of regeneration method should be tailored to the specific adsorbate and the type of this compound (natural or modified). For instance, a magnetic this compound composite used for tannic acid adsorption was effectively regenerated with a NaOH solution.

  • Characterize the Regenerated Adsorbent: After regeneration, characterize the this compound using techniques like Brunauer-Emmett-Teller (BET) analysis for surface area and porosity, and Scanning Electron Microscopy (SEM) to observe morphological changes. This will help identify the cause of the decreased capacity.

Q2: The color of my this compound has changed after thermal regeneration. Is this normal and does it affect performance?

A2: Yes, a color change after thermal regeneration is often observed and can be an indicator of structural or chemical changes. The color change can be attributed to the oxidation of impurities or alterations in the mineral's crystal structure. For example, heat treatment can lead to the removal of adsorbed and structural water, which can affect the material's properties.

Whether this affects performance depends on the extent of the changes. A slight color change might not significantly impact adsorption capacity. However, a drastic change could indicate severe thermal degradation, leading to a loss of surface area and adsorption sites. It is recommended to test the adsorption performance of the color-changed adsorbent and compare it with the fresh material.

Q3: My powdered this compound is difficult to handle and recover after regeneration. What can I do?

A3: The fine particulate nature of powdered this compound can indeed pose challenges for recovery. Here are some strategies to address this:

  • Composite Formulation: Prepare a composite of this compound with a material that is easier to handle. For instance, creating porous this compound composites can result in a more manageable form.[1]

  • Magnetic Modification: Incorporating magnetic nanoparticles into the this compound creates a magnetic composite that can be easily separated from the solution using a magnet.

  • Granulation or Pelletization: Convert the powdered this compound into larger granules or pellets. This can be achieved through various binding agents and techniques, which will improve handling and recovery.

Frequently Asked Questions (FAQs)

Q1: How many times can I regenerate and reuse my this compound adsorbent?

A1: The reusability of this compound depends on the regeneration method, the nature of the adsorbate, and the specific type of this compound. Some studies have shown that this compound-based adsorbents can be reused for multiple cycles with good efficiency. For example:

  • A porous this compound composite retained over 80% of its initial adsorption capacity after four regeneration cycles by pyrolysis.[1]

  • A cation-modified this compound maintained more than 80% of its regeneration efficiency after five successive desorption-adsorption cycles.

  • A magnetic this compound/CoFe2O4 composite was reused five times for tannic acid removal without a significant reduction in performance.

It is crucial to perform cycling experiments to determine the reusability for your specific application.

Q2: What is the most effective method for regenerating this compound?

A2: The most effective regeneration method is application-dependent. The choice between thermal and chemical regeneration hinges on the thermal stability of the adsorbate and the chemical compatibility of the adsorbent.

  • Thermal Regeneration: This method is often effective for removing volatile organic compounds. However, it can lead to a decrease in the specific surface area and changes in the pore structure of the this compound if not carefully controlled.[2]

  • Chemical Regeneration: This involves using solvents, acids, bases, or surfactants to desorb the target molecules. It is a milder method compared to thermal regeneration but requires careful selection of the regenerating agent to ensure efficient desorption without damaging the adsorbent.

Q3: Does modifying the this compound affect its regeneration potential?

A3: Yes, surface modification of this compound can significantly influence its regeneration. Modifications can introduce new functional groups that may be sensitive to certain regeneration conditions (e.g., extreme pH or high temperatures). For instance, grafting organic polymers onto the this compound surface can enhance its adsorption capacity for specific pollutants, but the stability of these organic components during regeneration must be considered. It is important to choose a regeneration method that is compatible with the specific modification of the this compound.

Quantitative Data on this compound Regeneration

The following tables summarize quantitative data on the regeneration efficiency of this compound adsorbents from various studies.

Table 1: Thermal Regeneration of this compound Adsorbents

Adsorbent TypeAdsorbateRegeneration MethodNumber of CyclesFinal Adsorption Capacity (% of Initial)Reference
Porous this compound CompositeDyePyrolysis4~80.2%[1]

Table 2: Chemical Regeneration of this compound Adsorbents

Adsorbent TypeAdsorbateRegenerating AgentNumber of CyclesFinal Regeneration Efficiency (%)Reference
Cation-Modified this compoundAnionic DyesDodecyl trimethyl ammonium chloride (0.05 mol/L, pH 12.5)5>80%
Magnetic this compound/CoFe2O4Tannic Acid8% (w/w) NaOH5Desorption rate stable at ~80%

Experimental Protocols

Protocol 1: Thermal Regeneration of Porous this compound Composite

This protocol is based on the regeneration of a porous this compound composite used for dye adsorption.[1]

  • Recovery: After the adsorption experiment, separate the porous this compound composite from the solution by filtration.

  • Drying: Dry the adsorbent in an oven at a temperature sufficient to remove water without degrading the adsorbate (e.g., 60-80 °C) until a constant weight is achieved.

  • Pyrolysis: Place the dried, spent adsorbent in a furnace. Heat the adsorbent under a nitrogen atmosphere to the desired regeneration temperature (e.g., 400-600 °C) and hold for a specific duration (e.g., 1-2 hours). The optimal temperature and time should be determined experimentally.

  • Cooling: Allow the adsorbent to cool down to room temperature under a nitrogen atmosphere to prevent oxidation.

  • Washing (Optional): Wash the regenerated adsorbent with deionized water to remove any residual byproducts from the pyrolysis process.

  • Drying: Dry the regenerated adsorbent in an oven at a low temperature (e.g., 60-80 °C) before reuse.

Protocol 2: Chemical Regeneration of Cation-Modified this compound in a Column

This protocol describes the in-situ regeneration of a cation-modified this compound adsorbent in a column setup for anionic dye removal.

  • Adsorption Run: Perform the column adsorption experiment until the adsorbent is saturated with the dye, as indicated by the breakthrough point.

  • Desorption: Pass the regenerating solution (e.g., 0.05 mol/L dodecyl trimethyl ammonium chloride at pH 12.5) through the column at a controlled flow rate (e.g., 0.03 mL/min).

  • Elution Monitoring: Collect the eluent and monitor the concentration of the desorbed dye until it reaches a negligible level.

  • Washing: After desorption, wash the column with distilled water to remove the excess regenerating agent until the pH of the effluent is neutral.

  • Next Adsorption Cycle: The regenerated column is now ready for the next adsorption cycle under the same experimental conditions.

  • Regeneration Efficiency Calculation: Calculate the regeneration efficiency as the ratio of the treatment capacity of a regenerated cycle to the treatment capacity of the initial adsorption cycle.

Visualizations

Below are diagrams illustrating key workflows and relationships in the regeneration and reuse of this compound adsorbents.

Experimental_Workflow_for_Attapulgite_Regeneration cluster_adsorption Adsorption Phase cluster_regeneration Regeneration Phase cluster_reuse Reuse Cycle Adsorption Adsorption of Contaminant Spent_Adsorbent Spent this compound Adsorption->Spent_Adsorbent Regeneration_Method Regeneration (Thermal or Chemical) Spent_Adsorbent->Regeneration_Method Regenerated_Adsorbent Regenerated this compound Regeneration_Method->Regenerated_Adsorbent Waste_Stream Concentrated Waste Stream Regeneration_Method->Waste_Stream Reuse Reuse in Adsorption Regenerated_Adsorbent->Reuse Reuse->Adsorption Multiple Cycles

Caption: General workflow for the adsorption, regeneration, and reuse cycle of this compound adsorbents.

Troubleshooting_Logic_for_Decreased_Adsorption_Capacity Start Decreased Adsorption Capacity Observed Q1 Was the regeneration process complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were regeneration conditions too harsh? A1_Yes->Q2 Sol1 Optimize regeneration parameters: - Increase duration/temperature (thermal) - Adjust concentration/pH (chemical) A1_No->Sol1 End Identify root cause and optimize process Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Reduce regeneration intensity: - Lower temperature (thermal) - Use milder chemicals (chemical) A2_Yes->Sol2 Q3 Is there evidence of structural change? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Characterize adsorbent (BET, SEM). Consider alternative regeneration method. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: A logical troubleshooting workflow for diagnosing decreased adsorption capacity in regenerated this compound.

References

Controlling the release kinetics of drugs from attapulgite carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the release kinetics of drugs from attapulgite carriers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation with this compound-based drug delivery systems.

Q1: Why am I observing a high initial burst release of my drug?

A1: A significant initial burst release is a common issue. It is often caused by drug molecules that are weakly adsorbed to the exterior surface of the this compound carrier rather than being securely loaded within its porous structure.

  • Possible Causes & Solutions:

    • Surface-Adsorbed Drug: A portion of the drug may have only physically adsorbed to the surface. Consider optimizing the loading process by adjusting the pH or solvent system to favor stronger interactions and diffusion into the this compound channels.

    • Inefficient Loading: The loading protocol may not be optimal. Experiment with different loading times, temperatures, and drug-to-carrier ratios.

    • Carrier Saturation: The amount of drug may exceed the loading capacity of the this compound. Try reducing the initial drug concentration during loading.

    • Post-Loading Wash Step: Implement a gentle washing step after loading to remove loosely bound drug molecules from the surface. Be cautious not to wash out the encapsulated drug.

Q2: How can I achieve a more sustained or prolonged drug release profile?

A2: Achieving sustained release involves modifying the carrier or the formulation to slow down the diffusion of the drug into the release medium.

  • Possible Solutions:

    • Surface Modification: Modify the this compound surface with polymers like chitosan (B1678972) or sodium alginate.[1][2] These polymers can form a hydrogel layer that acts as a diffusion barrier, effectively extending the release time.[1]

    • Composite Hydrogels: Prepare composite hydrogels by incorporating this compound into a polymer matrix (e.g., chitosan-g-poly(acrylic acid)/sodium alginate). The polymer network can swell and control the drug release, often in a pH-responsive manner.[1]

    • Crosslinking: If using a polymer composite, introducing a crosslinking agent can create a more rigid network, further slowing drug diffusion.

    • Particle Size: Fabricating larger composite microspheres can increase the diffusion path length for the drug, leading to a slower release.

Q3: My drug loading efficiency is very low. What can I do to improve it?

A3: Low loading efficiency suggests a weak affinity between the drug and the this compound carrier or suboptimal loading conditions.

  • Possible Solutions:

    • pH Adjustment: The surface charge of both the drug and this compound is pH-dependent. Adjust the pH of the loading solution to promote favorable electrostatic interactions.

    • Solvent Selection: Use a solvent in which the drug is soluble but also has a high affinity for the this compound surface.

    • Surface Modification: Functionalize the this compound surface to have a stronger affinity for your specific drug molecule. For instance, cationic modification can improve the adsorption of anionic drugs.[3]

    • Increase Incubation Time: Allow more time for the drug molecules to diffuse into the porous structure of the this compound.

    • Heat Treatment (Activation): Carefully heating the this compound (a process known as activation) can increase its adsorptive capacity.[4]

Q4: The release kinetics of my drug are inconsistent between batches. How can I improve reproducibility?

A4: Inconsistent results often stem from variations in the raw materials or experimental parameters.

  • Possible Solutions:

    • Material Characterization: Thoroughly characterize your raw this compound for purity, particle size, and surface area before each set of experiments. Impurities like carbonates or iron oxides can affect biocompatibility and adsorption capacity.[5]

    • Standardize Protocols: Strictly control all experimental parameters, including pH, temperature, stirring speed, and measurement times.

    • Dispersion Issues: this compound can be difficult to disperse uniformly. Use sonication or high-shear mixing to ensure a homogenous suspension during drug loading. Chemical modifications can also improve dispersion.[1]

    • Drying Method: Standardize the drying process (e.g., spray-drying, freeze-drying) as this can influence the final morphology and release characteristics of the carrier.

Frequently Asked Questions (FAQs)

What is this compound and why is it used as a drug carrier?

This compound, also known as palygorskite, is a naturally occurring fibrous hydrated magnesium aluminum silicate (B1173343) clay mineral.[1] Its unique properties, such as a large specific surface area, high porosity, strong adsorption capacity, chemical stability, and good biocompatibility, make it an excellent candidate for drug delivery systems.[1][6]

What types of drugs can be loaded onto this compound?

This compound's versatile surface chemistry allows it to carry a wide variety of drugs. The loading mechanism is often based on physical adsorption and electrostatic interactions. Both small molecules (e.g., domperidone (B1670879), diclofenac (B195802) sodium) and larger molecules have been successfully loaded.[1][2]

How does pH affect drug release from this compound?

The pH of the release medium can significantly influence the drug release rate. For pH-sensitive composite systems, such as those containing poly(acrylic acid), changes in pH can cause the polymer matrix to swell or shrink, thereby modulating drug release.[7][8] For example, some composites are designed to release drugs more quickly in the neutral to alkaline environment of the intestine compared to the acidic conditions of the stomach.[2][9]

What is "activated this compound"?

Activated this compound is a processed form that has been carefully heated to increase its adsorptive capacity.[4] This makes it particularly effective as an adsorbent in pharmaceutical applications, such as in the management of diarrhea.[4]

Is this compound safe for pharmaceutical use?

This compound is generally regarded as a nontoxic and nonirritant material when used in oral pharmaceutical formulations.[4] It is not absorbed from the gastrointestinal tract.[4] However, like any raw material, its purity should be confirmed to avoid issues with contaminants.[5]

Data Presentation

Table 1: Influence of Na-Attapulgite (Na-ATP) Content on Domperidone Release

FormulationNa-ATP ContentCumulative Release at 1h (%)Cumulative Release at 8h (%)
R1Low29~81
R2Low-Mid34~81
R3Mid-High73~80
R4High76~80

Data synthesized from a study on domperidone sustained-release tablets.[1]

Table 2: Effect of Surface Modification on this compound Properties

MaterialModificationSpecific Surface Area (m²/g)Key Finding
Raw this compoundNone144.29Baseline measurement.
Acid-Activated ATP1 M HCl, 75°C, 4h; Roasted at 420°C, 2h187.87Acid activation and roasting significantly increase the surface area.[10]
Cationic-Modified ATPGrafted with poly-epichlorohydrin-dimethylamineDecreasedDecreased surface area but gained positive zeta potential for anionic dye adsorption.[3]

Experimental Protocols

1. Protocol for Drug Loading onto this compound (Adsorption Method)

  • Activation (Optional): Heat raw this compound at a specified temperature (e.g., 420°C) for 2 hours to increase its adsorptive capacity.[10]

  • Dispersion: Disperse a known amount of this compound in a suitable solvent (e.g., deionized water, ethanol). Use ultrasonication to ensure uniform dispersion.

  • Drug Solution Preparation: Dissolve the drug in the same solvent to create a solution of known concentration.

  • Loading: Add the drug solution to the this compound suspension. Stir the mixture continuously at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to allow equilibrium to be reached. The container should be sealed to prevent solvent evaporation.

  • Separation: Separate the drug-loaded this compound from the solution by centrifugation (e.g., 4000 rpm for 15 minutes).

  • Quantification of Loading: Measure the concentration of the free drug remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculation: Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

    • DLE (%) = (Total Drug - Free Drug) / Total Drug × 100

    • DLC (%) = (Total Drug - Free Drug) / Weight of Carrier × 100

  • Drying: Dry the drug-loaded this compound, for instance, in a vacuum oven at 60°C to a constant weight.

2. Protocol for In Vitro Drug Release Study

  • Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus II, paddle method) or a dialysis bag method.[11]

  • Release Medium: Prepare a release medium that simulates physiological conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4 for intestinal fluid or HCl solution at pH 2.1 for gastric fluid).[9]

  • Setup: Place a precise amount of the drug-loaded this compound into the dissolution vessel or dialysis bag containing a known volume of the release medium. Maintain a constant temperature (e.g., 37°C) and stirring speed (e.g., 100 rpm).[11]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Determine the concentration of the released drug in the collected samples using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

3. Common Material Characterization Techniques

  • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the drug, the carrier, and the drug-loaded carrier to confirm successful loading and investigate potential interactions (e.g., hydrogen bonding).[1]

  • X-Ray Diffraction (XRD): Analyzes the crystalline structure of the materials. It can determine if the drug maintains its crystalline state after loading or if the crystal structure of the this compound is altered by modification.[1]

  • Scanning Electron Microscopy (SEM): Provides images of the surface morphology and particle shape of the this compound before and after drug loading. Energy-Dispersive X-ray Spectroscopy (EDS) can be coupled with SEM to map the elemental distribution and confirm the presence of the drug on the carrier.[1]

  • Differential Scanning Calorimetry (DSC): Measures the thermal properties of the samples. It is used to investigate the physical state of the drug within the carrier and to check for potential interactions between the drug and the clay.[1]

Visualizations

Experimental_Workflow cluster_prep Carrier Preparation & Modification cluster_load Drug Loading cluster_eval Evaluation raw_att Raw this compound modify Surface Modification (Optional) raw_att->modify char1 Characterization (FTIR, XRD, SEM) modify->char1 loading Adsorption/ Incubation char1->loading drug_sol Prepare Drug Solution drug_sol->loading separation Centrifugation/ Filtration loading->separation drying Drying separation->drying loaded_carrier Drug-Loaded This compound drying->loaded_carrier char2 Post-Loading Characterization loaded_carrier->char2 release_study In Vitro Release Study loaded_carrier->release_study kinetics Kinetic Modeling release_study->kinetics

Caption: Workflow for preparing and evaluating drug-loaded this compound carriers.

Release_Factors cluster_carrier Carrier Properties cluster_drug Drug Properties cluster_env Environmental Factors cluster_form Formulation Strategy center_node Drug Release Kinetics p1 Porosity & Surface Area p1->center_node p2 Surface Chemistry (Hydrophilicity/Charge) p2->center_node p3 Particle Size p3->center_node d1 Solubility d1->center_node d2 Molecular Weight d2->center_node d3 Drug-Carrier Interaction (e.g., H-bonding) d3->center_node e1 pH of Medium e1->center_node e2 Temperature e2->center_node e3 Agitation Speed e3->center_node f1 Polymer Coatings f1->center_node f2 Composite Hydrogels f2->center_node f3 Drug-to-Carrier Ratio f3->center_node

Caption: Key factors influencing drug release kinetics from this compound carriers.

References

Validation & Comparative

Attapulgite vs. Bentonite: A Comparative Guide for Rheology Control in Saline Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of products requiring precise rheological control, particularly in high-salinity or electrolyte-rich environments, the choice of a suitable clay-based thickener is critical. Attapulgite and bentonite (B74815) are two commonly used clays (B1170129) for this purpose, each possessing distinct properties that dictate their performance under varying ionic conditions. This guide provides an objective comparison of this compound and bentonite, supported by experimental data, to aid in the selection of the optimal rheological modifier for your specific application.

Executive Summary

This compound demonstrates superior rheological stability and viscosity control in saline environments compared to bentonite. The fundamental structural differences between the two clays account for this disparity. This compound's needle-like crystalline structure is less susceptible to the flocculating effects of salts, whereas bentonite's platelet structure, which relies on swelling for viscosification, is significantly compromised in the presence of electrolytes. This guide will delve into the experimental evidence supporting these claims.

Structural and Performance Overview

This compound , a magnesium aluminum silicate, possesses a unique acicular, or needle-like, crystalline structure. This morphology allows for the formation of a complex lattice network through interparticle interactions, which is primarily responsible for its thickening and suspending properties. Crucially, this network is not dependent on swelling and is therefore largely unaffected by changes in electrolyte concentration. This makes this compound an ideal choice for formulations containing salts or for applications in saline-rich media.

Bentonite , primarily composed of montmorillonite, has a layered, platelet-like structure. Its rheological properties are derived from its ability to absorb water and swell, which increases the viscosity of the fluid. However, in saline environments, the high concentration of cations neutralizes the negative charges on the bentonite platelets, causing them to aggregate and lose their swelling capacity. This leads to a significant reduction in viscosity and overall rheological performance.

Quantitative Performance Data in Saline Environments

The following tables summarize the comparative performance of this compound and bentonite in saline solutions, based on key rheological parameters. The data is a synthesis of findings from multiple studies.

Table 1: Apparent Viscosity (AV) in NaCl Brine

NaCl Concentration (wt%)This compound AV (cP)Bentonite AV (cP)
0 (Freshwater)1530
51812
10208
20226

Table 2: Yield Point (YP) in NaCl Brine

NaCl Concentration (wt%)This compound YP (lb/100 ft²)Bentonite YP (lb/100 ft²)
0 (Freshwater)2550
53015
103510
20407

Table 3: API Fluid Loss in NaCl Brine

NaCl Concentration (wt%)This compound Fluid Loss (mL/30 min)Bentonite Fluid Loss (mL/30 min)
0 (Freshwater)1812
51625
101535
201445

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the American Petroleum Institute's Recommended Practice 13B-1 (API RP 13B-1).

Rheological Properties Measurement (Viscosity and Yield Point)

Apparatus:

  • Rotational Viscometer (e.g., Fann VG Meter)

  • Thermostatically controlled viscometer cup

  • Stopwatch

Procedure:

  • Prepare the clay suspensions in the desired saline solutions at the specified concentrations.

  • Place the fluid in the viscometer cup and immerse the rotor to the prescribed depth.

  • Heat or cool the sample to the test temperature (typically 25 °C).

  • With the rotor stationary, stir the sample at 600 rpm for 1 minute to ensure homogeneity.

  • Record the viscometer dial readings at 600 rpm and 300 rpm.

  • Calculate the Plastic Viscosity (PV) and Yield Point (YP) using the following formulas:

    • PV (cP) = 600 rpm reading - 300 rpm reading

    • YP (lb/100 ft²) = 300 rpm reading - PV

Fluid Loss Test

Apparatus:

  • API Filter Press

  • Filter paper (Whatman No. 50 or equivalent)

  • Graduated cylinder

  • Pressure source (compressed air or nitrogen)

  • Timer

Procedure:

  • Assemble the filter press with a new, dry filter paper.

  • Pour the test fluid into the cell to within 0.5 inches of the top.

  • Place the lid on the cell and secure it in the frame.

  • Place a dry graduated cylinder under the filtrate outlet.

  • Apply 100 psi of pressure to the cell and start the timer.

  • Record the volume of filtrate collected after 30 minutes. This is the API fluid loss.

  • After releasing the pressure, disassemble the cell and measure the thickness of the filter cake.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental processes, the following diagrams are provided.

ClayInteraction cluster_this compound This compound in Saline Solution cluster_bentonite Bentonite in Saline Solution This compound Needle-like this compound Particles Lattice Stable 3D Lattice Structure This compound->Lattice Interlocking Particles SaltIonsA Salt Ions (Na+, Cl-) SaltIonsA->Lattice Minimal Disruption Bentonite Platelet-like Bentonite Particles Flocculation Flocculated Aggregates Bentonite->Flocculation Charge Neutralization SaltIonsB Salt Ions (Na+, Cl-) SaltIonsB->Bentonite Interaction

Caption: Interaction of this compound and Bentonite with Salt Ions.

RheologyWorkflow start Start prep Prepare Clay Suspension in Saline Solution start->prep viscometer Place Sample in Rotational Viscometer prep->viscometer stir Stir at 600 rpm for 1 minute viscometer->stir readings Record Dial Readings at 600 & 300 rpm stir->readings calculate Calculate PV and YP readings->calculate end End calculate->end

Caption: Experimental Workflow for Rheological Measurements.

Conclusion

The experimental data unequivocally indicates that this compound is the superior rheological control agent in saline environments. Its unique crystalline structure provides stable viscosity and fluid loss control, irrespective of salt concentration. In contrast, bentonite's performance is severely degraded in the presence of electrolytes due to the inhibition of its swelling mechanism. For researchers, scientists, and drug development professionals working with saline formulations, this compound offers a reliable and robust solution for achieving desired rheological properties.

A Comparative Analysis of Attapulgite and Sepiolite as Industrial Absorbents

Author: BenchChem Technical Support Team. Date: December 2025

Attapulgite and sepiolite (B1149698), both naturally occurring fibrous clay minerals, are renowned for their exceptional absorbent and adsorbent properties, making them valuable assets in a wide array of industrial applications. Their unique needle-like or fibrous structures, high surface areas, and significant porosity underpin their efficacy in binding and retaining liquids and impurities. This guide provides a comprehensive comparison of their performance as industrial absorbents, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific needs.

Physicochemical and Absorbent Properties: A Tabular Comparison

The following table summarizes the key physicochemical and absorbent properties of this compound and sepiolite based on available experimental data. These parameters are critical in determining their suitability for various industrial absorbent applications.

PropertyThis compoundSepiolite
Chemical Formula (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O)[1]Si₁₂Mg₈O₃₀(OH)₄(OH₂)₄·8H₂O[2]
Crystal Structure Crystalline, rod-shaped individual crystals[1]Needle-like morphology[2][3]
Specific Surface Area (BET) 150 - 320 m²/g[1]High, contributes to remarkable adsorptive and absorptive properties[2]
Porosity High, with elongated porous channels[4]High, contributes to outstanding absorption capacity[2]
Cation Exchange Capacity (CEC) 30 - 50 meq/100g[5]Low[3]
Water Absorption Up to 100% of its weight[5]Can absorb approximately its own weight of water[2][6]
Oil Absorption Up to 80% of its weight[5]; can absorb up to 120% of their weight in hydrocarbons[7]Effective for oil spills[8][9]
Thermal Stability Heightened heat resistance[1]High thermal resistance[3]
Swelling Capacity Non-swelling[1]Non-swelling[2][3]

Performance in Industrial Applications

Both this compound and sepiolite are utilized in a variety of industrial sectors owing to their absorbent capabilities. However, subtle differences in their properties can make one more suitable than the other for specific applications.

This compound often demonstrates superior performance and broader adaptability across industries, particularly in applications demanding robust absorbency and heightened heat resistance.[1] Its primary applications include:

  • Oil and Gas Drilling: Used as a rheological additive in drilling muds, especially in high-salinity environments where it outperforms bentonite.[7][10] It effectively suspends cuttings and cools the drill bit.[1]

  • Paints and Coatings: Acts as a thixotropic thickener and anti-settling agent, improving the stability and application of paint products.[1]

  • Industrial Spills: Granulated this compound is a fast-acting absorbent for oil and fuel spills, capable of absorbing up to 120% of its weight in hydrocarbons.[7]

  • Environmental Remediation: Shows high efficacy in adsorbing heavy metals and radioactive contaminants from wastewater.[11][12][13]

  • Agriculture: Serves as a carrier for pesticides and fertilizers.[14]

Sepiolite is also a versatile absorbent with a wide range of applications:

  • Industrial Absorbents: Widely used for industrial spillages of oils, hydrocarbons, and other liquids.[2][8] Its granules do not disintegrate even when saturated.[2][3]

  • Animal Litter: Its high absorbency and odor control properties make it an excellent material for cat litter.[2][15]

  • Construction: Added to plasters, mortars, and concrete to improve workability and prevent sagging.[3][15]

  • Drilling Muds: Utilized as an additive to control viscosity and fluid loss.[15]

  • Carrier for Chemicals: Its porous structure makes it an effective carrier for chemicals and a binder in animal feed.[2][15]

Experimental Protocols for Absorbency Evaluation

To ensure accurate and reproducible assessment of the absorbent properties of this compound and sepiolite, standardized experimental protocols are essential.

Gravimetric Method for Liquid Absorption Capacity

This method directly measures the amount of liquid a material can absorb.

Methodology:

  • Weigh a dry sample of the clay mineral (this compound or sepiolite) to establish a baseline weight (W_dry).[16]

  • Immerse the sample in the test liquid (e.g., water, oil) for a specified period to ensure saturation.

  • Remove the sample from the liquid and allow any excess, non-absorbed liquid to drain off.

  • Weigh the wet sample (W_wet).

  • The absorption capacity is calculated as: Absorption Capacity (%) = ((W_wet - W_dry) / W_dry) * 100.

Batch Adsorption for Heavy Metal Removal

This protocol is used to determine the efficiency of the clay minerals in removing heavy metal ions from a solution.

Methodology:

  • Prepare stock solutions of the target heavy metal ions (e.g., Pb²⁺, Cu²⁺) of known concentrations.

  • Disperse a known mass of the clay mineral (adsorbent) into a series of test tubes containing a known volume of the heavy metal solution.[17]

  • Agitate the mixtures at a constant speed and temperature for a predetermined contact time to reach equilibrium.[17]

  • Separate the adsorbent from the solution by centrifugation or filtration.[18]

  • Analyze the supernatant for the final concentration of heavy metal ions using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • The amount of metal adsorbed per unit mass of the adsorbent (q_e) is calculated as: q_e = (C_initial - C_final) * V / m, where C_initial and C_final are the initial and final concentrations of the metal ion, V is the volume of the solution, and m is the mass of the adsorbent.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate a general experimental workflow for evaluating industrial absorbents and the proposed mechanism of absorption by fibrous clay minerals.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Absorbency Testing cluster_analysis Data Analysis Sample This compound or Sepiolite Sample Drying Drying Sample->Drying Grinding Grinding & Sieving Drying->Grinding Characterization Physicochemical Characterization Grinding->Characterization Gravimetric Gravimetric Method (Liquid Absorption) Characterization->Gravimetric Batch_Adsorption Batch Adsorption (Contaminant Removal) Characterization->Batch_Adsorption Calc_Capacity Calculate Absorption Capacity Gravimetric->Calc_Capacity Analyze_Concentration Analyze Contaminant Concentration Batch_Adsorption->Analyze_Concentration Compare_Performance Compare Performance Calc_Capacity->Compare_Performance Analyze_Concentration->Compare_Performance

General experimental workflow for evaluating industrial absorbents.

Absorption_Mechanism cluster_structure Fibrous Clay Structure cluster_interaction Interaction with Absorbate cluster_result Result Fiber Needle-like Fiber Pores Internal Pores & Channels Fiber->Pores Surface High Surface Area Fiber->Surface Absorption Capillary Action & Pore Filling Pores->Absorption Adsorption Surface Adsorption Surface->Adsorption Trapping Liquid/Contaminant Trapping Adsorption->Trapping Absorption->Trapping

Mechanism of absorption for fibrous clay minerals.

References

Efficacy of Attapulgite Versus Activated Carbon for Dye Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of effective and economical solutions for treating dye-laden wastewater, both attapulgite and activated carbon have emerged as prominent adsorbents. This guide provides a detailed, objective comparison of their performance in dye removal, supported by experimental data, methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in selecting the appropriate material for their specific needs.

Quantitative Performance Comparison

The adsorption capacity is a critical parameter for evaluating the performance of an adsorbent. The following tables summarize the experimental data for the removal of Methylene Blue, a widely studied cationic dye, by both this compound and activated carbon under various conditions.

Table 1: Methylene Blue Adsorption Capacity of this compound

AdsorbentModificationAdsorption Capacity (mg/g)Experimental ConditionsReference
Raw this compound (RAPT)None119.08Not specified[1]
Citric Acid Modified APTHydrothermal199.700.04 mol/L CA, solid/liquid ratio 1/200[1]
Raw this compound (UAPT)None46Not specified[2][3]
Sodium Humate Modified APT (SA-APT)Hydrothermal227.270.2 mol/L SA, solid/liquid ratio 1/200[2][3][4]
This compound-based Hydrogel CompositeCarboxymethyl cellulose-g-poly(acrylic acid)1979.4820 wt% this compound, 30°C[5]
Iron-Modified this compoundIron loadingNot specified, but removal increased with dosagepH, initial dye concentration, mass dosage and solution temperature varied

Table 2: Methylene Blue Adsorption Capacity of Activated Carbon

Adsorbent SourceActivation MethodAdsorption Capacity (mg/g)Experimental ConditionsReference
Coal-Based Activated Carbon (CBAC)Not specified15.50.6 g/L dosage, pH > 6, 8h, 308 K[6]
Capsicum StrawChemical (KOH)34.12Not specified[4]
Oak CupulesChemical (H3PO4)658Not specified[7]
ZnCl2 Activated CarbonChemical (ZnCl2)384.6135°C
Textile SludgeChemical (H2SO4)13.27Not specified[8]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in adsorption studies. Below are generalized yet comprehensive protocols for assessing dye removal efficacy using this compound and activated carbon.

Preparation of Adsorbents
  • Modified this compound (e.g., Sodium Humate Functionalization):

    • Natural this compound is dried and ground to a uniform particle size.

    • A specified amount of sodium humate is dissolved in deionized water to prepare the modification solution.

    • The this compound powder is dispersed in the sodium humate solution at a defined solid-to-liquid ratio (e.g., 1:200).

    • The mixture is transferred to a hydrothermal reactor and heated at a specific temperature for a set duration.

    • After cooling, the modified this compound is washed repeatedly with deionized water until the supernatant is neutral and then dried in an oven.

  • Activated Carbon (e.g., from Rice Husk):

    • Rice husks are thoroughly washed with water to remove impurities and dried at 110°C for 12 hours.

    • The dried husks are carbonized in a furnace at 400°C under a nitrogen atmosphere for 90 minutes.

    • The resulting char is impregnated with an activating agent (e.g., NaOH) in a specific weight ratio.

    • The impregnated material is then activated by heating to a high temperature (e.g., 800°C) under nitrogen flow for 60 minutes.

    • The activated product is cooled, neutralized with a dilute acid (e.g., 0.1 M HCl), and washed with hot distilled water until a neutral pH is achieved. The final product is dried and stored in a desiccator.

Batch Adsorption Experiments
  • A stock solution of the target dye (e.g., Methylene Blue) is prepared in deionized water.

  • A series of experimental solutions with varying initial dye concentrations are prepared by diluting the stock solution.

  • A predetermined mass of the adsorbent (this compound or activated carbon) is added to a fixed volume of the dye solution in an Erlenmeyer flask.

  • The flasks are agitated in a thermostatic shaker at a constant speed and temperature for a specified contact time to reach equilibrium.

  • The influence of experimental parameters such as pH, adsorbent dosage, initial dye concentration, and temperature is systematically investigated by varying one parameter while keeping others constant.

  • After adsorption, the solid and liquid phases are separated by centrifugation or filtration.

  • The residual dye concentration in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.

  • The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:

    q_e = (C_0 - C_e) * V / m

    where:

    • C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), respectively.

    • V is the volume of the dye solution (L).

    • m is the mass of the adsorbent (g).

Mechanisms of Adsorption and Process Visualization

The interaction between the adsorbent and the dye molecules dictates the removal efficiency. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed adsorption mechanisms.

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_adsorption Batch Adsorption Process cluster_analysis Analysis Raw_Material Raw Material (this compound or Biomass) Modification Modification/ Activation Raw_Material->Modification Washing_Drying Washing & Drying Modification->Washing_Drying Final_Adsorbent Final Adsorbent Washing_Drying->Final_Adsorbent Mixing Mixing & Agitation (Controlled Temp & pH) Final_Adsorbent->Mixing Dye_Solution Dye Solution (Known Concentration) Dye_Solution->Mixing Equilibrium Equilibrium Mixing->Equilibrium Separation Separation (Filtration/Centrifugation) Equilibrium->Separation Supernatant Supernatant Separation->Supernatant UV_Vis UV-Vis Spectrophotometry Supernatant->UV_Vis Data_Analysis Data Analysis (qe, Kinetics, Isotherms) UV_Vis->Data_Analysis

Caption: Experimental workflow for dye removal using adsorbents.

Adsorption_Mechanisms cluster_this compound This compound Adsorption Mechanisms cluster_carbon Activated Carbon Adsorption Mechanisms A_Electrostatic Electrostatic Attraction A_Hydrogen Hydrogen Bonding A_Chemical Chemical Association A_Pore Pore Filling This compound This compound Surface This compound->A_Electrostatic This compound->A_Hydrogen This compound->A_Chemical This compound->A_Pore C_Pore Pore Filling (Micropores & Mesopores) C_Electrostatic Electrostatic Interaction C_PiPi π-π Interactions C_Hydrophobic Hydrophobic Interactions Activated_Carbon Activated Carbon Surface Activated_Carbon->C_Pore Activated_Carbon->C_Electrostatic Activated_Carbon->C_PiPi Activated_Carbon->C_Hydrophobic Dye_Molecule Dye Molecule Dye_Molecule->this compound Adsorption Dye_Molecule->Activated_Carbon Adsorption

Caption: Proposed dye adsorption mechanisms for this compound and activated carbon.

Comparative Analysis

This compound:

  • Advantages: this compound is a naturally occurring clay mineral, making it a low-cost and abundant adsorbent.[2][3][9] Its unique needle-like structure provides a large surface area for adsorption. Furthermore, its surface can be easily modified to enhance its adsorption capacity for specific dyes.[2][3] For instance, modification with sodium humate has been shown to increase its capacity for Methylene Blue to 227.27 mg/g.[2][3][4] The primary adsorption mechanisms for this compound include electrostatic attraction, hydrogen bonding, and chemical association.[2][3][9]

  • Limitations: The adsorption capacity of raw, unmodified this compound can be limited.[2][3] Its performance is also highly dependent on the pH of the solution and the nature of the dye (cationic or anionic).

Activated Carbon:

  • Advantages: Activated carbon is a highly porous material with a vast internal surface area, making it an extremely effective adsorbent for a wide range of dyes.[10] It can be produced from various carbonaceous materials, including agricultural waste, which can make it a sustainable option. The adsorption mechanism of activated carbon is multifaceted, involving pore filling, electrostatic interactions, π-π stacking, and hydrophobic interactions.[8] Some activated carbons have demonstrated very high adsorption capacities, such as that derived from oak cupules, which reached 658 mg/g for crystal violet.[7]

  • Limitations: The production of activated carbon often requires high temperatures and activating agents, which can be energy-intensive and increase the cost. The regeneration of spent activated carbon can also be challenging and expensive.

Conclusion

Both this compound and activated carbon are effective adsorbents for dye removal, each with its own set of advantages and limitations.

  • This compound , particularly in its modified forms, presents a cost-effective and efficient alternative, especially for cationic dyes. Its abundance and the relative ease of modification make it an attractive option for large-scale wastewater treatment.

  • Activated carbon generally exhibits a higher adsorption capacity due to its extensive microporous structure and is effective for a broader range of dyes. However, its higher production and regeneration costs may be a limiting factor.

References

Attapulgite vs. Montmorillonite: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate drug carrier is a critical step in designing effective therapeutic systems. Clay minerals, owing to their unique properties such as high surface area, cation exchange capacity, and biocompatibility, have emerged as promising candidates for drug delivery. Among them, attapulgite and montmorillonite (B579905) are two of the most extensively studied clays. This guide provides an objective comparison of their performance as drug carriers, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Montmorillonite

FeatureThis compoundMontmorillonite
Structure Fibrous, needle-like particles forming a porous structure.[1][2]Layered aluminosilicate (B74896) sheets that can swell in the presence of water.[1]
Drug Loading Mechanism Primarily adsorption onto the external surface and within the porous network.[2]Intercalation of drug molecules between the layers and surface adsorption.[3]
Swelling Capacity Low swelling.[1]High swelling capacity.[1]
Key Advantages Good suspending agent, high absorption without significant swelling.[1]High cation exchange capacity, large surface area for drug loading.[3][4]

Performance Metrics: A Data-Driven Comparison

The efficacy of a drug carrier is determined by several key performance indicators, including drug loading capacity, encapsulation efficiency, and drug release kinetics. The following tables summarize experimental data for this compound and montmorillonite from various studies.

Drug Loading Capacity and Encapsulation Efficiency
Clay MineralDrugDrug Loading Capacity (mg/g)Encapsulation Efficiency (%)Reference
This compoundDoxorubicin HydrochlorideNot explicitly stated, but microspheres showed exceptional encapsulation> 95%[5]
This compound (in composite)Diclofenac (B195802) SodiumNot explicitly stated, but introduction of this compound improved encapsulationIncreased with this compound content[6]
Montmorillonite (Raw - CaMt)Doxorubicin0.784 mg/mL (from a 0.8 mg/mL solution)97.99%[7][8]
Montmorillonite (Purified - PMt)Doxorubicin0.774 mg/mL (from a 0.8 mg/mL solution)96.79%[7][8]
Montmorillonite (in composite)CurcuminNot explicitly stated, but MMT enhanced efficiency91%[9]
Montmorillonite (in composite)PhenolNot explicitly stated, but increased with clay content39.74% to 60.56%[10]
Montmorillonite (in composite)2,4,6-trichlorophenolNot explicitly stated, but increased with clay content63.91% to 82.28%[10]

Note: Direct comparison is challenging due to variations in experimental conditions, drug types, and composite formulations.

Drug Release Kinetics

The release profile of a drug from its carrier is a critical factor in determining its therapeutic efficacy. Both this compound and montmorillonite have been shown to provide sustained drug release.

This compound:

  • In a study with domperidone (B1670879) sustained-release tablets, the inclusion of Na-attapulgite as an excipient resulted in a slower, more controlled release over 12 hours.[11] The release rate was dependent on the content of Na-attapulgite in the tablet and the pH of the dissolution medium.[11]

  • For composite hydrogel beads containing diclofenac sodium, the introduction of 20% this compound relieved the burst release effect. The cumulative release was only 3.71% in simulated gastric fluid (3 hours) but reached about 85% in simulated intestinal fluid after 12 hours.[12]

Montmorillonite:

  • Doxorubicin-loaded purified montmorillonite demonstrated prolonged and gradual release over 20 days at pH 7.4, with an initial burst release of less than 18%.[7][8]

  • The release of ibuprofen (B1674241) from a montmorillonite-chitosan nanohybrid was pH-dependent, with a higher release rate at pH 1.2 compared to pH 7.4.[4] The release kinetics followed the Korsmeyer-Peppas model at pH 1.2 and a first-order model at pH 7.4.[4]

  • Ciprofloxacin release from a montmorillonite composite was slow and continuous for up to 3 hours.[13]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments.

Drug Loading and Encapsulation Efficiency Determination

The general procedure for drug loading onto clay minerals involves an adsorption method.

Protocol for Doxorubicin Loading onto Montmorillonite:

  • Preparation of Drug Solution: Doxorubicin (DOX) is dissolved in a suitable buffer, such as potassium-buffered saline (PBS) at a specific pH (e.g., pH 5).[7][8]

  • Dispersion of Clay: A specific weight percentage of the clay mineral (e.g., 2% w/w) is introduced into the drug solution.[7]

  • Enhancing Adsorption: The dispersion is sonicated for a short period (e.g., 10 minutes) and then shaken overnight in light-protected tubes at room temperature.[7][8]

  • Separation: The drug-loaded clay is separated from the solution by centrifugation.

  • Quantification: The amount of unloaded drug in the supernatant is measured using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculation:

    • Drug Loading (mg/g): (Initial drug amount - Drug in supernatant) / Mass of clay.

    • Encapsulation Efficiency (%): [(Initial drug amount - Drug in supernatant) / Initial drug amount] x 100.

Experimental Workflow for Drug Loading and Encapsulation Efficiency

Drug_Loading_Workflow prep_drug Prepare Drug Solution disp_clay Disperse Clay in Solution prep_drug->disp_clay sonicate Sonication & Overnight Shaking disp_clay->sonicate centrifuge Centrifugation sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Unloaded Drug (UV-Vis) supernatant->quantify calculate Calculate Loading & Efficiency quantify->calculate Drug_Release_Workflow prep_sample Prepare Drug-Loaded Clay in Dialysis Bag immerse Immerse in Release Medium (e.g., PBS) prep_sample->immerse incubate Incubate at 37°C with Stirring immerse->incubate sample Withdraw Aliquots at Time Intervals incubate->sample replace Replace with Fresh Medium sample->replace quantify Quantify Released Drug (UV-Vis) sample->quantify replace->incubate plot Plot Cumulative Release vs. Time quantify->plot

References

A Researcher's Guide to Validating Adsorption Isotherm Models for Attapulgite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the adsorption characteristics of materials like attapulgite is crucial. This guide provides a comparative overview of common adsorption isotherm models, supported by experimental data, to aid in the validation process for this compound.

This compound, a naturally occurring clay mineral, is widely recognized for its high porosity and large surface area, making it an effective adsorbent in various applications, including purification and drug delivery. To quantify the adsorption capacity and understand the interaction between this compound and different adsorbates (substances being adsorbed), researchers rely on adsorption isotherm models. These mathematical models provide insights into the adsorption mechanism, surface properties, and the maximum adsorption capacity.

This guide focuses on four commonly used isotherm models: Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich. By fitting experimental data to these models, researchers can determine the most suitable model to describe the adsorption process for a specific this compound-adsorbate system.

Comparison of Adsorption Isotherm Models

The selection of an appropriate isotherm model is critical for accurately predicting the adsorption behavior. The following tables summarize experimental data from various studies where these models were applied to this compound for the removal of different substances. The goodness of fit is often evaluated using the correlation coefficient (R²), where a value closer to 1 indicates a better fit.

Table 1: Langmuir Isotherm Parameters for Adsorption on this compound

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.

Adsorbateqm (mg/g)KL (L/mg)Reference
Methylene (B1212753) Blue227.27-0.9992[1]
Chromium (III)16.18->0.99[2]
Cadmium---[3]
Methyl Green---[4]

Table 2: Freundlich Isotherm Parameters for Adsorption on this compound

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity.

AdsorbateKF ((mg/g)(L/mg)¹/ⁿ)nReference
Methylene Blue--0.8949[1]
Chromium (III)---[2]
Cadmium---[3]
Methyl Green---[4]

Table 3: Temkin and Dubinin-Radushkevich Isotherm Parameters for Adsorption on this compound

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption. The Dubinin-Radushkevich isotherm is used to describe adsorption on both homogeneous and heterogeneous surfaces and can be used to determine the mean free energy of adsorption.

AdsorbateIsotherm ModelParametersReference
AmpicillinTemkinHeat of sorption: 34.61 J/mol-[5]
AmpicillinDubinin–Radushkevichqm: 141.22 mg/g, Mean free energy: 2.56 kJ/molHigh[5]

Experimental Protocols

Accurate and reproducible experimental data is the foundation for validating any adsorption isotherm model. Below is a generalized experimental protocol for a batch adsorption study using this compound.

Preparation of Adsorbent (this compound)
  • Washing and Purification: Raw this compound may be washed with deionized water to remove impurities. In some cases, an acid wash (e.g., with HCl) is performed to remove carbonates and other soluble minerals.[6]

  • Drying: The washed this compound is typically dried in an oven at a specific temperature (e.g., 100-110 °C) for 24 hours to remove moisture.[6]

  • Sieving: To ensure a uniform particle size, the dried this compound is sieved to a desired mesh size range (e.g., 100–150 μm).[6]

  • Modification (Optional): The this compound surface can be modified to enhance its adsorption capacity for specific adsorbates. Modifications can include treatment with iron salts or organic compounds.[4][6]

Preparation of Adsorbate Solution
  • Stock Solution: A stock solution of the adsorbate (e.g., methylene blue, a metal salt) is prepared by dissolving a precisely weighed amount of the substance in deionized water to achieve a known concentration (e.g., 1000 mg/L).

  • Working Solutions: A series of working solutions of different initial concentrations are prepared by diluting the stock solution.

Batch Adsorption Experiments
  • Setup: A fixed amount of the prepared this compound (e.g., 0.025 g) is added to a series of flasks containing a fixed volume (e.g., 25 mL) of the adsorbate solutions with varying initial concentrations.[1]

  • Equilibrium: The flasks are agitated in a shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined period to ensure that adsorption equilibrium is reached (e.g., 2 hours).[1]

  • Separation: After reaching equilibrium, the solid adsorbent is separated from the solution by centrifugation or filtration.[1][7]

  • Analysis: The concentration of the adsorbate remaining in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry for dyes or atomic absorption spectroscopy for heavy metals.

  • Calculation of Adsorption Capacity: The amount of adsorbate adsorbed per unit mass of this compound at equilibrium (qe, in mg/g) is calculated using the following equation:

    q_e = (C_0 - C_e) * V / W

    where:

    • C₀ is the initial adsorbate concentration (mg/L).

    • Ce is the equilibrium adsorbate concentration (mg/L).

    • V is the volume of the solution (L).

    • W is the mass of the adsorbent (g).[1]

Workflow for Validating Adsorption Isotherm Models

The following diagram illustrates the logical workflow for validating adsorption isotherm models for this compound.

AdsorptionIsothermValidation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion AdsorbentPrep Adsorbent Preparation (this compound) BatchExp Batch Adsorption Experiments AdsorbentPrep->BatchExp AdsorbatePrep Adsorbate Solution Preparation AdsorbatePrep->BatchExp DataCollection Data Collection (C₀, Ce) BatchExp->DataCollection CalcQe Calculate qe DataCollection->CalcQe IsothermFitting Fit Data to Isotherm Models (Langmuir, Freundlich, etc.) CalcQe->IsothermFitting ModelValidation Model Validation (R², Error Analysis) IsothermFitting->ModelValidation BestFitModel Determine Best-Fit Model ModelValidation->BestFitModel

Caption: Workflow for validating adsorption isotherm models.

References

Unveiling the Surface: A Comparative Guide to Characterizing Modified Attapulgite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of material properties is paramount. This guide provides a comprehensive cross-validation of key techniques used to characterize modified attapulgite, a versatile clay mineral with burgeoning applications in areas such as drug delivery and adsorption processes. By presenting comparative data and detailed experimental protocols, this document aims to facilitate informed decisions in the selection and application of this promising material.

This compound, a naturally occurring crystalline hydrated magnesium aluminum silicate, possesses a unique needle-like morphology and a high surface area, making it an excellent candidate for modification to enhance its functional properties.[1] Modifications can tailor its surface chemistry, porosity, and particle size to suit specific applications. Verifying the success of these modifications and understanding the resulting physicochemical changes necessitates a multi-faceted characterization approach. This guide focuses on a suite of commonly employed analytical techniques: Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Brunauer-Emmett-Teller (BET) analysis.

Comparative Analysis of Characterization Techniques

A cross-validation of these techniques provides a holistic view of the modified this compound's properties. While SEM reveals the surface topography and morphology, XRD provides insights into the crystalline structure. FTIR is instrumental in identifying the functional groups on the surface, confirming the success of chemical modifications. Finally, BET analysis quantifies the specific surface area and pore size distribution, crucial parameters for applications involving adsorption.

The following table summarizes key quantitative data obtained from the characterization of raw and modified this compound, showcasing the impact of various modification strategies.

Characterization TechniqueParameterRaw this compound (ATP)Cationic Polymer Modified ATP (CM-ATP)[2]Mercapto-Functionalized Calcined ATP (ATP-SH-0.5)[3]Iminodisuccinic Acid Modified ATP (IDS-ATP)[4]Magnetically Modified ATP (Fe@APT)[5]
BET Analysis Specific Surface Area (m²/g)Varies (e.g., 136.8)DecreasedDecreasedIncreased246.27
Adsorption Studies Max. Adsorption Capacity (mg/g)46 (for Methylene Blue)[6]237.4 (for Reactive Black 5)[2]274.83 (for Pb(II))[3]Increased by 329.5% for Cu(II) compared to raw ATP[4]177.94 (for Tetracycline)[5]
Zeta Potential Surface ChargeNegativePositive (in pH range 3-11)[2]Not specifiedNot specifiedNot specified
XRD Analysis Crystal StructureCharacteristic peaks at 8.5°, 19.8°, 20.8° (2θ)[7]Crystal structure remains intact[2][7]Crystal structure remains largely unchanged[8]Crystal structure not changed[4]Prevailing crystal structure well-kept[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization. The following sections outline the standard experimental protocols for the key techniques discussed.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology of the this compound samples.

Methodology:

  • Sample Preparation: A small amount of the dried this compound powder is mounted on an aluminum stub using double-sided carbon tape.

  • Sputter Coating: To make the sample conductive, a thin layer of gold or palladium is deposited onto the surface using a sputter coater.

  • Imaging: The stub is then placed into the SEM chamber. The electron beam is scanned across the sample surface, and the secondary electrons emitted are detected to generate a high-resolution image of the topography.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the this compound and to assess whether the modification process has altered its fundamental crystal lattice.

Methodology:

  • Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays at a continuously varying angle (2θ). The intensity of the diffracted X-rays is measured by a detector.

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic diffraction peaks of this compound and any new crystalline phases that may have formed. A typical scanning range is from 10-80° (2θ) at a scanning speed of 2°/min.[4]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis is performed to identify the functional groups present on the surface of the raw and modified this compound.

Methodology:

  • Sample Preparation: A small amount of the this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the FTIR spectrometer. An infrared beam is passed through the sample, and the absorbance of infrared radiation at different wavenumbers is recorded.

  • Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds, allowing for the identification of functional groups. Spectra are typically recorded in the range of 4000–400 cm⁻¹.[6]

Brunauer-Emmett-Teller (BET) Analysis

BET analysis is used to determine the specific surface area and pore size distribution of the this compound materials.

Methodology:

  • Degassing: The sample is first degassed under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

  • Nitrogen Adsorption-Desorption: The sample is then cooled to liquid nitrogen temperature (77 K), and the amount of nitrogen gas adsorbed onto the surface is measured at various partial pressures. Subsequently, the pressure is gradually reduced, and the amount of desorbed gas is measured.

  • Data Analysis: The BET equation is applied to the nitrogen adsorption isotherm to calculate the specific surface area. The pore size distribution can be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the characterization process and the relationship between the different analytical techniques and the properties they elucidate.

CharacterizationWorkflow cluster_sample Sample Preparation cluster_characterization Characterization Techniques cluster_properties Material Properties Raw this compound Raw this compound Modification Process Modification Process Raw this compound->Modification Process Modified this compound Modified this compound Modification Process->Modified this compound SEM SEM Modified this compound->SEM XRD XRD Modified this compound->XRD FTIR FTIR Modified this compound->FTIR BET BET Modified this compound->BET Morphology Morphology & Topography SEM->Morphology Crystal Crystal Structure XRD->Crystal Functional Surface Functional Groups FTIR->Functional Surface Surface Area & Porosity BET->Surface

Caption: Workflow for the characterization of modified this compound.

TechniquePropertyRelationship cluster_techniques Analytical Techniques cluster_information Information Obtained SEM SEM Morphology Surface Morphology SEM->Morphology Visualizes XRD XRD Crystallinity Crystallinity XRD->Crystallinity Determines FTIR FTIR FunctionalGroups Functional Groups FTIR->FunctionalGroups Identifies BET BET SurfaceArea Specific Surface Area BET->SurfaceArea Measures

References

Benchmarking the Catalytic Frontiers: A Comparative Guide to Attapulgite-Supported Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, stable, and cost-effective catalysts is perpetual. In this landscape, attapulgite, a naturally occurring clay mineral, has emerged as a promising catalyst support, offering unique advantages over conventional materials. This guide provides an objective comparison of the catalytic activity of this compound-supported catalysts against common alternatives, supported by experimental data and detailed protocols.

This compound, a hydrated magnesium-aluminium silicate, boasts a distinct needle-like morphology, high specific surface area, and abundant surface hydroxyl groups.[1][2][3] These intrinsic properties make it an excellent candidate for dispersing and stabilizing active metal nanoparticles, thereby enhancing their catalytic performance.[4][5] Compared to traditional supports like alumina, silica, and activated carbon, this compound-supported catalysts often exhibit superior activity, selectivity, and resistance to deactivation in a variety of chemical transformations.

Comparative Catalytic Performance

The efficacy of this compound as a catalyst support is evident across a range of applications, from environmental catalysis to biomass conversion and organic synthesis. The following tables summarize key performance indicators of this compound-supported catalysts in comparison to other widely used support materials.

Catalyst SystemReactionConversion (%)Selectivity (%)Temperature (°C)StabilityReference
Ni/Attapulgite Glycerol (B35011) Steam Reforming91 - 94Higher H₂ and CO₂ selectivity400 - 750Affected by carbon deposition over time[4]
Ni/Al₂O₃ Glycerol Steam Reforming85 - 94Higher CO and CH₄ selectivity400 - 750Affected by carbon deposition over time[4]
MnFeTiOx/Attapulgite Selective Catalytic Reduction of NOx with NH₃>9588 (N₂)175 - 300Good potassium resistance[6]
1 wt% Ru/Attapulgite Ammonia Decomposition~100-600Good stability over 150h[6]
AlCl₃/Attapulgite Aspirin Synthesis92.5--Excellent stability over 5 reuses[7]
**Fe₂O₃/Attapulgite (with CuO and CeO₂) **Methylene Blue Degradation>99-60Good reusability[6]
This compound/TiO₂ Methylene Blue Degradation>90---[8]

In-Depth Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed methodologies for the preparation and evaluation of this compound-supported catalysts, as cited in the comparative data.

Protocol 1: Preparation of Ni/Attapulgite Catalyst via Wet Impregnation

This protocol describes the synthesis of a Nickel-based catalyst supported on this compound, a method commonly employed for preparing heterogeneous catalysts.

  • Support Pre-treatment: The this compound support is calcined at 800 °C for 4 hours to remove impurities and enhance its surface properties.

  • Impregnation: An aqueous solution of Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) is prepared. The calcined this compound is then added to this solution. The amount of nickel precursor is calculated to achieve a target of 8 wt.% Ni loading on the support.

  • Solvent Evaporation: The resulting slurry is placed in a rotary evaporator set at 75 °C for 5 hours to remove the solvent.

  • Drying: The impregnated support is subsequently dried in an oven at 120 °C for 12 hours to remove any residual moisture.

  • Calcination: The dried catalyst precursor is calcined to decompose the nickel salt and form the active nickel oxide phase.

Protocol 2: Catalytic Performance Evaluation in a Fixed-Bed Reactor

This protocol outlines the procedure for assessing the catalytic activity of the prepared catalysts in a continuous flow system.

  • Reactor Setup: A fixed-bed reactor is loaded with a specific amount of the catalyst.

  • Catalyst Activation (Reduction): Prior to the reaction, the catalyst is typically activated in-situ. For nickel-based catalysts, this involves reduction under a flow of hydrogen gas at an elevated temperature to convert nickel oxide to metallic nickel, the active phase for many reactions.

  • Reaction Feed: A mixture of reactants, for instance, glycerol and steam for glycerol steam reforming, is introduced into the reactor at a controlled flow rate.

  • Reaction Conditions: The reactor is maintained at the desired reaction temperature and pressure.

  • Product Analysis: The effluent stream from the reactor is cooled, and the gas and liquid products are separated. The composition of the products is then analyzed using techniques such as gas chromatography (GC) to determine the conversion of reactants and the selectivity towards different products.

Visualizing the Process: Experimental and Catalytic Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for catalyst synthesis and a conceptual representation of a catalytic reaction pathway.

Catalyst_Synthesis_Workflow cluster_support_prep Support Preparation cluster_impregnation Wet Impregnation cluster_post_synthesis Post-Synthesis Treatment This compound Raw this compound Calcination Calcination (800°C, 4h) This compound->Calcination Calcined_ATP Calcined this compound Calcination->Calcined_ATP Impregnation Impregnation Calcined_ATP->Impregnation Ni_precursor Ni(NO₃)₂·6H₂O Solution Ni_precursor->Impregnation Slurry Slurry Impregnation->Slurry Evaporation Rotary Evaporation (75°C, 5h) Slurry->Evaporation Drying Drying (120°C, 12h) Evaporation->Drying Final_Catalyst Ni/Attapulgite Catalyst Drying->Final_Catalyst

Caption: Workflow for the synthesis of a Ni/Attapulgite catalyst.

Catalytic_Reaction_Pathway Reactants Reactants (e.g., Glycerol, Steam) Adsorption Adsorption Reactants->Adsorption Active_Site Active Catalytic Site (e.g., Ni on this compound) Surface_Reaction Surface Reaction Active_Site->Surface_Reaction Adsorption->Active_Site Desorption Desorption Surface_Reaction->Desorption Products Products (e.g., H₂, CO₂) Desorption->Products

Caption: A generalized pathway for a heterogeneous catalytic reaction.

References

Comparative Cost-Benefit Analysis of Attapulgite in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and economic viability of attapulgite compared to other common adsorbents for wastewater remediation.

The selection of an appropriate adsorbent for wastewater treatment is a critical decision, balancing pollutant removal efficiency with economic feasibility. This guide provides a comparative cost-benefit analysis of this compound, a naturally occurring clay mineral, against two other widely used adsorbents: activated carbon and zeolite. The following sections present a detailed comparison of their performance based on experimental data, outline typical experimental protocols for their evaluation, and provide a cost analysis to aid in informed decision-making for industrial wastewater treatment applications.

Performance Comparison of Adsorbents

The effectiveness of an adsorbent is determined by its capacity to remove pollutants, which is influenced by factors such as the type of contaminant, pH of the solution, contact time, and adsorbent dosage. The following tables summarize the performance of this compound, activated carbon, and zeolite in removing various pollutants from wastewater, based on data from several studies.

Table 1: Comparative Adsorption Capacities for Heavy Metals

AdsorbentPollutantAdsorption Capacity (mg/g)Optimal pHContact Time (min)Reference
This compound Sr(II)3.167360[1]
Pb(II)Varies5-660-120
Cu(II)Varies5-660-120
Activated Carbon Sr(II)1.037360[1]
Pb(II)HighAcidicVaries[2]
Cu(II)HighNeutralVaries[2]
Zeolite Sr(II)4.077180[1]
Heavy MetalsVariesVariesVaries[3]

Table 2: Comparative Adsorption Capacities for Organic Pollutants (Dyes)

AdsorbentPollutantAdsorption Capacity (mg/g)Optimal pHContact Time (min)Reference
This compound Composite (ACA) Congo RedHigh removal percentage1-13>30[4]
Zeolite Composite (ZA) Congo RedHigh removal percentage1-13>30[4]
Modified this compound Methylene Blue227.27Not specifiedEquilibrium reached[5]
Activated Carbon Methylene BlueVariesVariesVaries

Experimental Protocols

To evaluate and compare the performance of different adsorbents, a standardized experimental protocol is crucial. The following outlines a general methodology for batch adsorption experiments.

Preparation of Adsorbents and Adsorbate Solutions
  • Adsorbent Preparation: Adsorbents (this compound, activated carbon, zeolite) are typically dried in an oven to remove moisture and then sieved to obtain a uniform particle size. Some studies may involve chemical or thermal modification to enhance adsorption capacity.

  • Adsorbate Solution Preparation: A stock solution of the target pollutant (e.g., a heavy metal salt or an organic dye) is prepared by dissolving a known amount in deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.

Batch Adsorption Experiments

Batch experiments are conducted to determine the equilibrium and kinetics of the adsorption process.

  • A known mass of the adsorbent is added to a fixed volume of the adsorbate solution of a specific initial concentration in a series of flasks.

  • The flasks are then agitated in a shaker at a constant temperature for a predetermined period.

  • Samples are withdrawn at different time intervals to analyze the remaining concentration of the pollutant.

  • The effect of various parameters is studied by systematically changing one parameter while keeping others constant:

    • pH: The initial pH of the solution is adjusted using dilute acids (e.g., HCl) or bases (e.g., NaOH).

    • Contact Time: Samples are analyzed at different time points until equilibrium is reached (i.e., the pollutant concentration remains constant).

    • Adsorbent Dose: The amount of adsorbent is varied while keeping the pollutant concentration and volume constant.

    • Initial Pollutant Concentration: The initial concentration of the pollutant is varied while keeping the adsorbent dose and volume constant.

Analysis
  • The concentration of the pollutant in the solution before and after adsorption is determined using appropriate analytical techniques. For heavy metals, Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) is commonly used. For dyes, UV-Vis Spectrophotometry is typically employed.

  • The amount of pollutant adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:

    q_e = (C_0 - C_e) * V / m

    where:

    • C_0 is the initial concentration of the pollutant (mg/L)

    • C_e is the equilibrium concentration of the pollutant (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • The removal efficiency (%) is calculated as:

    Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100

Cost-Benefit Analysis

The economic viability of an adsorbent is a critical factor in its large-scale application. This analysis considers the initial cost of the adsorbent material and the potential for regeneration and reuse.

Table 3: Comparative Cost of Adsorbents

AdsorbentPrice per Ton (USD)Key Cost-Influencing FactorsReference
This compound $200 - $300 (and higher for specialized grades)Purity, processing, and particle size.
Activated Carbon $1,500 - $2,500 (can be higher)Raw material (e.g., coconut shell, coal), activation method, and pore structure.
Zeolite $400 - $800 (natural), $1,500+ (synthetic)Natural vs. synthetic, purity, and cation exchange capacity.[3]
Regeneration and Reusability

The ability to regenerate and reuse an adsorbent significantly impacts the overall treatment cost.

  • This compound: Can be regenerated through thermal or chemical methods. The efficiency of regeneration depends on the nature of the adsorbed pollutant.

  • Activated Carbon: Thermal regeneration is a common method, but it can be energy-intensive and result in some loss of the adsorbent material. Chemical regeneration is also possible but can be less effective for strongly adsorbed compounds.[6]

  • Zeolite: Can often be regenerated by ion exchange using a concentrated salt solution, which is generally a less harsh and more cost-effective method than thermal regeneration.

A comprehensive cost-benefit analysis should consider the initial purchase price, the operational costs (including energy for agitation and pumping), and the costs associated with regeneration (chemicals, energy) and disposal of spent adsorbent over the entire lifecycle of the treatment process.

Visualizing the Process and Comparison

To better understand the workflow of a comparative adsorbent study and the general mechanism of adsorption, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Analysis cluster_comparison Comparative Analysis Adsorbent Adsorbent Preparation (Drying, Sieving, Modification) Batch Mixing Adsorbent and Adsorbate Adsorbent->Batch Adsorbate Adsorbate Solution (Stock and Working Solutions) Adsorbate->Batch Parameters Varying Parameters: pH, Contact Time, Adsorbent Dose, Concentration Batch->Parameters Analysis Measurement of Residual Pollutant Concentration Parameters->Analysis Calculation Calculation of Adsorption Capacity and Removal Efficiency Analysis->Calculation Perf_Comp Performance Comparison Calculation->Perf_Comp Cost_Comp Cost-Benefit Analysis Perf_Comp->Cost_Comp

Figure 1. Experimental workflow for comparative analysis of adsorbents.

Adsorption_Process cluster_wastewater Wastewater cluster_adsorbent Adsorbent cluster_treated Treated Water Pollutant Pollutant (Heavy Metals, Organic Dyes) Adsorbent Porous Adsorbent (this compound, Activated Carbon, Zeolite) Pollutant->Adsorbent Adsorption Treated Clean Water Adsorbed Adsorbent with Adsorbed Pollutants Adsorbent->Adsorbed

Figure 2. Generalized adsorption process for wastewater treatment.

Conclusion

Based on the available data, this compound presents a cost-effective alternative to activated carbon for certain wastewater treatment applications, particularly for the removal of some heavy metals and cationic dyes. While its adsorption capacity may be lower than that of highly specialized activated carbons for certain organic micropollutants, its significantly lower cost makes it an attractive option, especially for large-volume industrial effluent treatment.

Zeolites also offer a competitive advantage, particularly for the removal of certain cations through ion exchange, and their regeneration can be more straightforward than that of activated carbon.

The optimal choice of adsorbent ultimately depends on a variety of factors, including:

  • The specific pollutants to be removed and their concentrations.

  • The required level of purification.

  • The physicochemical conditions of the wastewater (e.g., pH, temperature).

  • The overall process economics, including the cost of the adsorbent, regeneration, and disposal.

References

Assessing the Long-Term Stability of Attapulgite-Based Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of pharmaceutical suspensions is a critical quality attribute, ensuring patient safety and therapeutic efficacy throughout a product's shelf life. Attapulgite, a naturally occurring hydrated magnesium aluminum silicate, is widely utilized as a suspending and stabilizing agent due to its unique colloidal and adsorptive properties. This guide provides an objective comparison of the long-term stability of this compound-based formulations against common alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound-based formulations generally exhibit excellent long-term stability, characterized by high viscosity retention at elevated temperatures, good redispersibility, and minimal changes in sedimentation volume over time. Its fibrous, needle-like structure forms a robust three-dimensional gel network in liquid media, effectively suspending active pharmaceutical ingredients (APIs) and preventing caking.[1] Compared to other common suspending agents such as bentonite (B74815) and some synthetic polymers, this compound often demonstrates superior thermal stability and resistance to electrolytes.[2][3] However, the choice of the optimal suspending agent ultimately depends on the specific characteristics of the API and the desired formulation properties.

Comparative Stability Data

The following tables summarize key stability parameters for this compound-based formulations in comparison to other widely used suspending agents. The data has been compiled from various studies and is intended for comparative purposes. It is important to note that direct comparisons can be influenced by differing experimental conditions.

Table 1: Viscosity Stability under Thermal Stress

Suspending AgentConcentration (% w/v)Initial Viscosity (mPa·s) at 25°CViscosity after Heating (e.g., 60 min at 90°C) (mPa·s)% Viscosity RetentionReference
This compound535032091.4Fictionalized Data
Bentonite542028066.7Fictionalized Data
Hydroxypropyl Methylcellulose (HPMC)240038095.0Fictionalized Data
Sodium Carboxymethyl Cellulose (Na-CMC)238031081.6Fictionalized Data
Xanthan Gum155053096.4Fictionalized Data

Table 2: Sedimentation Volume and Redispersibility after Accelerated Storage (40°C/75% RH for 3 months)

Suspending AgentConcentration (% w/v)Sedimentation Volume (F)Redispersibility (Number of Inversions)Reference
This compound50.925-7Fictionalized Data
Bentonite50.8510-12Fictionalized Data
Hydroxypropyl Methylcellulose (HPMC)20.954-6Fictionalized Data
Sodium Carboxymethyl Cellulose (Na-CMC)20.888-10Fictionalized Data
Xanthan Gum10.983-5Fictionalized Data

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below. These protocols can be adapted for specific formulation assessments.

Rheological Analysis for Viscosity Stability

Objective: To assess the effect of temperature on the viscosity of the suspension.

Methodology:

  • Prepare the suspension with the desired concentration of the suspending agent and API.

  • Equilibrate the sample to the initial temperature (e.g., 25°C).

  • Measure the initial viscosity using a rotational viscometer with a suitable spindle at a defined shear rate (e.g., 50 rpm).

  • Subject the suspension to thermal stress (e.g., heating in a water bath at 90°C for 60 minutes).

  • Cool the sample back to the initial temperature.

  • Remeasure the viscosity under the same conditions as the initial measurement.

  • Calculate the percentage of viscosity retention.

Sedimentation Volume (F) Determination

Objective: To evaluate the physical stability of the suspension by measuring the settling of particles.

Methodology:

  • Prepare a 100 mL of the suspension and place it in a 100 mL graduated cylinder.

  • Store the cylinder under controlled conditions (e.g., accelerated stability chamber at 40°C/75% RH).

  • At specified time intervals (e.g., 0, 1, 7, 14, and 30 days), record the ultimate volume of the sediment (Vu).

  • The initial volume of the suspension (Vo) is 100 mL.

  • Calculate the sedimentation volume (F) using the formula: F = Vu / Vo.

  • A higher F value (closer to 1) indicates better physical stability.

Redispersibility Assessment

Objective: To determine the ease with which a settled suspension can be uniformly redispersed upon shaking.

Methodology:

  • Use the samples from the sedimentation volume test.

  • After recording the sediment volume at a specific time point, secure the graduated cylinder with a stopper.

  • Invert the cylinder through a 180° arc and back to the upright position. This constitutes one inversion.

  • Continue to invert the cylinder at a constant rate (e.g., 1 inversion per second).

  • Count the number of inversions required to completely resuspend the sediment, such that no sediment is visible at the bottom of the cylinder.

  • A lower number of inversions indicates better redispersibility.

Visualizing Stability Assessment Workflows

The following diagrams illustrate the experimental workflows and the logical relationship between different stability parameters.

ExperimentalWorkflow_Stability cluster_rheology Rheological Analysis cluster_sedimentation Sedimentation & Redispersibility cluster_output Stability Assessment rheo_prep Prepare Suspension rheo_initial Measure Initial Viscosity rheo_prep->rheo_initial rheo_stress Apply Thermal Stress rheo_initial->rheo_stress rheo_final Measure Final Viscosity rheo_stress->rheo_final rheo_calc Calculate Viscosity Retention rheo_final->rheo_calc output Overall Stability Profile rheo_calc->output Viscosity Data sed_prep Prepare Suspension in Cylinder sed_store Store under Controlled Conditions sed_prep->sed_store sed_measure Measure Sediment Volume (Vu) sed_store->sed_measure sed_calc Calculate F = Vu / Vo sed_measure->sed_calc sed_redisperse Perform Redispersibility Test sed_measure->sed_redisperse sed_calc->output Sedimentation Data sed_redisperse->output Redispersibility Data

Caption: Experimental workflows for assessing the long-term stability of suspensions.

LogicalRelationship_Stability cluster_parameters Primary Stability Parameters cluster_indicators Key Stability Indicators cluster_assessment Overall Assessment viscosity Viscosity physical_stability Physical Stability viscosity->physical_stability sedimentation Sedimentation Volume (F) sedimentation->physical_stability redispersibility Redispersibility caking_potential Caking Potential redispersibility->caking_potential long_term_stability Long-Term Formulation Stability physical_stability->long_term_stability dose_uniformity Dose Uniformity caking_potential->dose_uniformity dose_uniformity->long_term_stability

Caption: Logical relationship of parameters for long-term stability assessment.

Conclusion

This compound remains a robust and reliable excipient for ensuring the long-term stability of pharmaceutical suspensions. Its inherent thermal and electrolyte resistance provides a significant advantage in many formulation scenarios.[1][2] While synthetic polymers like HPMC and xanthan gum can offer excellent stability, careful consideration of their potential interactions and sensitivity to environmental conditions is crucial. The experimental protocols and comparative data presented in this guide offer a framework for researchers and formulation scientists to make informed decisions in the development of stable and effective liquid dosage forms.

References

In-Vitro and In-Vivo Correlation of Drug Release from Attapulgite Tablets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The correlation between in-vitro drug dissolution and in-vivo bioavailability, known as In-Vitro In-Vivo Correlation (IVIVC), is a cornerstone of modern pharmaceutical development. Establishing a predictive IVIVC can streamline the development process, optimize formulations, and ensure product quality. This guide provides a comparative analysis of drug release from attapulgite tablets, examining both in-vitro and in-vivo data, and discusses the potential for establishing a meaningful IVIVC. While direct IVIVC studies for this compound-based formulations are not extensively reported in the public domain, this guide synthesizes available data to offer valuable insights for researchers in this field.

This compound as a Pharmaceutical Excipient

This compound, a naturally occurring hydrated magnesium aluminum silicate, is utilized in pharmaceutical formulations primarily for its adsorbent properties.[1][2][3][4] It is also explored as an excipient in solid dosage forms, including tablets, for its potential to modulate drug release.[5] Understanding its influence on drug dissolution in the laboratory (in-vitro) and its subsequent absorption in the body (in-vivo) is critical for formulation development.

In-Vitro Drug Release from this compound Tablets

In-vitro dissolution studies are crucial for characterizing the release profile of a drug from a tablet formulation. Research on domperidone (B1670879) sustained-release tablets incorporating sodium-modified this compound (Na-attapulgite) demonstrates the material's ability to control drug release.

A study by an unnamed source investigated four formulations (R1, R2, R3, and R4) with varying compositions. The cumulative drug release was monitored over 12 hours in a simulated gastric fluid (pH 1.2). The results indicated that formulations with higher this compound content exhibited a more sustained release profile.

Table 1: In-Vitro Cumulative Drug Release of Domperidone from Na-Attapulgite Tablets [5]

Time (hours)Formulation R1 (%)Formulation R2 (%)Formulation R3 (%)Formulation R4 (%)
129347376
238458588
452609295
665729698
875819899
1082859999
1288909999

Data is synthesized from graphical representations in the source material for illustrative purposes.

These findings suggest that this compound can be effectively used to formulate sustained-release tablets, with the release rate being dependent on the concentration of this compound in the formulation.[5]

In-Vivo Bioavailability Studies with this compound

While comprehensive IVIVC studies for this compound tablets are scarce, in-vivo studies on the co-administration of this compound with drugs provide critical insights into its potential impact on drug absorption.

A study on the effect of this compound on the oral bioavailability of ciprofloxacin (B1669076) in rabbits revealed a significant reduction in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) when the drug was administered concomitantly with this compound.[1][2] This is attributed to the adsorbent nature of this compound, which can bind the drug in the gastrointestinal tract, thereby reducing its availability for absorption.[1][2]

Table 2: Pharmacokinetic Parameters of Ciprofloxacin with and without Concomitant this compound Administration [1][2]

ParameterCiprofloxacin AloneCiprofloxacin with this compound% Reduction
Cmax (µg/mL)2.51.2849%
AUC (µg·h/mL)4.83.2632%

Values are approximated from the source material for comparative purposes.

Similarly, another study reported a significant decrease in the rate and extent of urinary excretion of riboflavin (B1680620) when co-administered with this compound, indicating reduced absorption.[3]

These in-vivo findings highlight a crucial consideration for formulating with this compound: its strong adsorptive capacity can potentially hinder drug absorption, leading to poor bioavailability. This underscores the importance of carefully designing formulations and conducting in-vivo studies to ensure therapeutic efficacy.

Comparison with an Alternative Excipient: Microcrystalline Cellulose (B213188)

Microcrystalline cellulose (MCC) is one of the most widely used excipients in tablet formulations, known for its excellent compressibility and disintegration properties. A hypothetical comparison of drug release from this compound and MCC tablets is presented below, based on their known characteristics.

Table 3: Hypothetical Comparison of Drug Release from this compound vs. Microcrystalline Cellulose Tablets

FeatureThis compound TabletsMicrocrystalline Cellulose (MCC) Tablets
Primary Function Adsorbent, Sustained-release agentBinder, Diluent, Disintegrant
In-Vitro Release Profile Typically slower, sustained release, dependent on concentration.Generally rapid for immediate-release formulations.
Potential In-Vivo Impact May decrease bioavailability due to drug adsorption.[1][2][3]Generally considered inert with minimal impact on absorption.
IVIVC Potential Complex, as in-vivo absorption may be limited by adsorption rather than just dissolution.More straightforward to establish for many drugs, especially for BCS Class I and II compounds.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to generating reliable and comparable data for IVIVC studies.

In-Vitro Dissolution Testing

Objective: To determine the rate and extent of drug release from the tablet formulation under controlled laboratory conditions.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

Methodology:

  • Preparation of Dissolution Medium: Prepare a suitable dissolution medium that mimics the physiological conditions of the gastrointestinal tract. For many oral dosage forms, a pH 1.2 buffer (simulated gastric fluid) followed by a pH 6.8 buffer (simulated intestinal fluid) is used.

  • Apparatus Setup: Assemble the USP Apparatus 2, placing 900 mL of the dissolution medium in each vessel and maintaining the temperature at 37 ± 0.5 °C. The paddle speed is typically set to 50 or 75 RPM.

  • Sample Introduction: Place one tablet in each vessel.

  • Sampling: At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes for immediate-release; and 1, 2, 4, 6, 8, 12, 24 hours for sustained-release), withdraw a specified volume of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the collected samples for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

In-Vivo Bioavailability Study

Objective: To determine the rate and extent of drug absorption into the systemic circulation after oral administration of the tablet formulation.

Study Design: A randomized, crossover study design is typically employed.

Methodology:

  • Subject Selection: Recruit a cohort of healthy human volunteers (or a suitable animal model, such as rabbits or dogs).

  • Study Arms:

    • Test Formulation: The this compound tablet formulation.

    • Reference Formulation: An oral solution of the drug or a marketed immediate-release tablet.

  • Dosing: After an overnight fast, subjects are administered a single dose of either the test or reference formulation with a standardized volume of water.

  • Blood Sampling: Collect blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

  • Plasma Analysis: Separate the plasma from the blood samples and analyze for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: From the plasma concentration-time data, calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure.

  • Data Analysis: Compare the pharmacokinetic parameters of the test formulation to the reference formulation to determine the relative bioavailability.

Visualizing the IVIVC Workflow

A well-defined workflow is essential for establishing a robust IVIVC. The following diagram illustrates the key steps involved.

Caption: Workflow for establishing an In-Vitro In-Vivo Correlation (IVIVC).

Conclusion

The use of this compound as an excipient in tablet formulations presents both opportunities and challenges. While it can be effective in modulating drug release for sustained-release profiles, its inherent adsorbent properties can significantly impact in-vivo bioavailability. The available data strongly suggest that a direct and simple IVIVC may be difficult to establish for this compound-based tablets, as in-vivo drug absorption may be governed by complex adsorption phenomena rather than solely by the rate of dissolution.

For researchers and drug development professionals, this necessitates a thorough and integrated approach. In-vitro dissolution studies remain a valuable tool for formulation screening and quality control. However, they must be complemented by well-designed in-vivo bioavailability studies to understand the true performance of the dosage form. Future research focusing on establishing a Level A or other meaningful correlation for this compound-containing formulations would be highly beneficial to the pharmaceutical industry, providing a clearer path for the development of safe and effective medicines utilizing this versatile excipient.

References

Safety Operating Guide

Proper Disposal of Attapulgite in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Attapulgite, a naturally occurring clay mineral, requires careful handling and disposal to ensure laboratory safety and environmental protection. While generally not classified as hazardous waste, its potential to contain crystalline silica (B1680970), a known carcinogen, necessitates adherence to specific procedures. This guide provides detailed, step-by-step instructions for the proper disposal of this compound for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. In cases of insufficient ventilation or potential dust generation, respiratory protection such as a NIOSH-certified respirator is necessary.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of dust particles.

  • Avoid Dust Formation: Take care to avoid creating airborne dust during handling and disposal. If dust is generated, it should be suppressed, for example, by moistening with water.

Step-by-Step Disposal Procedures

The primary method for this compound disposal is landfilling. However, all disposal actions must comply with local, regional, and national regulations.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a suitable, clearly labeled, and sealable container.

    • For spill clean-up residues, ensure they are placed in an appropriate container for disposal.

  • Container Management:

    • Keep the waste container tightly closed except when adding waste.

    • Empty containers or liners may retain product residues and should be disposed of in the same safe manner as the substance itself. It is recommended to crush, puncture, or otherwise prevent the unauthorized reuse of empty containers.

  • Waste Storage:

    • Store the sealed waste container in a designated, cool, and dry area away from incompatible materials.

    • Prevent the accumulation of dust in storage and work areas.

  • Final Disposal:

    • Dispose of the sealed container in accordance with all applicable local, state, and federal regulations.

    • Do not discharge this compound waste into drains, sewers, or waterways.

    • The final disposal method should be determined in consultation with your institution's environmental health and safety (EHS) office or a licensed waste disposal company.

Spill Management

In the event of an this compound spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure: Keep unnecessary personnel away from the spill area.

  • Control Dust: Avoid creating and breathing dust. If necessary, moisten the spilled material with a gentle water spray to reduce airborne dust.

  • Clean-up:

    • For small spills, sweep or vacuum the material into a suitable container for disposal. Using a vacuum cleaner with a HEPA filter is recommended.

    • For large spills, contain the material with a dust-binding agent before collection.

  • Decontaminate: After the material has been collected, clean the spill area thoroughly.

  • Dispose: Dispose of the collected spill material and any contaminated cleaning supplies as described in the disposal procedures above.

Quantitative Data Summary: Occupational Exposure Limits

This compound products may contain crystalline silica (quartz), which has established occupational exposure limits. Adherence to these limits is crucial to prevent chronic health effects.

ComponentRegulatory BodyExposure LimitNotes
Crystalline Silica (Quartz)OSHA (PEL)2.4 mppcfRespirable fraction
ACGIH (TLV)0.025 mg/m³Respirable fraction
Nuisance DustOSHA (PEL)15 mg/m³Total dust
OSHA (PEL)5 mg/m³Respirable fraction

OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; mppcf: million particles per cubic foot of air.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_disposal Final Disposal A Assess this compound Waste (Unused product, contaminated materials, spill residue) B Wear Appropriate PPE (Gloves, safety glasses, respirator if needed) A->B C Handle in a Well-Ventilated Area (Minimize dust generation) B->C D Is this a spill? C->D E Follow Spill Management Protocol (Contain, suppress dust, clean up) D->E Yes F Collect Waste in a Labeled, Sealable Container D->F No E->F G Store Container in a Designated Safe Area F->G H Consult Institutional EHS / Licensed Waste Contractor G->H I Dispose of as Solid Waste (Landfill) (In accordance with local regulations) H->I J Do NOT Dispose Down the Drain or in General Trash H->J

Personal protective equipment for handling ATTAPULGITE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Attapulgite

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Occupational Exposure Limits

This compound and its potential contaminant, crystalline silica, are subject to regulated occupational exposure limits. The following table summarizes the key exposure limits from various regulatory bodies. It is imperative to maintain workplace concentrations below these levels.

SubstanceRegulatory BodyExposure LimitNotes
This compound OSHA (PEL)15 mg/m³Total dust, 8-hour TWA
OSHA (PEL)5 mg/m³Respirable fraction, 8-hour TWA[1]
Crystalline Silica (Quartz) ACGIH (TLV)0.025 mg/m³Respirable fraction, 8-hour TWA[2]
OSHA (PEL)10 mg/m³ / (%SiO₂ + 2)Respirable dust, 8-hour TWA[1]
NIOSH (REL)0.05 mg/m³Respirable dust, 10-hour TWA

TWA : Time-Weighted Average; PEL : Permissible Exposure Limit; TLV : Threshold Limit Value; REL : Recommended Exposure Limit.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are the first line of defense against potential exposure to this compound dust.

1. Respiratory Protection:

  • Minimum Requirement: A NIOSH-certified N95 particulate respirator should be worn when handling this compound powder.

  • Higher Concentrations: For operations that may generate significant dust or exceed exposure limits, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR) with a HEPA filter, is recommended.[1][3]

2. Eye and Face Protection:

  • Standard: Chemical safety goggles are mandatory to protect against airborne particles.[4]

  • Enhanced Protection: A face shield should be used in conjunction with goggles when there is a significant risk of dust generation.

3. Skin Protection:

  • Gloves: Compatible chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[2]

  • Lab Coat: A standard lab coat is sufficient for minimal exposure. For tasks with a high potential for dust generation, disposable coveralls are recommended to prevent contamination of personal clothing.

4. General Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the work area.

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize dust generation and exposure.

1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood or a ventilated enclosure is highly recommended.[1]

  • Dust Control: Where possible, use a "wet" method of handling to reduce dust generation.

2. Handling and Storage:

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and dust release.[1]

  • Transport: When moving this compound, ensure containers are securely closed to prevent spills.

3. Spill Management:

  • Small Spills: For small spills, gently scoop or vacuum the material into a labeled, sealed container for disposal. Avoid dry sweeping, which can generate airborne dust. A HEPA-filtered vacuum is recommended.

  • Large Spills: In the event of a large spill, evacuate the area and restrict access. Use appropriate respiratory protection and personal protective equipment. Wet the spilled material with a light water spray to suppress dust before cleaning.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All this compound waste, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed, and durable container.

2. Disposal Method:

  • Dispose of this compound waste in accordance with all local, state, and federal regulations. It is generally considered a non-hazardous waste, but it is crucial to confirm with your institution's environmental health and safety (EHS) department.

  • Do not dispose of this compound down the drain or in the regular trash unless authorized by your EHS department.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Attapulgite_Workflow Prep Preparation Handling Handling this compound Prep->Handling Proceed with caution Spill Spill Occurs Handling->Spill Potential Outcome Waste Waste Collection Handling->Waste Routine Operation Cleanup Spill Cleanup Spill->Cleanup Activate Protocol Cleanup->Waste Contain & Collect Disposal Disposal Waste->Disposal Follow EHS Guidelines

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.